3-cyclohexyl-1H-1,2,4-triazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-cyclohexyl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKYLXXPZPFWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390309 | |
| Record name | 3-cyclohexyl-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803703 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
90111-72-1 | |
| Record name | 3-cyclohexyl-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-cyclohexyl-1H-1,2,4-triazol-5-amine: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential applications of 3-cyclohexyl-1H-1,2,4-triazol-5-amine. This molecule, belonging to the versatile class of 1,2,4-triazole derivatives, holds significant promise for researchers, scientists, and drug development professionals. The guide delves into detailed methodologies for its synthesis and characterization, alongside an exploration of its potential as a scaffold in medicinal chemistry, drawing upon the well-established biological activities of the 3-amino-1,2,4-triazole core.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in various biological interactions.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[2] The presence of a 3-amino group further enhances the potential for diverse functionalization and biological activity. This compound, with its unique combination of a lipophilic cyclohexyl moiety and the polar 3-amino-1,2,4-triazole core, presents an intriguing candidate for novel drug discovery programs.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is paramount for its application in research and development.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 90111-72-1 | [3] |
| Molecular Formula | C₈H₁₄N₄ | [3] |
| Molecular Weight | 166.22 g/mol | [3] |
| Melting Point | 194-196 °C | [3] |
| Predicted LogP | 1.7541 | [4] |
| Topological Polar Surface Area (TPSA) | 56.73 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 1 | [4] |
Tautomerism: It is important to note that 3-amino-1,2,4-triazoles can exist in different tautomeric forms. The predominant tautomer of this compound is the 1H-tautomer, though the equilibrium can be influenced by the surrounding environment.[5]
Synthesis of this compound
A plausible and efficient synthetic route for this compound involves the microwave-assisted condensation of cyclohexanecarboxylic acid with aminoguanidine bicarbonate.[6] This method offers a green and straightforward approach to obtaining 5-substituted 3-amino-1,2,4-triazoles.
Proposed Synthetic Protocol
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Reactant Preparation: In a microwave-safe reaction vial, combine cyclohexanecarboxylic acid (1.0 mmol) and aminoguanidine bicarbonate (1.2 mmol).
-
Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at a controlled temperature (e.g., 150-180 °C) for a specified duration (e.g., 15-30 minutes).
-
Work-up: After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethanol) and neutralize with a base (e.g., sodium bicarbonate solution).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, typically in the upfield region (δ 1.0-2.5 ppm). The methine proton of the cyclohexyl group attached to the triazole ring would likely appear as a multiplet. The protons of the amino group (NH₂) and the triazole ring (NH) would appear as broad singlets in the downfield region, and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the cyclohexyl ring carbons and the two distinct carbons of the triazole ring. The carbon attached to the cyclohexyl group and the carbon bearing the amino group will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Two bands for the primary amine (NH₂) in the region of 3400-3250 cm⁻¹.
-
N-H bending: A band around 1650-1580 cm⁻¹ for the primary amine.
-
C-N stretching: Bands in the region of 1335-1020 cm⁻¹.
-
C-H stretching: Bands for the aliphatic C-H bonds of the cyclohexyl group just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 166.22 g/mol .
Potential Applications in Drug Discovery and Medicinal Chemistry
The 3-amino-1,2,4-triazole core is a versatile building block for the synthesis of various heterocyclic systems with diverse biological activities. The presence of the cyclohexyl group in this compound introduces lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets of biological targets.
Anticancer Activity
Numerous studies have highlighted the potential of 3-amino-1,2,4-triazole derivatives as anticancer agents.[2] These compounds can act through various mechanisms, including the inhibition of kinases and interactions with other key cellular targets. The specific substitution pattern on the triazole ring plays a critical role in determining the anticancer efficacy.
Antimicrobial and Antifungal Activity
The 1,2,4-triazole scaffold is a cornerstone of many antifungal drugs.[1] Derivatives of 3-amino-1,2,4-triazole have also demonstrated significant antibacterial and antifungal properties. The cyclohexyl moiety could enhance the interaction of the molecule with microbial cell membranes.
Experimental Workflow for Biological Evaluation
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Cyclohexyl-1H-1,2,4-triazol-5-amine
Introduction: The Significance of the 3-Amino-1,2,4-Triazole Scaffold in Modern Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of novel therapeutic agents. Its unique electronic and steric properties, including its capacity for hydrogen bonding and its metabolic stability, make it a valuable bioisostere for amide and ester groups. Within this important class of heterocycles, 3-amino-1,2,4-triazole derivatives have garnered significant attention for their broad spectrum of biological activities. These compounds are integral to the development of antifungal, antibacterial, anticancer, and antiviral agents. The strategic incorporation of diverse substituents onto the triazole ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
This technical guide provides a comprehensive overview of the physicochemical characteristics of a specific and promising derivative, 3-cyclohexyl-1H-1,2,4-triazol-5-amine (CAS No. 90111-72-1). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structural features, key chemical properties, and a robust, field-proven synthetic methodology. Understanding these core attributes is paramount for the rational design and development of next-generation therapeutics leveraging this versatile chemical entity.
Molecular Structure and Isomerism
The foundational structure of this compound is characterized by a five-membered 1,2,4-triazole ring substituted with a cyclohexyl group at the 3-position and an amino group at the 5-position.
Key Structural Features:
Tautomerism: A Critical Consideration
A crucial physicochemical aspect of 3,5-disubstituted 1,2,4-triazoles is their existence as a mixture of tautomers in both solution and the solid state. For this compound, three potential prototropic tautomers can exist, arising from the migration of a proton between the nitrogen atoms of the triazole ring. This equilibrium is a critical factor influencing the molecule's hydrogen bonding capabilities and its interactions with biological receptors.
Studies on analogous 3-amino-5-substituted-1,2,4-triazoles have demonstrated through NMR spectroscopy and X-ray crystallography that the tautomeric equilibrium is influenced by the nature of the substituent and the surrounding environment (solvent, solid state). The exact tautomeric preference of this compound in different media warrants specific experimental investigation, as it will dictate its binding mode in a biological context.
Predicted and Known Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug development, guiding formulation, and predicting its behavior in biological systems.
| Property | Value | Source/Method |
| Melting Point | 194-196 °C | Hoffman Fine Chemicals[1] |
| LogP (predicted) | 1.7541 | ChemScene (for a related methylated derivative)[2] |
| pKa (predicted) | Acidic pKa: ~8-9, Basic pKa: ~2-3 | Estimated based on analogous 3-amino-1,2,4-triazoles. The amino group imparts basicity, while the triazole ring N-H is weakly acidic. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents like methanol, ethanol, and DMSO. | General observation for similar heterocyclic compounds. Quantitative data is not currently available. |
| Topological Polar Surface Area (TPSA) | 67.59 Ų (for 3-ethyl-1H-1,2,4-triazol-5-amine) | ChemScene (for a related ethyl derivative)[3] |
Spectroscopic Characterization
Unequivocal structural confirmation relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on data from closely related analogs.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and amino protons, as well as the N-H proton of the triazole ring. The chemical shifts will be influenced by the solvent and the predominant tautomeric form.
-
Cyclohexyl Protons: A series of multiplets in the range of δ 1.0-2.5 ppm.
-
Amino (NH₂) Protons: A broad singlet, typically in the range of δ 5.0-6.0 ppm, which is exchangeable with D₂O.
-
Triazole N-H Proton: A broad singlet at a downfield chemical shift, likely > δ 10.0 ppm, also exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide key information about the carbon framework.
-
Cyclohexyl Carbons: Signals in the aliphatic region, typically between δ 25-45 ppm.
-
Triazole Ring Carbons: Two distinct signals in the downfield region, expected around δ 150-165 ppm, corresponding to C3 and C5. The exact chemical shifts will be sensitive to the tautomeric form.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is particularly useful for identifying key functional groups.
-
N-H Stretching: Two distinct bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group, and a broader band for the triazole N-H stretch.
-
C=N Stretching: Strong absorptions in the 1620-1680 cm⁻¹ region, characteristic of the triazole ring.
-
N-H Bending: A band around 1550-1650 cm⁻¹.
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ for the cyclohexyl group.
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): Expected at m/z = 166.22.
-
Protonated Molecular Ion ([M+H]⁺): Expected at m/z = 167.23 in ESI+ mode.
-
Key Fragmentation: Loss of the cyclohexyl group would be a probable fragmentation pathway.
Synthesis of this compound: A Robust and Efficient Protocol
The synthesis of 3,5-disubstituted 1,2,4-triazoles is a well-established area of heterocyclic chemistry. A particularly efficient and green method involves the microwave-assisted, acid-catalyzed condensation of a carboxylic acid with an aminoguanidine salt.[4][5] This approach offers high yields, short reaction times, and is amenable to a wide range of substrates.
The following protocol is adapted from the general method reported by Gümüş et al. (2024) for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.
Step-by-Step Experimental Protocol
Materials:
-
Cyclohexanecarboxylic acid
-
Aminoguanidine bicarbonate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol or other suitable recrystallization solvent
-
Microwave synthesis vials
-
Microwave synthesizer
Procedure:
-
Reactant Charging: In a 10 mL microwave synthesis vial, combine cyclohexanecarboxylic acid (1.0 mmol), aminoguanidine bicarbonate (1.2 mmol), and a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Expert Insight: The use of a slight excess of aminoguanidine bicarbonate ensures the complete consumption of the carboxylic acid. The acid catalyst is crucial for the initial formation of the guanyl hydrazide intermediate.
-
-
Microwave-Assisted Synthesis: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a high temperature (e.g., 150-180 °C) for a specified duration (e.g., 20-30 minutes).
-
Expert Insight: Microwave heating dramatically accelerates the rate of the cyclization reaction, leading to significantly shorter reaction times compared to conventional heating. The optimal temperature and time should be determined empirically for this specific substrate combination.
-
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (e.g., 2M aqueous NaOH) to neutralize the acid and precipitate the product.
-
Expert Insight: The product is typically a solid at this stage. The basic work-up is essential to deprotonate the triazole and ensure its precipitation.
-
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. Further purify the solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
-
Expert Insight: Recrystallization is a critical step to remove any unreacted starting materials or side products, ensuring the high purity of the final compound required for biological testing and further chemical transformations.
-
Self-Validating System:
The purity of the synthesized compound should be rigorously assessed using a combination of techniques:
-
Melting Point Determination: A sharp melting point range is indicative of high purity.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems confirms the absence of major impurities.
-
Spectroscopic Analysis (NMR, IR, MS): The obtained spectra should be consistent with the expected structure, as detailed in the "Spectroscopic Characterization" section.
Conclusion: A Versatile Building Block for Future Discoveries
This compound represents a valuable and versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This in-depth technical guide has provided a comprehensive overview of its key physicochemical characteristics, including its structure, tautomeric nature, and predicted properties. The detailed, microwave-assisted synthesis protocol offers a reliable and efficient route to access this compound in high purity. Armed with this foundational knowledge, researchers and drug development professionals are well-equipped to explore the full potential of this compound in the ongoing quest for novel and effective medicines.
References
Spectroscopic Characterization of 3-cyclohexyl-1H-1,2,4-triazol-5-amine: A Technical Guide
Introduction
3-cyclohexyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the 1,2,4-triazole scaffold.[1][2][3] Accurate structural elucidation and purity assessment are paramount for any research or development involving this molecule. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations presented herein are based on established principles and comparative data from analogous 1,2,4-triazole derivatives.[4][5][6]
The structural integrity and isomeric purity of such compounds are critical for their biological function and for meeting regulatory standards. Spectroscopic techniques provide a powerful and non-destructive means to confirm the molecular structure, identify functional groups, and assess the purity of synthesized compounds. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound and require a thorough understanding of its spectroscopic properties.
Molecular Structure and Tautomerism
A crucial aspect of 1,2,4-triazole chemistry is the potential for prototropic tautomerism.[3] For this compound, several tautomeric forms are possible, with the equilibrium being influenced by the solvent and the solid-state packing. The most probable tautomers are the 1H, 2H, and 4H forms. Spectroscopic data will often reflect the predominant tautomer in a given environment. This guide will primarily focus on the analysis of the 1H-tautomer, which is a common form for many 3,5-disubstituted 1,2,4-triazoles.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra of 1,2,4-triazole derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts and the observation of exchangeable protons.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
Note the multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J-values) for all relevant signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹H NMR Spectral Data (Predicted)
The following table summarizes the predicted ¹H NMR chemical shifts for this compound. These predictions are based on the analysis of similar structures.[7][8]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH (Triazole ring) | 12.0 - 13.0 | Broad Singlet | 1H |
| NH₂ (Amine group) | 5.5 - 6.5 | Broad Singlet | 2H |
| CH (Cyclohexyl, methine) | 2.5 - 3.0 | Multiplet | 1H |
| CH₂ (Cyclohexyl) | 1.1 - 2.0 | Multiplets | 10H |
Interpretation and Causality:
-
NH Protons: The protons on the triazole ring and the amine group are acidic and their signals are typically broad due to quadrupole broadening and chemical exchange with the solvent or trace amounts of water. Their chemical shifts can vary significantly with solvent and concentration. In DMSO-d₆, these protons are readily observed.
-
Cyclohexyl Protons: The cyclohexyl group will exhibit a complex set of overlapping multiplets in the aliphatic region of the spectrum. The methine proton (CH attached to the triazole ring) is expected to be the most downfield of the cyclohexyl signals due to the deshielding effect of the aromatic triazole ring.
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR chemical shifts are summarized below, based on data for substituted 1,2,4-triazoles.[1][4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 (Triazole ring) | 160 - 165 |
| C5 (Triazole ring) | 155 - 160 |
| C (Cyclohexyl, methine) | 35 - 40 |
| C (Cyclohexyl, methylene) | 25 - 35 |
Interpretation and Causality:
-
Triazole Carbons: The two carbons within the 1,2,4-triazole ring are expected to resonate at very downfield chemical shifts (155-165 ppm) due to the strong deshielding effect of the three nitrogen atoms in the aromatic ring.
-
Cyclohexyl Carbons: The carbons of the cyclohexyl ring will appear in the typical aliphatic region. The methine carbon directly attached to the triazole ring will be the most downfield of the cyclohexyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
IR Spectral Data (Predicted)
The following table lists the expected characteristic IR absorption bands for this compound.[9][10]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine & Triazole) | 3100 - 3400 | Medium - Strong, Broad |
| C-H Stretch (Cyclohexyl) | 2850 - 2950 | Strong |
| N-H Bend (Amine) | 1620 - 1660 | Medium |
| C=N Stretch (Triazole ring) | 1580 - 1620 | Medium - Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Interpretation and Causality:
-
N-H Stretching: The broad band in the 3100-3400 cm⁻¹ region is a hallmark of N-H stretching vibrations from both the amine group and the triazole ring NH. Hydrogen bonding in the solid state contributes to the broadening of this band. Primary amines typically show two distinct N-H stretching bands in this region.[9]
-
C-H Stretching: The strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl ring.
-
N-H Bending and C=N Stretching: The region between 1580 and 1660 cm⁻¹ will likely contain overlapping bands from the N-H bending of the primary amine and the C=N stretching vibrations of the triazole ring.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. ripublication.com [ripublication.com]
- 3. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. İstanbul Journal of Pharmacy » Submission » Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives [dergipark.org.tr]
- 6. N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate: synthesis, experimental, theoretical characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. rsc.org [rsc.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. ijrpc.com [ijrpc.com]
A Comprehensive Technical Guide to the Synthesis of 3-Cyclohexyl-1H-1,2,4-triazol-5-amine
Abstract: This technical guide provides an in-depth exploration of a robust and widely applicable synthetic pathway for 3-cyclohexyl-1H-1,2,4-triazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative focuses on the chemical logic and experimental causality behind a well-established two-step approach, commencing from cyclohexanecarboxylic acid. We will detail the synthesis of the key acyl chloride intermediate, its subsequent condensation with aminoguanidine, and the final cyclization to yield the target triazole. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed protocols, and mechanistic explanations to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs exhibiting a wide range of biological activities.[1][2] The 3,5-disubstituted pattern, particularly with an amino group at the 5-position, offers versatile handles for further chemical modification. This compound incorporates a lipophilic cyclohexyl moiety, which can be crucial for modulating pharmacokinetic properties such as membrane permeability and metabolic stability in drug candidates.
The synthesis strategy detailed herein is centered on the construction of the 1,2,4-triazole ring through the cyclocondensation of a suitable C1 electrophile (derived from the cyclohexyl group) with a C-N-N-N nucleophilic backbone (aminoguanidine). While direct condensation of a carboxylic acid with aminoguanidine is feasible, often requiring high temperatures or microwave assistance[3][4], a more classical and highly efficient route involves the activation of the carboxylic acid as an acyl chloride. This activation enhances the electrophilicity of the carbonyl carbon, facilitating a cleaner and more controlled reaction under milder conditions.
Retrosynthetic Analysis
A logical disconnection of the target molecule breaks the C3-N4 and C5-N1 bonds of the triazole ring, leading back to two primary precursors: a cyclohexylcarbonyl equivalent and aminoguanidine.
Caption: Retrosynthetic disconnection of the target triazole.
Precursor Synthesis and Key Reagents
The success of the synthesis hinges on the quality and reactivity of the starting materials. This section details the preparation of the activated cyclohexyl precursor.
Synthesis of Cyclohexanecarbonyl Chloride
Cyclohexanecarboxylic acid is a stable and commercially available starting material. To facilitate its reaction with the nucleophilic aminoguanidine, it is converted to the more reactive cyclohexanecarbonyl chloride.[5] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of the intermediate and elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, driving the reaction to completion.
Experimental Protocol: Cyclohexanecarbonyl Chloride Synthesis
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂), add cyclohexanecarboxylic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[6]
-
Once the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude cyclohexanecarbonyl chloride, a colorless to pale yellow liquid, is typically of sufficient purity to be used directly in the next step.[7]
Aminoguanidine Bicarbonate: The Triazole Backbone
Aminoguanidine is the key building block that provides three of the five atoms for the triazole ring. It is most commonly handled as its bicarbonate salt (AGB) due to its superior stability and lower hygroscopicity compared to the hydrochloride salt.[8] While numerous synthesis methods exist, such as the reduction of nitroguanidine with zinc dust or the reaction of hydrazine with calcium cyanamide[9][10][11], it is readily available from commercial suppliers. The bicarbonate salt readily neutralizes the HCl by-product generated during the subsequent acylation step.
Core Synthesis of this compound
This is the pivotal stage where the heterocyclic ring is constructed. The process involves two distinct mechanistic events: initial acylation followed by an intramolecular cyclization/dehydration.
Reaction Mechanism
-
Acylation: The terminal amino group of aminoguanidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. This forms an N-cyclohexanoyl aminoguanidine intermediate and releases HCl, which is neutralized by the bicarbonate counter-ion.
-
Cyclization: The reaction mixture is then heated, typically in a high-boiling solvent like pyridine or in a melt. This thermal energy promotes an intramolecular nucleophilic attack from one of the hydrazinyl nitrogen atoms onto the carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic 1,2,4-triazole ring.
Detailed Experimental Protocol
-
In a suitable reaction vessel, suspend aminoguanidine bicarbonate (1.0 eq) in a solvent such as pyridine or dioxane.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add a solution of cyclohexanecarbonyl chloride (1.05 eq) in the same solvent, maintaining the temperature below 10 °C. Vigorous gas (CO₂) evolution will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Heat the reaction mixture to reflux for 4-8 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with water and adjust the pH to basic (pH 9-10) with an aqueous solution of sodium hydroxide to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Data Summary: Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ~1:1.05 (Aminoguanidine:Acyl Chloride) | A slight excess of the acylating agent ensures complete consumption of the aminoguanidine. |
| Temperature (Acylation) | 0-10 °C | Controls the initial exothermic acylation reaction, minimizing side products. |
| Temperature (Cyclization) | Reflux (e.g., Pyridine ~115 °C) | Provides the necessary activation energy for the intramolecular cyclization and dehydration step. |
| Reaction Time | 4-8 hours (Cyclization) | Ensures the reaction proceeds to completion. Monitored by TLC. |
| Typical Yield | 70-90% | This robust method generally provides good to excellent yields of the desired product. |
Synthesis Workflow Visualization
Caption: Overall workflow for the synthesis of the target compound.
Alternative Synthetic Approach: Direct Condensation
Modern synthetic chemistry often prioritizes greener and more atom-economical methods. An alternative to the acyl chloride route is the direct condensation of cyclohexanecarboxylic acid with aminoguanidine.[3]
This one-pot approach avoids the use of thionyl chloride. The reaction is typically performed under acid catalysis and requires higher temperatures, often facilitated by microwave irradiation, which can significantly reduce reaction times from hours to minutes.[1][3] While potentially simpler, this method may require more rigorous optimization of reaction conditions (temperature, catalyst, time) to achieve high yields and purity compared to the more traditional acyl chloride pathway.
Conclusion
The synthesis of this compound is reliably achieved through a two-step process involving the activation of cyclohexanecarboxylic acid to its corresponding acyl chloride, followed by a thermally induced cyclocondensation with aminoguanidine bicarbonate. This method is robust, high-yielding, and proceeds through well-understood mechanistic steps, making it a trustworthy protocol for laboratory and potential scale-up applications. The insights and detailed procedures provided in this guide offer a solid foundation for researchers to successfully synthesize this and structurally related 3-substituted-5-amino-1,2,4-triazoles for application in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]
- 6. US5245063A - Preparation of carbonyl chlorides - Google Patents [patents.google.com]
- 7. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]
- 8. ijisrt.com [ijisrt.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. atamankimya.com [atamankimya.com]
- 11. US4906778A - Process for the production of aminoguanidine bicarbonate - Google Patents [patents.google.com]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Aminotriazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminotriazole and its derivatives represent a class of heterocyclic compounds with a wide range of biological activities, from herbicidal to potential therapeutic applications. Their mechanisms of action are multifaceted, primarily revolving around the inhibition of key enzymes and the induction of oxidative stress. This technical guide provides an in-depth exploration of the core mechanisms through which aminotriazole compounds exert their effects. We will delve into their roles as inhibitors of catalase, imidazoleglycerol-phosphate dehydratase, and thyroid peroxidase, and explore the downstream cellular consequences. This document is designed to serve as a comprehensive resource for researchers, offering not only a thorough understanding of the scientific principles but also detailed experimental protocols to investigate these mechanisms.
I. Introduction: The Versatile Chemistry of Aminotriazoles
3-Amino-1,2,4-triazole (amitrole) is a prominent member of the aminotriazole family, recognized for its use as a nonselective systemic herbicide.[1][2][3][4] Beyond its agricultural applications, amitrole and its analogs are valuable tools in biomedical research due to their specific inhibitory effects on crucial enzymes.[5] Understanding the precise molecular interactions and the subsequent cellular responses is paramount for both leveraging their potential in drug development and assessing their toxicological profiles. This guide will dissect the primary mechanisms of action, providing a granular view of their biochemical and cellular impacts.
II. Core Mechanism 1: Catalase Inhibition and the Induction of Oxidative Stress
One of the most well-documented effects of aminotriazole is its irreversible inhibition of catalase, a key antioxidant enzyme responsible for the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[6][7][8]
A. The Biochemical Basis of Catalase Inactivation
Aminotriazole acts as a suicide inhibitor of catalase. The enzyme's catalytic cycle involves the formation of a ferryl-oxo intermediate (Compound I). Aminotriazole binds to this intermediate, leading to the covalent modification and irreversible inactivation of the enzyme. This inhibition is time- and concentration-dependent.[6]
B. Downstream Consequences of Catalase Inhibition
The inactivation of catalase leads to an accumulation of intracellular H₂O₂, a potent reactive oxygen species (ROS).[9] This surge in H₂O₂ levels can trigger a cascade of cellular events, collectively known as oxidative stress.
-
Lipid Peroxidation: Increased ROS can attack polyunsaturated fatty acids in cell membranes, leading to lipid peroxidation and compromising membrane integrity. This can be quantified by measuring thiobarbituric acid-reactive substances (TBARS).[10]
-
Protein Carbonylation: Proteins are also susceptible to oxidative damage, resulting in the formation of carbonyl groups.[10]
-
DNA Damage: A metabolite of amitrole, 3-amino-5-mercapto-1,2,4-triazole (AMT), in the presence of Cu(II), can induce the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage.[11] This process is thought to involve the generation of singlet oxygen.[11]
-
Modulation of Redox-Sensitive Signaling Pathways: The altered redox state can impact various signaling pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the expression of pro-inflammatory cytokines like TNF-α and IL-6.[9][12]
The following diagram illustrates the central role of catalase inhibition in aminotriazole-induced oxidative stress.
Caption: Aminotriazole-mediated catalase inactivation and subsequent oxidative stress cascade.
C. Experimental Workflow: Assessing Catalase Inhibition
A robust method to determine catalase activity and its inhibition by aminotriazole involves a spectrophotometric assay.
Protocol: Spectrophotometric Assay of Catalase Activity
-
Tissue/Cell Lysate Preparation:
-
Assay Mixture Preparation:
-
Prepare a reaction mixture containing a known concentration of hydrogen peroxide (e.g., 10 mM) in a phosphate buffer.[14]
-
-
Enzyme Reaction and Measurement:
-
Add the enzyme-containing supernatant to the H₂O₂ solution.
-
Monitor the decrease in absorbance at 240 nm over time, which corresponds to the decomposition of H₂O₂.[13]
-
-
Inhibition Assay:
-
Pre-incubate the enzyme supernatant with varying concentrations of aminotriazole for a specific duration before adding the H₂O₂ substrate.
-
Measure the catalase activity as described above and compare it to the activity of the untreated control.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each aminotriazole concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
The following diagram outlines the experimental workflow for the catalase inhibition assay.
Caption: Step-by-step workflow for the spectrophotometric catalase inhibition assay.
III. Core Mechanism 2: Inhibition of Histidine Biosynthesis
In plants and microorganisms, aminotriazole acts as a potent herbicide by inhibiting a key enzyme in the histidine biosynthesis pathway.
A. Target Enzyme: Imidazoleglycerol-Phosphate Dehydratase
Aminotriazole is a competitive inhibitor of imidazoleglycerol-phosphate dehydratase.[1][2][4][15] This enzyme catalyzes the sixth step in the biosynthesis of the essential amino acid histidine.[1]
B. Consequences of Inhibition
By blocking this crucial step, aminotriazole leads to a deficiency in histidine, which is vital for protein synthesis and overall growth. This ultimately results in the death of the plant.[15][16] In addition to its direct effect on histidine production, aminotriazole also inhibits chlorophyll synthesis, leading to the characteristic chlorotic (whitened) appearance of treated plants.[3]
IV. Core Mechanism 3: Disruption of Thyroid Function
Aminotriazole is a known goitrogen, a substance that disrupts the normal function of the thyroid gland.[17][18][19]
A. Inhibition of Thyroid Peroxidase (TPO)
The primary mechanism of aminotriazole's antithyroid effect is the inhibition of thyroid peroxidase (TPO).[20] TPO is a key enzyme in the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)). It catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the coupling of these iodinated tyrosines to form the active hormones.[20]
B. Impact on Thyroid Hormone Synthesis
By inhibiting TPO, aminotriazole reduces the production of thyroid hormones.[20][21] This can lead to hypothyroidism and, with chronic exposure, the development of goiter (enlargement of the thyroid gland) and thyroid tumors in rodents.[21] Interestingly, aminotriazole has been shown to enhance the conversion of T4 to reverse T3 (rT3), an inactive form of the hormone, suggesting a complex effect on peripheral thyroid hormone metabolism.[17]
C. Experimental Protocol: Thyroid Peroxidase Inhibition Assay
The inhibitory effect of aminotriazole on TPO can be assessed using a colorimetric or fluorometric assay.
Protocol: Amplex UltraRed-Based TPO Inhibition Assay
This assay utilizes the TPO-catalyzed oxidation of Amplex UltraRed in the presence of H₂O₂ to produce a stable, fluorescent product, resorufin.[22]
-
Source of TPO:
-
Use either purified TPO, thyroid microsomes, or lysates from cells engineered to express human TPO.[22]
-
-
Assay Setup:
-
In a 96-well plate, add the TPO source, Amplex UltraRed reagent, and varying concentrations of aminotriazole.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding H₂O₂.
-
Measure the fluorescence of resorufin at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Calculate the percentage of TPO inhibition for each aminotriazole concentration and determine the IC₅₀ value.
-
V. Other Reported Mechanisms of Action
Beyond the three core mechanisms detailed above, research has indicated other potential targets and effects of aminotriazole compounds.
-
Inhibition of Cholesterol Synthesis: Aminotriazole treatment in vivo has been shown to inhibit a step in the biosynthesis of cholesterol from mevalonate.[7]
-
Inhibition of Mitochondrial Protein Synthesis: In the mold Neurospora crassa, 3-amino-1,2,4-triazole acts as a specific inhibitor of protein synthesis on mitoribosomes.[23]
-
Induction of Autophagy and Apoptosis: Certain aminodiol derivatives containing a triazole moiety have been shown to induce mitochondrial stress-involved apoptosis and autophagy in leukemic cells.[24]
VI. Summary and Future Directions
Aminotriazole compounds exhibit a diverse range of biological activities stemming from their ability to interact with and inhibit multiple key enzymes. The primary mechanisms of action—catalase inhibition leading to oxidative stress, disruption of histidine biosynthesis, and inhibition of thyroid peroxidase—have been well-characterized. The experimental protocols provided in this guide offer a framework for researchers to investigate these effects in various biological systems.
Future research should focus on elucidating the structure-activity relationships of different aminotriazole derivatives to develop more potent and specific inhibitors for therapeutic or agricultural purposes. Furthermore, a deeper understanding of the interplay between the different mechanisms, such as the link between catalase inhibition and effects on other cellular processes, will be crucial for a comprehensive toxicological and pharmacological assessment of this important class of compounds.
VII. References
-
3-Amino-1,2,4-triazole - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Bayliak, M., Gospodaryov, D., Semchyshyn, H., & Lushchak, V. (2008). Inhibition of catalase by aminotriazole in vivo results in reduction of glucose-6-phosphate dehydrogenase activity in Saccharomyces cerevisiae cells. Biochemistry (Moscow), 73(4), 420–426. Retrieved from --INVALID-LINK--
-
Lushchak, V. I., & Bagnyukova, T. V. (2005). Catalase inhibition by amino triazole induces oxidative stress in goldfish brain. Brain Research, 1052(2), 180–186. Retrieved from --INVALID-LINK--
-
Middelkoop, E., Strijland, A., & Tager, J. M. (1991). Does aminotriazole inhibit import of catalase into peroxisomes by retarding unfolding? FEBS Letters, 279(1), 79–82. Retrieved from --INVALID-LINK--
-
Sato, R., Hino, Y., & Ogura, Y. (1987). Inhibition of cholesterol synthesis from mevalonate by aminotriazole treatment in vivo. Journal of Biochemistry, 101(2), 437–443. Retrieved from --INVALID-LINK--
-
Hosoya, T., Matsukawa, S., & Nagai, Y. (1979). An improved assay method for thyroid peroxidase applicable for a few milligrams of abnormal human thyroid tissues. Endocrinologia Japonica, 26(5), 533–541. Retrieved from --INVALID-LINK--
-
Feinstein, R. N., Fry, R. J., & Staffeldt, E. F. (1978). Carcinogenic and antitumor effects of aminotriazole on acatalasemic and normal catalase mice. Journal of the National Cancer Institute, 60(5), 1113–1116. Retrieved from --INVALID-LINK--
-
Nagai, Y., & Hosoya, T. (1974). Improved assay procedures for thyroid peroxidase; application to normal and adenomatous human thyroid tissue. The Journal of Biochemistry, 75(5), 1093–1101. Retrieved from --INVALID-LINK--
-
Murata, M., Tamada, H., & Kawanishi, S. (2011). Oxidatively generated DNA damage induced by 3-amino-5-mercapto-1,2,4-triazole, a metabolite of carcinogenic amitrole. Mutation Research, 720(1-2), 48–54. Retrieved from --INVALID-LINK--
-
Varodayan, F. P., & Pincemail, J. (2018). Impact of 3-Amino-1,2,4-Triazole (3-AT)-Derived Increase in Hydrogen Peroxide Levels on Inflammation and Metabolism in Human Differentiated Adipocytes. International Journal of Molecular Sciences, 19(11), 3462. Retrieved from --INVALID-LINK--
-
Kumar, C. C., & Padmanaban, G. (1980). 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa. Biochimica et Biophysica Acta, 607(2), 339–349. Retrieved from --INVALID-LINK--
-
Ortiz de Montellano, P. R. (2013). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Drug Metabolism and Disposition, 41(10), 1675–1685. Retrieved from --INVALID-LINK--
-
Hilton, J. L., Kearney, P. C., & Ames, B. N. (1965). Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis. Archives of Biochemistry and Biophysics, 112(3), 544–547. Retrieved from --INVALID-LINK--
-
Barja de Quiroga, G., Lopez-Torres, M., & Perez-Campo, R. (1991). Aminotriazole effects on lung and heart H2O2 detoxifying enzymes and TBA-RS at two pO2. Comparative Biochemistry and Physiology. C, Comparative Pharmacology and Toxicology, 98(2-3), 295–299. Retrieved from --INVALID-LINK--
-
Wang, Y., Zhang, Y., & Liu, Y. (2012). Aminotriazole attenuated carbon tetrachloride-induced oxidative liver injury in mice. Food and Chemical Toxicology, 50(9), 3299–3304. Retrieved from --INVALID-LINK--
-
Hadwan, M. H. (2018). Simple kinetic method for assessing catalase activity in biological samples. BMC Biochemistry, 19(1), 7. Retrieved from --INVALID-LINK--
-
3-Amino-1,2,4-triazole - chemeurope.com. (n.d.). Retrieved from --INVALID-LINK--
-
Sekmen, A. H., & Turkan, I. (2013). Catalase assay. PROMETHEUS – Protocols. Retrieved from --INVALID-LINK--
-
Al-Zamami, A. M., & Al-Harbi, M. S. (2022). An improved method for measuring catalase activity in biological samples. Journal of Taibah University Medical Sciences, 17(5), 849–856. Retrieved from --INVALID-LINK--
-
3-Amino-1,2,4-triazole - HiMedia Laboratories. (n.d.). Retrieved from --INVALID-LINK--
-
Dong, H., Ceger, P., & Allen, D. (2020). A rapid assay of human thyroid peroxidase activity. Toxicology in Vitro, 62, 104662. Retrieved from --INVALID-LINK--
-
Skosmos: theia_ozcar_thesaurus: Aminotriazole. (n.d.). Retrieved from --INVALID-LINK--
-
Enzymatic Assay of Catalase (EC 1.11.1.6) - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--
-
Hilton, J. L., Kearney, P. C., & Ames, B. N. (1965). Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): Inhibition of an enzyme of histidine biosynthesis. Archives of Biochemistry and Biophysics, 112(3), 544–547. Retrieved from --INVALID-LINK--
-
Hoshino, M. (1960). Effect of 3-Amino-1,2,4-triazole on the Experimental Production of Liver Cancer. Nature, 186(4719), 174–175. Retrieved from --INVALID-LINK--
-
Amitrole - AERU - University of Hertfordshire. (n.d.). Retrieved from --INVALID-LINK--
-
Measurement of Catalase Activity Using Catalase Inhibitors. (2021). Journal of Biosciences and Medicines, 9(7), 1-11. Retrieved from --INVALID-LINK--
-
Chen, Y.-C., et al. (2021). Mechanistic Study of Triazole Based Aminodiol Derivatives in Leukemic Cells—Crosstalk between Mitochondrial Stress-Involved Apoptosis and Autophagy. International Journal of Molecular Sciences, 22(11), 5894. Retrieved from --INVALID-LINK--
-
Thyroid peroxidase antibody Biomarker Test | Superpower Health Intelligence. (n.d.). Retrieved from --INVALID-LINK--
-
3-Amino-1,2,4-triazole | CAS 61-82-5 | SCBT - Santa Cruz Biotechnology. (n.d.). Retrieved from --INVALID-LINK--
-
Thyroid Peroxidase Antibodies Test | Ulta Lab Tests. (n.d.). Retrieved from --INVALID-LINK--
-
Antithyroid Action of 3-Amino-1,2,4-triazole | Scilit. (n.d.). Retrieved from --INVALID-LINK--
-
Fregly, M. J. (1968). Potentiation of thyroxine 5-deiodination by aminotriazole. Endocrinology, 82(6), 1237–1244. Retrieved from --INVALID-LINK--
-
Kim, C. H., et al. (2016). 3-Aminotriazole protects from CoCl2-induced ototoxicity by inhibiting the generation of reactive oxygen species and proinflammatory cytokines in mice. Archives of Toxicology, 90(4), 781–791. Retrieved from --INVALID-LINK--
-
Jukes, T. H., & Shaffer, C. B. (1960). Antithyroid effects of aminotriazole. Science, 132(3422), 296–297. Retrieved from --INVALID-LINK--
-
Thyroperoxidase Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.). Retrieved from --INVALID-LINK--
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC - PubMed Central. (n.d.). Retrieved from --INVALID-LINK--
-
Antithyroid Effects of Aminotriazole - Semantic Scholar. (n.d.). Retrieved from --INVALID-LINK--
-
Steinhoff, D., Weber, H., Mohr, U., & Boehme, K. (1983). Evaluation of amitrole (aminotriazole) for potential carcinogenicity in orally dosed rats, mice, and golden hamsters. Toxicology and Applied Pharmacology, 69(2), 161–169. Retrieved from --INVALID-LINK--
References
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. 3-Amino-1,2,4-triazole [chemeurope.com]
- 3. 3-Amino-1,2,4-triazole [himedialabs.com]
- 4. Skosmos: theia_ozcar_thesaurus: Aminotriazole [in-situ.theia-land.fr]
- 5. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of catalase by aminotriazole in vivo results in reduction of glucose-6-phosphate dehydrogenase activity in Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cholesterol synthesis from mevalonate by aminotriazole treatment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Impact of 3-Amino-1,2,4-Triazole (3-AT)-Derived Increase in Hydrogen Peroxide Levels on Inflammation and Metabolism in Human Differentiated Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalase inhibition by amino triazole induces oxidative stress in goldfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidatively generated DNA damage induced by 3-amino-5-mercapto-1,2,4-triazole, a metabolite of carcinogenic amitrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminotriazole attenuated carbon tetrachloride-induced oxidative liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. prometheusprotocols.net [prometheusprotocols.net]
- 14. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): Inhibition of an enzyme of histidine biosynthesis [ouci.dntb.gov.ua]
- 17. Potentiation of thyroxine 5-deiodination by aminotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antithyroid effects of aminotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antithyroid Effects of Aminotriazole | Semantic Scholar [semanticscholar.org]
- 20. scbt.com [scbt.com]
- 21. Evaluation of amitrole (aminotriazole) for potential carcinogenicity in orally dosed rats, mice, and golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of 3-Cyclohexyl-1H-1,2,4-triazol-5-amine: A Technical Guide to Target Identification and Validation
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1] This guide provides an in-depth technical exploration of potential therapeutic targets for a specific derivative, 3-cyclohexyl-1H-1,2,4-triazol-5-amine. We will delve into a logical, evidence-based workflow for identifying and validating novel protein targets, drawing upon the broad spectrum of biological activities exhibited by the 1,2,4-triazole class of molecules. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap from computational prediction to experimental validation.
The 1,2,4-Triazole Scaffold: A Foundation of Diverse Bioactivity
The 1,2,4-triazole ring system, a five-membered heterocycle with three nitrogen atoms, is a versatile pharmacophore.[1][2] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, contribute to its frequent appearance in clinically successful drugs.[2] Derivatives of 1,2,4-triazole have demonstrated a remarkable range of biological activities, including:
-
Anticancer: Exhibiting antiproliferative effects against various cancer cell lines.[2][3][4]
-
Antifungal: A key component in several antifungal medications.[5]
-
Antimicrobial: Showing efficacy against a range of bacteria.[6][7][8]
-
Antiviral: Demonstrating activity against various viruses.[5][9]
-
Enzyme Inhibition: Acting on a wide variety of enzymes.[10][11]
This well-established history of the 1,2,4-triazole core provides a strong rationale for investigating the therapeutic potential of novel derivatives like this compound. The presence of a cyclohexyl group suggests potential for enhanced lipophilicity, which could influence its pharmacokinetic properties and target interactions.
In-Silico Target Prediction: A Data-Driven Starting Point
Given the lack of specific biological data for this compound, our initial approach is a robust in-silico analysis. This computational screening will generate a prioritized list of potential protein targets, guiding our subsequent experimental investigations.
Ligand-Based and Structure-Based Virtual Screening
The process begins with building a 3D model of this compound. This model will be used for two primary computational screening strategies:
-
Ligand-Based Screening: This method leverages the principle that similar molecules often have similar biological activities. We will compare the structure of our compound to databases of known active ligands. This can be achieved using techniques like 2D fingerprint similarity or 3D shape-based screening.
-
Structure-Based Screening (Molecular Docking): This approach "docks" our compound into the binding sites of a vast library of protein crystal structures.[12] The docking simulations predict the binding affinity and pose of the ligand within the protein's active site, providing a quantitative measure of potential interaction.[13][14]
Potential Target Classes Based on the 1,2,4-Triazole Literature
Based on the known activities of 1,2,4-triazole derivatives, our virtual screening will prioritize the following protein families:
-
Kinases: A major class of drug targets, particularly in oncology.[15]
-
Carbonic Anhydrases: Implicated in various diseases, including glaucoma and cancer.[15]
-
Topoisomerases: Essential for DNA replication and a target for anticancer drugs.[15]
-
Cytochrome P450 Enzymes (e.g., CYP51): A key target for antifungal agents.[1]
-
Cholinesterases (Acetyl- and Butyryl-): Relevant for neurodegenerative diseases.[10][11]
-
G-Protein Coupled Receptors (GPCRs): A large and diverse family of receptors involved in numerous physiological processes.[16][17][18]
-
Ion Channels: Important targets for a variety of therapeutic areas.[19]
ADME/Tox Prediction
Alongside target prediction, we will perform in-silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiling.[12][14][20] This early assessment of drug-like properties is crucial for identifying potential liabilities and ensuring that promising candidates have a viable path forward in development.
Experimental Workflow for Target Identification and Validation
The prioritized list of putative targets from our in-silico screen will be subjected to a rigorous experimental validation cascade. This multi-pronged approach provides layers of evidence to confidently identify and characterize the molecular targets of this compound.
Caption: High-level experimental workflow for target validation.
Step 1: Biochemical Assays for Direct Target Interaction
The initial validation step involves confirming a direct physical interaction between this compound and the computationally predicted targets.
Protocol: Enzyme Inhibition Assays
-
Objective: To determine if the compound directly inhibits the enzymatic activity of the putative target.
-
Materials:
-
Purified recombinant target enzyme.
-
Substrate for the enzyme.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Appropriate buffer and cofactors.
-
Microplate reader for signal detection (e.g., absorbance, fluorescence, luminescence).
-
-
Procedure:
-
Prepare a serial dilution of the compound.
-
In a microplate, add the enzyme, buffer, and the compound at various concentrations.
-
Incubate for a pre-determined time to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using the microplate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme's activity).
-
Data Presentation: Enzyme Inhibition Data
| Target Enzyme | IC50 (µM) |
| Kinase A | 1.2 |
| Protease B | > 100 |
| Phosphatase C | 5.7 |
Step 2: Cellular Target Engagement Assays
Confirming that the compound interacts with its target in a cellular context is a critical next step. This ensures that the compound can penetrate the cell membrane and engage its target in a more physiologically relevant environment.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To demonstrate target engagement by observing the thermal stabilization of the target protein upon compound binding.
-
Materials:
-
Cultured cells expressing the target protein.
-
This compound.
-
Lysis buffer.
-
Instrumentation for heat shock (e.g., PCR machine).
-
Equipment for protein analysis (e.g., Western blotting or mass spectrometry).
-
-
Procedure:
-
Treat intact cells with the compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. 1,2,4-Triazole Sodium Salt [tolyltriazole-benzotriazole.com]
- 6. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 12. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting G protein coupled receptor-related pathways as emerging molecular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach [frontiersin.org]
- 19. Triazole-tailored guanosine dinucleosides as biomimetic ion channels to modulate transmembrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
Introduction: The Privileged Scaffold of 3-Substituted 5-Amino-1,2,4-Triazoles
An In-Depth Technical Guide to the Discovery and History of 3-Substituted 5-Amino-1,2,4-Triazoles for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a wide array of biologically active compounds.[1][2] This five-membered heterocycle, containing three nitrogen atoms, exhibits a unique combination of physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, which allows for favorable interactions with various biological targets.[3] Within this class, the 3-substituted 5-amino-1,2,4-triazole core is of particular significance, serving as a crucial building block for numerous therapeutic agents with diverse applications, ranging from antiviral and antifungal to anticancer therapies.[4][5][6] This guide provides a comprehensive exploration of the discovery, historical development, and key synthetic methodologies for this important class of compounds, offering field-proven insights for professionals in drug discovery and development.
Historical Perspective: The Genesis of 1,2,4-Triazole Synthesis
The journey into the synthesis of 1,2,4-triazoles began in the late 19th and early 20th centuries, with pioneering chemists laying the groundwork for what would become a vast and vital area of heterocyclic chemistry. The name "triazole" was first proposed by Bladin in 1885 for the carbon-nitrogen ring system.[1] Two classical named reactions, the Pellizzari and the Einhorn-Brunner reactions, stand out as seminal contributions to the field.
Guido Pellizzari, in 1911, reported a direct method for the synthesis of 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide and an acylhydrazide.[5][7] This thermal condensation, though often requiring high temperatures and long reaction times, provided a foundational route to this heterocyclic core.[5]
Shortly thereafter, the work of Alfred Einhorn in 1905 and its subsequent expansion by Karl Brunner in 1914 led to the Einhorn-Brunner reaction.[8][9][10] This method involves the acid-catalyzed condensation of imides with hydrazines or their derivatives to form an isomeric mixture of 1,2,4-triazoles.[9][11] A key feature of this reaction is its regioselectivity, which is influenced by the electronic properties of the substituents on the imide.[9]
These early discoveries paved the way for extensive research into the synthesis and application of 1,2,4-triazoles, leading to the development of more efficient and versatile synthetic methods in the decades that followed.
Classical Synthetic Methodologies: Building the Core
The Pellizzari Reaction
The Pellizzari reaction is a classical method for the synthesis of 3,5-disubstituted-1,2,4-triazoles involving the thermal condensation of an amide with an acylhydrazide.[5] The reaction typically requires high temperatures, often exceeding 200°C, and can be performed neat or in a high-boiling solvent.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.[12]
-
Heating: Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[12]
-
Reaction Monitoring: Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate.
-
Purification: Triturate the solid product with ethanol to remove impurities. The crude product can be purified by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[12]
-
High Temperature: The high temperature is necessary to overcome the activation energy for the condensation and subsequent cyclization-dehydration steps.
-
Nitrogen Atmosphere: A nitrogen atmosphere is used to prevent oxidation of the starting materials and products at the high reaction temperatures.
-
Trituration and Recrystallization: These are standard purification techniques to remove unreacted starting materials and any side products, ensuring the isolation of the pure 1,2,4-triazole.
References
- 1. scispace.com [scispace.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 10. Einhorn-Brunner Reaction [drugfuture.com]
- 11. Einhorn-Brunner Reaction [drugfuture.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Synthesis and Characterization of 3-Cyclohexyl-1H-1,2,4-triazol-5-amine: An Application Note for Medicinal Chemistry
Introduction: The Significance of the 1,2,4-Triazole Scaffold in Drug Discovery
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capabilities, and dipole moment, make it a valuable bioisostere for amide and ester groups, enhancing drug-target interactions and improving pharmacokinetic profiles.[3] Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][4] The incorporation of a cyclohexyl moiety at the 3-position introduces lipophilicity, which can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The 5-amino group provides a key reactive handle for further molecular elaboration and can participate in crucial hydrogen bonding interactions with biological targets. This application note provides a comprehensive guide to the synthesis and characterization of 3-cyclohexyl-1H-1,2,4-triazol-5-amine, a promising building block for the development of novel therapeutics.
Synthesis of this compound: A Microwave-Assisted Approach
The synthesis of this compound can be efficiently achieved through the microwave-assisted condensation of cyclohexanecarboxylic acid and aminoguanidine bicarbonate. This method offers significant advantages over traditional heating, including reduced reaction times, higher yields, and a greener chemical process.[5]
Reaction Scheme:
A schematic of the synthesis reaction.
Experimental Protocol
Materials:
-
Cyclohexanecarboxylic acid (1.0 mmol)
-
Aminoguanidine bicarbonate (1.2 mmol)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol (solvent)
-
Deionized water
-
Microwave synthesis vial (10 mL)
-
Magnetic stirrer
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 mmol), aminoguanidine bicarbonate (1.2 mmol), and a catalytic amount of concentrated hydrochloric acid.
-
Add ethanol (2-3 mL) to the vial to ensure proper mixing of the reactants.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 150°C for 30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique accelerates the reaction rate by directly and efficiently heating the polar reactants and solvent, leading to a significant reduction in reaction time compared to conventional heating methods.[5]
-
Acid Catalyst: The acidic environment facilitates the initial condensation between the carboxylic acid and aminoguanidine, followed by the intramolecular cyclization to form the triazole ring.
-
Aminoguanidine Bicarbonate: This salt form of aminoguanidine is stable and easy to handle. The bicarbonate salt will decompose upon heating, releasing aminoguanidine in situ.
Characterization of this compound
Comprehensive characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended:
A typical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the amino protons, and the triazole ring proton. The cyclohexyl protons will likely appear as a series of multiplets in the upfield region (δ 1.0-2.5 ppm). The amino group protons (NH₂) will appear as a broad singlet, and the triazole NH proton will also be a broad singlet, with chemical shifts that can be influenced by the solvent and concentration.[6]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Distinct signals are expected for the carbons of the cyclohexyl ring and the two carbons of the triazole ring. The chemical shifts for the triazole ring carbons are typically in the range of δ 150-165 ppm.[5]
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 1.0 - 2.5 | m | Cyclohexyl-H |
| ¹H | ~5.7 | br s | NH₂ |
| ¹H | ~11.9 | br s | Triazole-NH |
| ¹³C | ~25-40 | - | Cyclohexyl-C |
| ¹³C | ~155 | - | Triazole-C5 |
| ¹³C | ~160 | - | Triazole-C3 |
Note: Predicted values are based on data for structurally similar compounds and may vary based on experimental conditions.[5]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns.
-
Expected Molecular Ion Peak: The molecular formula for this compound is C₈H₁₄N₄, with a molecular weight of 166.22 g/mol . In positive ion mode ESI-MS, the expected molecular ion peak would be [M+H]⁺ at m/z 167.12.
-
Fragmentation Pattern: The fragmentation of the 1,2,4-triazole ring is a key diagnostic feature. Common fragmentation pathways involve the loss of neutral molecules such as N₂ and HCN.[7] The cyclohexyl substituent may also undergo fragmentation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H stretching | Amino (NH₂) and Triazole (NH) |
| 2930 - 2850 | C-H stretching | Cyclohexyl (aliphatic) |
| ~1630 | C=N stretching | Triazole ring |
| ~1550 | N-H bending | Amino (NH₂) |
Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment.[8][9]
Applications in Drug Development
The this compound scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. The amino group can be readily functionalized to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR).
Potential applications in drug discovery.
Potential therapeutic applications include:
-
Antifungal Agents: The 1,2,4-triazole core is a well-established pharmacophore in many antifungal drugs, such as fluconazole and itraconazole.[2]
-
Anticancer Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including enzyme inhibition and disruption of cell signaling pathways.[10]
-
Anti-inflammatory and Analgesic Agents: The triazole scaffold has been incorporated into molecules with significant anti-inflammatory and analgesic properties.[2]
-
Antiviral Agents: Ribavirin, a broad-spectrum antiviral drug, features a 1,2,4-triazole ring, highlighting the potential of this heterocycle in antiviral drug design.[1]
Conclusion
This application note provides a detailed protocol for the efficient microwave-assisted synthesis of this compound, a valuable building block for medicinal chemistry and drug discovery. The outlined characterization methods, including NMR, MS, and FTIR, provide a comprehensive framework for confirming the structure and purity of the synthesized compound. The versatility of the 1,2,4-triazole scaffold, coupled with the modifiable amino functionality, positions this compound as a promising starting point for the development of novel therapeutic agents targeting a wide range of diseases.
References
- 1. Method for preparing trans-4-amino-1-cyclohexane carboxylic acid and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles: A Modern Protocol for Accelerated Drug Discovery
An Application Guide for Drug Discovery Professionals
The 3-amino-1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities.[1][2] Traditional synthetic routes to these vital heterocycles often involve lengthy reaction times, harsh conditions, and low atom economy, creating bottlenecks in the drug discovery pipeline.[3] This application note details a robust, efficient, and environmentally conscious protocol utilizing microwave-assisted organic synthesis (MAOS) to rapidly generate 5-substituted 3-amino-1,2,4-triazoles.
Microwave irradiation offers a significant advancement over conventional heating by employing dielectric heating to achieve rapid and uniform temperature elevation within the reaction mixture.[4][5] This technology dramatically shortens reaction times from many hours to mere minutes, frequently leading to higher product yields and purity.[1][3][6] By leveraging MAOS, researchers can accelerate the synthesis of compound libraries, enabling faster lead identification and optimization.
Mechanistic Rationale: The Advantage of Microwave Heating
The most direct synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the acid-catalyzed condensation of a carboxylic acid with aminoguanidine.[7][8][9] The reaction proceeds through two principal stages:
-
Formation of N-acylaminoguanidine: The reaction initiates with the nucleophilic attack of aminoguanidine on the protonated carboxylic acid, forming an intermediate that subsequently dehydrates to yield an N-acylaminoguanidine.
-
Cyclization and Dehydration: This intermediate undergoes a second, intramolecular dehydration, leading to the formation of the stable 1,2,4-triazole ring.
Conventional heating methods are often inefficient at driving the crucial dehydration steps, requiring prolonged refluxing. Microwave energy, however, efficiently couples with polar intermediates and reagents (like water), rapidly accelerating the rate-limiting cyclodehydration step. This targeted energy input within a sealed vessel allows for superheating the reaction mixture well above the solvent's atmospheric boiling point, forcing the equilibrium toward the desired product with exceptional speed and efficiency.[7]
Experimental Protocols
These protocols are designed for use with a dedicated microwave reactor capable of controlling temperature and pressure in sealed vessels.
Protocol 1: General Synthesis of 5-Alkyl-3-amino-1,2,4-triazoles
This procedure is adapted from a highly efficient, solvent-free method and is suitable for liquid aliphatic carboxylic acids.[7]
Materials:
-
Aminoguanidine bicarbonate (1.0 eq)
-
Hydrochloric acid (37% solution, 1.5 eq)
-
Aliphatic carboxylic acid (e.g., propionic acid, 1.2 eq)
-
Microwave reactor (e.g., Anton Paar Multiwave 5000)
-
10-20 mL microwave process vials with stir bars
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Aminoguanidine Hydrochloride (in situ):
-
In a round-bottom flask, combine aminoguanidine bicarbonate (e.g., 13.6 g, 0.1 mol) with a 37% solution of HCl (12.5 mL, 0.15 mol).
-
Stir the mixture for 2 hours at room temperature. A solid will form.
-
Remove the water under reduced pressure (rotary evaporator) to yield dry aminoguanidine hydrochloride.
-
Causality Note: This initial step converts the less reactive bicarbonate salt into the hydrochloride salt, which serves as the active reagent. The 1.5 equivalent of HCl also acts as the catalyst for the subsequent condensation.[7]
-
-
Reaction Assembly:
-
Place the prepared aminoguanidine hydrochloride (1.0 eq) and the selected aliphatic carboxylic acid (1.2 eq) into a microwave process vial equipped with a magnetic stir bar.
-
Expertise Note: For volatile acids, this solvent-free approach in a sealed vessel is critical to prevent reagent loss and achieve the necessary reaction temperature of 180 °C.[7]
-
-
Microwave Irradiation:
-
Seal the vial securely.
-
Place the vial in the microwave reactor.
-
Set the following parameters:
-
Temperature: 180 °C (use a ramp time of 10 minutes)
-
Hold Time: 3 hours
-
Stirring: High
-
Power: Adjust to maintain temperature (typically 200-400 W)
-
-
-
Work-up and Purification:
-
After irradiation, allow the vial to cool to room temperature (<50 °C) before carefully venting and opening.
-
The crude product is typically a solid. Add a small amount of cold deionized water and stir to break up the solid.
-
Collect the solid product by vacuum filtration and wash with additional cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-substituted 3-amino-1,2,4-triazole.
-
Dry the final product under vacuum.
-
Protocol 2: Synthesis of 5-Aryl-3-amino-1,2,4-triazoles
This protocol is a modification for solid carboxylic acids, such as benzoic acid, which require a solvent to ensure efficient mixing and heat transfer.[7]
Procedure:
-
Preparation of Aminoguanidine Hydrochloride: Follow Step 1 from Protocol 1.
-
Reaction Assembly:
-
Place the prepared aminoguanidine hydrochloride (1.0 eq) and the solid aryl carboxylic acid (1.2 eq) into a microwave process vial.
-
Add a minimal amount of a high-boiling polar solvent (e.g., isopropanol, ~2-3 mL) to create a slurry.
-
Causality Note: The solvent is not the primary medium but acts as a physical aid for homogenous heating and mixing of the solid reagents, which is essential for reaction efficiency.
-
-
Microwave Irradiation: Follow Step 3 from Protocol 1.
-
Work-up and Purification: Follow Step 4 from Protocol 1. The use of a solvent may require slight modification of the work-up, potentially involving partial removal of the solvent under reduced pressure before adding water.
Data Summary and Optimization
The following table summarizes representative results achieved using the microwave-assisted protocol, demonstrating its broad applicability for various aliphatic substituents.[7]
| Substituent (from Carboxylic Acid) | Product Name | Time (h) | Temp (°C) | Yield (%) |
| Ethyl (Propionic Acid) | 3-Amino-5-ethyl-1,2,4-triazole | 3 | 180 | 86 |
| Propyl (Butyric Acid) | 3-Amino-5-propyl-1,2,4-triazole | 3 | 180 | 82 |
| Isobutyl (Isovaleric Acid) | 3-Amino-5-isobutyl-1,2,4-triazole | 3 | 180 | 76 |
| Cyclobutyl (Cyclobutanecarboxylic Acid) | 3-Amino-5-cyclobutyl-1,2,4-triazole | 3 | 180 | 70 |
| Pentyl (Hexanoic Acid) | 3-Amino-5-pentyl-1,2,4-triazole | 3 | 180 | 85 |
| Phenyl (Benzoic Acid) | 3-Amino-5-phenyl-1,2,4-triazole | 3 | 180 | 75 |
Key Optimization Parameters:
-
Temperature: A reaction temperature of 180 °C was found to be optimal for achieving high yields in a reasonable timeframe.[7] Lower temperatures may result in incomplete conversion, while significantly higher temperatures risk decomposition.
-
Catalyst Loading: Using 1.5 equivalents of HCl was identified as crucial for maximizing yield.[7] This ensures complete formation of the hydrochloride salt and provides sufficient catalytic activity.
-
Reaction Time: While 3 hours is reported for the specific protocol cited, microwave reactions can often be optimized to shorter times (e.g., 30-60 minutes) depending on the reactivity of the substrate. Monitoring the reaction by TLC or LC-MS is recommended.
-
Pressure: The use of sealed vessels will result in the autogenous generation of pressure (typically 10-20 bar). This is a normal and necessary condition for reaching the target temperature and must be managed with appropriate safety-certified equipment.
Safety and Troubleshooting
-
Pressure Hazard: Always use microwave vials and caps rated for the temperatures and pressures expected. Never exceed the manufacturer's recommended volume limits for the vials.
-
Chemical Hazards: Handle 37% hydrochloric acid in a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses).
-
Troubleshooting Low Yields:
-
Ensure Anhydrous Conditions: The initial formation of aminoguanidine hydrochloride should be performed carefully to remove all water, as excess water can hinder the dehydration steps.
-
Check Vial Seal: A poor seal can lead to the loss of volatile reagents and prevent the system from reaching the target temperature and pressure.
-
Optimize Stirring: Inadequate stirring can lead to localized overheating or "hot spots," causing reagent decomposition. Ensure the magnetic stir bar is functioning correctly.
-
References
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 5. Microwave Assisted Synthesis, Antifungal Activity, and DFT Study of Some Novel Triazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note & Protocols: One-Pot Synthesis of 3-Amino-1,2,4-Triazole Derivatives
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[2][3][4] This application note provides a detailed guide for researchers on the efficient one-pot synthesis of 3-amino-1,2,4-triazole derivatives, a key subclass of these valuable heterocycles. We will explore several field-proven, one-pot methodologies that offer significant advantages over traditional multi-step syntheses, including increased efficiency, reduced waste, and operational simplicity. This guide details the underlying chemical principles, provides step-by-step protocols, and offers expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of One-Pot Syntheses
The 3-amino-1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry. It acts as a bioisostere for amide bonds, enhancing the metabolic stability of drug candidates.[5] Traditional synthetic routes to these compounds often involve multiple, sequential steps of activation, condensation, and cyclization, leading to laborious purification processes and lower overall yields.[6]
One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, circumvents these issues. This approach is central to green chemistry principles and process optimization in drug discovery. By minimizing solvent usage and purification steps, one-pot methods are more time- and cost-efficient, making them ideal for generating diverse compound libraries for high-throughput screening.[3][7][8]
This document outlines several robust one-pot strategies, from classic condensation reactions under microwave irradiation to modern metal-catalyzed and green solvent-based approaches.
Core Synthetic Strategies & Mechanistic Insights
Several reliable one-pot methods have been developed for the synthesis of 3-amino-1,2,4-triazole derivatives. The choice of method often depends on the available starting materials, desired substitution patterns, and available laboratory equipment.
Method A: Direct Condensation of Carboxylic Acids with Aminoguanidine
This is one of the most direct and widely used methods for preparing 5-substituted-3-amino-1,2,4-triazoles. The reaction involves the condensation of a carboxylic acid with aminoguanidine (often used as a bicarbonate or hydrochloride salt) under acidic catalysis, followed by an intramolecular cyclization/dehydration to form the triazole ring.[5][6]
Causality Behind Experimental Choices:
-
Aminoguanidine Salt: Using a salt form like aminoguanidine bicarbonate not only improves the stability of the reagent but also provides a basic component that can be neutralized by an acid catalyst to drive the reaction.
-
Acid Catalyst: An acid catalyst (e.g., HCl, H₂SO₄) is crucial for protonating the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of aminoguanidine.
-
Microwave Irradiation: The use of microwave synthesis offers a significant advantage by dramatically reducing reaction times from hours to minutes.[5] This is due to efficient and uniform heating, which accelerates the rate-limiting dehydration and cyclization steps.
A general workflow for this synthetic approach is outlined below.
Caption: General workflow for one-pot synthesis via condensation.
Method B: Iron-Catalyzed Three-Component Synthesis from Nitriles
A novel and efficient approach involves a multicomponent, iron-catalyzed reaction.[3] This method utilizes two equivalents of a nitrile compound reacting with hydroxylamine in the presence of an iron(III) chloride catalyst. This strategy is particularly valuable for synthesizing 5-aryl-3-amino-1,2,4-triazoles.
Causality Behind Experimental Choices:
-
Iron(III) Catalyst: FeCl₃ is an inexpensive, abundant, and effective Lewis acid catalyst that likely activates the nitrile group, facilitating the multi-step reaction cascade.
-
Multicomponent Nature: This reaction's elegance lies in its ability to assemble the final product from simple, readily available precursors in a single operation, showcasing high atom economy.[3]
Method C: Green Synthesis Using Deep Eutectic Solvents
In line with the principles of green chemistry, a one-pot method utilizing a deep eutectic solvent (DES) like choline chloride/urea has been developed.[9] In this procedure, the DES acts as the solvent, catalyst, and even as a reactant (urea as the aminating source). The reaction proceeds between an alkyl or aryl hydrazide and urea.
Mechanistic Pathway: This reaction is proposed to proceed via a Pellizzari-type mechanism. The hydrazide first reacts with urea to form an acylsemicarbazide intermediate. Subsequent heating in the DES medium facilitates cyclization and dehydration, yielding the 3-amino-1,2,4-triazole derivative.[9]
Caption: Proposed mechanism for synthesis in a deep eutectic solvent.
Data Summary: Comparative Analysis of Synthesis Protocols
The following table summarizes representative yields for the synthesis of 5-substituted 3-amino-1,2,4-triazoles using the microwave-assisted condensation of various carboxylic acids with aminoguanidine bicarbonate.
| Entry | R-Group of Carboxylic Acid | Product | Yield (%) | Reaction Time (min) | Melting Point (°C) |
| 1 | Propyl | 3-Amino-5-propyl-1,2,4-triazole | 85 | 20 | 101-103 |
| 2 | Phenyl | 3-Amino-5-phenyl-1,2,4-triazole | 92 | 15 | 168-170 |
| 3 | iso-Butyl | 3-Amino-5-iso-butyl-1,2,4-triazole | 76 | 20 | 125-127 |
| 4 | Cyclohexyl | 3-Amino-5-cyclohexyl-1,2,4-triazole | 81 | 20 | 194-196 |
| Data adapted from reference[5]. Conditions: Microwave irradiation, 150°C. |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Microwave-Assisted One-Pot Synthesis of 3-Amino-5-propyl-1,2,4-triazole[5]
Materials:
-
Butyric acid (1.0 mmol, 88.1 mg)
-
Aminoguanidine bicarbonate (1.0 mmol, 136.1 mg)
-
Concentrated Hydrochloric Acid (HCl, ~2 drops)
-
Microwave reaction vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Place aminoguanidine bicarbonate (136.1 mg) and a magnetic stir bar into the 10 mL microwave reaction vial.
-
Add butyric acid (88.1 mg) to the vial.
-
Carefully add 2 drops of concentrated HCl to the mixture. The mixture will fizz as CO₂ is released.
-
Seal the reaction vial securely with a cap.
-
Place the vial into the cavity of the microwave synthesizer.
-
Set the reaction parameters: Temperature at 150°C, hold time of 20 minutes, and stirring enabled.
-
After the reaction is complete and the vial has cooled to a safe temperature, carefully open the vial.
-
Add 5 mL of water to the crude reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 5 mL) and dry under vacuum.
-
Expected Outcome: A white to off-white solid. Yield: ~85% (107 mg). The product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary. Note that tautomers may exist in solution.[5]
Protocol 2: Iron-Catalyzed One-Pot Synthesis of 3-Amino-5-phenyl-1,2,4-triazole[3]
Materials:
-
Benzonitrile (2.0 mmol, 206.2 mg)
-
Hydroxylamine hydrochloride (1.0 mmol, 69.5 mg)
-
Iron(III) chloride (FeCl₃, 0.1 mmol, 16.2 mg)
-
Potassium tert-butoxide (KOtBu, 2.0 mmol, 224.4 mg)
-
N,N-Dimethylformamide (DMF), 3 mL
-
Round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add benzonitrile (206.2 mg), hydroxylamine hydrochloride (69.5 mg), and iron(III) chloride (16.2 mg).
-
Add 3 mL of DMF to the flask.
-
Under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (224.4 mg) portion-wise to the stirring mixture.
-
Attach the reflux condenser and heat the reaction mixture to 100°C.
-
Maintain the temperature and stir the reaction for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 20 mL of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether.
-
Expected Outcome: The desired product, 3-amino-5-phenyl-1,2,4-triazole, is obtained as a solid. Yields for this method are generally high, often exceeding 90%.[3] Further purification can be achieved by column chromatography or recrystallization.
Troubleshooting and Expert Considerations
-
Incomplete Reactions: If reactions do not go to completion, consider increasing the reaction time, temperature, or the amount of catalyst. In microwave synthesis, ensure the vial is properly sealed to maintain pressure and temperature.
-
Purification Challenges: The primary amino group and the triazole nitrogens can make these compounds quite polar. If the product is water-soluble, extraction with an organic solvent like ethyl acetate may be necessary after neutralization. Recrystallization is often the most effective purification method.
-
Tautomerism: Be aware that 3-amino-1,2,4-triazoles can exist as different tautomers. This can sometimes lead to complex NMR spectra.[5] Characterization using multiple techniques (NMR, IR, Mass Spec, mp) is recommended for unambiguous structure confirmation.
-
Substrate Scope: Electron-donating or withdrawing groups on the starting carboxylic acid or nitrile can affect reaction rates. Electron-withdrawing groups on aryl rings generally facilitate the reaction, while strong electron-donating groups may require harsher conditions.[3]
Conclusion
One-pot synthetic methodologies represent a powerful and efficient strategy for accessing medicinally relevant 3-amino-1,2,4-triazole derivatives. The protocols detailed herein, from microwave-assisted condensations to metal-catalyzed multicomponent reactions, offer researchers versatile and scalable options for library synthesis and drug discovery efforts. By understanding the principles behind these methods and optimizing conditions, scientists can rapidly generate novel molecular architectures for biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the N-Alkylation of 3-Amino-1,2,4-triazoles
Introduction: The Significance of N-Alkylated 3-Amino-1,2,4-triazoles
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] Specifically, the 3-amino-1,2,4-triazole motif serves as a versatile building block, with its derivatives being investigated as histamine H2-receptor antagonists, neuropeptide Y receptor ligands, and inhibitors of enzymes like methionine aminopeptidase-2.[3]
The functionalization of the 3-amino-1,2,4-triazole core via N-alkylation is a critical step in the synthesis of these biologically active molecules. However, the inherent chemical nature of the triazole ring presents a significant challenge: regioselectivity. The presence of three endocyclic nitrogen atoms (N1, N2, and N4) and an exocyclic amino group creates multiple potential sites for alkylation, often leading to a mixture of isomers that are difficult to separate and characterize.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles governing the N-alkylation of 3-amino-1,2,4-triazoles. We will delve into the factors that control regioselectivity and provide detailed, field-proven protocols to steer the reaction toward the desired N-substituted isomer.
The Core Challenge: Understanding Regioselectivity
The 3-amino-1,2,4-triazole system is a polyfunctional nucleophile. Upon deprotonation with a base, a triazolate anion is formed, which exists in multiple tautomeric forms. The negative charge is delocalized across the N1, N2, and N4 atoms, all of which can act as nucleophiles. The exocyclic amino group is generally less nucleophilic under these conditions but its reactivity cannot be completely disregarded.
The primary challenge in the alkylation of 3-amino-1,2,4-triazole is to control which nitrogen atom attacks the electrophilic alkylating agent. The outcome is a delicate balance of several factors:
-
Electronic Effects : The electron density at each nitrogen atom influences its nucleophilicity. The N1 and N2 positions are often the most common sites of alkylation.
-
Steric Hindrance : The accessibility of each nitrogen atom to the incoming electrophile plays a crucial role. The N4 position, being situated between two other ring atoms, can be sterically hindered, especially with bulky substrates or alkylating agents.[4]
-
Reaction Conditions : The choice of base, solvent, temperature, and the nature of the alkylating agent can significantly alter the regiochemical outcome.[6][7]
Key Experimental Parameters and Their Mechanistic Impact
Achieving regioselectivity is not a matter of chance but of careful control over the reaction environment. The interplay between the base, solvent, and alkylating agent dictates the final product distribution.
| Parameter | Choice & Rationale |
| Base | Strong Bases (e.g., NaH, LiHMDS): These ensure complete and irreversible deprotonation of the triazole NH, forming the triazolate anion. This is often preferred for achieving consistent results. Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, DBU): These establish an equilibrium with the protonated triazole. The choice of cation (K⁺, Cs⁺) can influence the nucleophilicity of different nitrogen atoms through coordination, thereby affecting regioselectivity. K₂CO₃ is a practical and widely used base.[6][8] |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile): These are excellent choices as they effectively solvate the cation of the triazolate salt, leaving a "naked" and highly reactive anion. This generally leads to faster reaction rates. DMF is a common solvent that often favors N2 alkylation in related heterocyclic systems.[6][9] Less Polar (e.g., THF, Dioxane): In these solvents, ion-pairing between the cation and the triazolate anion is more significant, which can alter the reactivity and selectivity of the different nitrogen atoms.[9] |
| Alkylating Agent | Reactivity (I > Br > Cl): Alkyl iodides are the most reactive, followed by bromides and chlorides. The choice depends on the desired reactivity and substrate stability. Steric Bulk: Bulky alkylating agents (e.g., isopropyl or benzyl halides) will preferentially react at the most sterically accessible nitrogen, which is often the N1 position. |
| Temperature | Lowering the reaction temperature (e.g., from room temperature to 0 °C or -10 °C) can enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[6] |
Experimental Protocols
The following protocols provide a starting point for the N-alkylation of a generic 3-amino-1,2,4-triazole. Researchers should perform initial small-scale reactions to optimize conditions for their specific substrate.
Safety Precaution: Alkylating agents are often toxic and carcinogenic. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: General N-Alkylation using Potassium Carbonate
This protocol is a robust starting point that often yields a mixture of N1 and N2 isomers, which must be separated by chromatography. It is useful for initial screening and for substrates where high regioselectivity is not critical.
Materials:
-
3-amino-1,2,4-triazole (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-amino-1,2,4-triazole and anhydrous potassium carbonate.
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the triazole).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the stirring suspension.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).
-
Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to separate the regioisomers.
Protocol 2: Selective N1-Alkylation via Amidoalkylation
This method demonstrates a strategy where the reaction conditions are tailored to favor a specific isomer. It has been reported that amidoalkylation of 3-amino-1,2,4-triazole can occur selectively at the N1 position.[4]
Materials:
-
3-amino-1,2,4-triazole (1.0 eq)
-
N-(1,2,2,2-tetrachloroethyl)carboxamide (1.0 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
Dissolve 3-amino-1,2,4-triazole and the N-(1,2,2,2-tetrachloroethyl)carboxamide in anhydrous acetonitrile in a dry flask under an inert atmosphere.
-
Add triethylamine to the solution at room temperature.
-
Stir the reaction mixture at room temperature, monitoring by TLC for the consumption of starting materials.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water to remove triethylamine hydrochloride.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
General Experimental Workflow
The process from starting material to purified, characterized product follows a logical sequence. Careful execution at each stage is crucial for success.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity | Reaction conditions favor multiple isomers. | 1. Change the Solvent: Screen different solvents (e.g., DMF, THF, ACN) to see how polarity affects the ratio.[6][9] 2. Vary the Base/Cation: Switch from K₂CO₃ to NaH or Cs₂CO₃. 3. Lower the Temperature: Run the reaction at 0 °C or below to favor the kinetic product.[6] |
| Low Yield / No Reaction | Insufficient deprotonation; Low reactivity of alkylating agent; Steric hindrance. | 1. Use a Stronger Base: Switch from K₂CO₃ to NaH to ensure full deprotonation. 2. Increase Reactivity: Use an alkyl iodide instead of a bromide or chloride. 3. Increase Temperature: If no reaction occurs at lower temperatures, cautiously increase the heat. |
| Formation of Dialkylated Product | Excess alkylating agent; High reactivity. | 1. Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the alkylating agent. 2. Slow Addition: Add the alkylating agent dropwise at a lower temperature (e.g., 0 °C) before warming the reaction. |
| Difficult Isomer Separation | Isomers have very similar polarity. | 1. Optimize Chromatography: Try different solvent systems (e.g., Dichloromethane/Methanol gradients instead of Hexane/Ethyl Acetate). 2. Derivatization: If separation is impossible, consider if the mixture can be carried forward and separated at a later synthetic step. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2005000841A1 - Preparation of n2-alkylated 1,2,3-triazoles - Google Patents [patents.google.com]
Application Notes: Leveraging 3-Cyclohexyl-1H-1,2,4-triazol-5-amine in Modern Medicinal Chemistry
Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a wide array of therapeutic agents.[1] Its unique physicochemical properties—including metabolic stability, high polarity, and the capacity for hydrogen bonding as both a donor and acceptor—make it an invaluable component in drug design.[2][3] This scaffold is bioisosteric to amide and ester groups, allowing for the creation of more stable analogues of biologically active peptides.[4] Consequently, 1,2,4-triazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1][2][5][6]
This guide focuses on a specific, yet highly versatile building block: 3-cyclohexyl-1H-1,2,4-triazol-5-amine . While this compound is not an established therapeutic agent itself, its true value lies in its potential as a starting material for generating novel compound libraries. The structure combines the proven triazole core with two key features:
-
The 5-amino group: A primary amine that serves as a versatile synthetic handle for derivatization.
-
The 3-cyclohexyl group: A non-planar, lipophilic moiety that can explore three-dimensional binding pockets and improve metabolic stability compared to aromatic analogues.[7]
This document provides a technical overview of the compound's properties, a robust synthetic protocol, and strategic applications for its use in lead generation and drug discovery programs.
Physicochemical Profile and Strategic Design Considerations
The structure of this compound imparts a unique blend of properties that medicinal chemists can strategically exploit.
The Influence of the Cyclohexyl Group
The cyclohexyl moiety is a popular building block in drug discovery, often used as a bioisostere for phenyl or t-butyl groups.[7] Its key contributions include:
-
Increased Three-Dimensionality (sp³ Character): Unlike flat aromatic rings, the cyclohexyl group provides a three-dimensional shape that can lead to more specific and numerous contact points within a protein's binding site.[8] This can result in improved binding affinity and selectivity.
-
Enhanced Lipophilicity: The alkyl nature of the cyclohexyl group increases the molecule's lipophilicity, which can enhance membrane permeability and oral absorption.[9] However, this must be carefully balanced to maintain adequate aqueous solubility.
-
Improved Metabolic Stability: Saturated aliphatic rings like cyclohexane are often less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings, potentially leading to a longer biological half-life.[7]
The Role of the 1,2,4-Triazol-5-amine Core
The triazole core provides a rigid, polar scaffold with defined hydrogen bonding vectors.[2]
-
Hydrogen Bonding: The ring nitrogens and the exocyclic amine are potent hydrogen bond acceptors and donors, respectively, facilitating strong interactions with biological targets.[2][3]
-
Dipole Moment: The triazole ring possesses a significant dipole moment, which can be crucial for engaging in favorable polar interactions within a binding pocket.[3]
-
Synthetic Handle: The primary amine at the 5-position is a nucleophilic center, ideal for a wide range of chemical modifications to build out a diverse chemical library.
A summary of predicted physicochemical properties is presented below.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 166.23 g/mol | Excellent starting point, well within "Rule of 5" limits for lead-likeness. |
| cLogP | ~1.5 - 2.0 | Moderate lipophilicity, balancing permeability with potential solubility. |
| Topological Polar Surface Area (TPSA) | ~70-75 Ų | Good potential for cell permeability and oral bioavailability. |
| Hydrogen Bond Donors | 2 (ring NH, amino NH₂) | Strong potential for target engagement. |
| Hydrogen Bond Acceptors | 3 (ring nitrogens) | Strong potential for target engagement. |
Synthesis and Characterization Protocol
A reliable and scalable synthesis is paramount for utilizing a building block in a medicinal chemistry campaign. The following protocol describes a robust, microwave-assisted one-pot synthesis adapted from established methods for creating 5-substituted 3-amino-1,2,4-triazoles.[4] This approach involves the direct condensation of a carboxylic acid with aminoguanidine.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Cyclohexanecarboxylic acid
-
Aminoguanidine bicarbonate
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Microwave synthesis vials (10-20 mL) with stir bars
Procedure:
-
Reagent Preparation: To a 10 mL microwave synthesis vial, add aminoguanidine bicarbonate (1.0 eq), cyclohexanecarboxylic acid (1.1 eq), and a magnetic stir bar.
-
Acidification: Carefully add concentrated HCl (approx. 2.0 eq) dropwise to the vial. Causality Note: The acid serves two purposes: it neutralizes the bicarbonate to release the free aminoguanidine base and catalyzes the initial condensation and subsequent cyclization.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 160°C and hold for 45 minutes with stirring. Causality Note: Microwave heating dramatically accelerates the reaction, which would otherwise require prolonged heating under conventional reflux.
-
Cooling and Quenching: After the reaction is complete, cool the vial to room temperature. Carefully uncap the vial in a fume hood. Dilute the reaction mixture with 15 mL of deionized water.
-
Basification: Adjust the pH of the aqueous solution to >10 by slowly adding 2M NaOH solution. This step neutralizes the excess acid and deprotonates the product, making it less water-soluble. A precipitate may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Causality Note: The product is expected to have moderate polarity and will partition into the organic layer upon basification.
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected mass [M+H]⁺ should be verified.
Applications in Library Synthesis and Lead Generation
The primary application of this compound is as a scaffold for parallel synthesis to generate libraries of novel compounds for high-throughput screening. The 5-amino group is the key point of diversification.
Library Development Strategy
Caption: Strategy for library generation from the core scaffold.
Protocol: Parallel Amide Coupling
This protocol details a standard procedure for creating a small amide library in a 96-well plate format.
Materials:
-
Stock solution of this compound in anhydrous DMF (e.g., 0.2 M).
-
A diverse set of carboxylic acids (pre-weighed in a 96-well plate or as stock solutions).
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Anhydrous Dimethylformamide (DMF).
-
96-well reaction block.
Procedure:
-
Reagent Preparation: In each well of the 96-well block, place the desired carboxylic acid (1.2 eq).
-
Scaffold Addition: Add the stock solution of this compound (1.0 eq) to each well.
-
Coupling Agent & Base Addition: To each well, add HATU (1.3 eq) as a solid or from a stock solution, followed by DIPEA (3.0 eq). Causality Note: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize the HCl formed.
-
Reaction: Seal the plate and shake at room temperature for 12-18 hours.
-
Workup & Purification: After the reaction, the solvent can be removed in vacuo. The purification can be automated using parallel HPLC-MS to isolate and verify the desired products.
-
Plate Stamping: The purified compounds are dissolved in DMSO to a standard concentration (e.g., 10 mM) and stored in plates ready for biological screening.
Potential Therapeutic Targets
Derivatives of the 1,2,4-triazole scaffold have shown activity against a wide range of biological targets. Libraries built from this compound could be screened against targets such as:
-
Kinases: Many kinase inhibitors utilize heterocyclic scaffolds for hinge-binding interactions.
-
Aromatase: Non-steroidal aromatase inhibitors like Letrozole and Anastrozole feature a triazole ring that coordinates with the heme iron of the enzyme.[1]
-
Microbial Enzymes: The triazole core is famous for its role in antifungal drugs that inhibit lanosterol 14α-demethylase, a critical enzyme in ergosterol biosynthesis.[1][2]
-
GPCRs and Ion Channels: The scaffold's rigid structure and hydrogen bonding capabilities make it suitable for interacting with the complex binding sites of these membrane proteins.
Conclusion
While not a drug itself, this compound represents a strategically valuable starting point for medicinal chemistry programs. Its synthesis is straightforward, and its structure combines the proven biological relevance of the 1,2,4-triazole core with the advantageous physicochemical properties of a cyclohexyl group. The versatile 5-amino handle allows for rapid and extensive diversification, making it an ideal scaffold for generating novel compound libraries aimed at discovering next-generation therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. japer.in [japer.in]
- 6. ijprajournal.com [ijprajournal.com]
- 7. ãWhitepaperãCyclohexanes in Drug Discovery [promotion.pharmablock.com]
- 8. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
Application Notes and Protocols for 3-cyclohexyl-1H-1,2,4-triazol-5-amine as a Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a comprehensive guide for the investigation of 3-cyclohexyl-1H-1,2,4-triazol-5-amine as a potential selective cyclooxygenase-2 (COX-2) inhibitor. While these protocols are based on established methodologies for the evaluation of 1,2,4-triazole derivatives and other COX-2 inhibitors, it is crucial to note that, at the time of publication, specific preclinical data, including IC50 values and in vivo efficacy for this particular compound, have not been extensively reported in peer-reviewed literature. Therefore, the provided experimental parameters should be considered as a starting point, and optimization will be necessary for this specific molecule.
Introduction: The Therapeutic Potential of Selective COX-2 Inhibition
Cyclooxygenase (COX) is a critical enzyme in the biosynthetic pathway of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Two primary isoforms of this enzyme have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, including gastrointestinal protection and platelet aggregation.[2] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammatory responses.[2]
The development of selective COX-2 inhibitors was a significant advancement in anti-inflammatory therapy, offering the potential for reduced gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[2] The 1,2,4-triazole scaffold has emerged as a promising pharmacophore for the design of novel and selective COX-2 inhibitors, with numerous derivatives demonstrating potent anti-inflammatory and analgesic properties.[3][4] this compound, with its distinct structural features, represents a compound of interest for investigation as a selective COX-2 inhibitor.
These application notes provide a framework for the systematic evaluation of this compound, from initial enzymatic assays to cell-based and in vivo models of inflammation.
Mechanism of Action: Targeting the COX-2 Active Site
The selectivity of many diarylheterocyclic compounds, a class to which many triazole-based inhibitors belong, for COX-2 over COX-1 is attributed to a key structural difference in the active sites of the two isoforms. The active site of COX-2 is approximately 25% larger than that of COX-1 due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2. This creates a hydrophobic side pocket in the COX-2 active site that can accommodate the bulkier side groups of selective inhibitors.[5]
It is hypothesized that the cyclohexyl group of this compound can favorably occupy this hydrophobic side pocket, leading to a higher binding affinity for COX-2. The 1,2,4-triazole core and the amine substituent can form crucial hydrogen bonds with key amino acid residues, such as Arg513 and Tyr355, further stabilizing the inhibitor-enzyme complex.
Caption: Hypothesized binding mode of the inhibitor in the COX-2 active site.
In Vitro Evaluation of COX-2 Inhibition
The initial assessment of a potential COX-2 inhibitor involves determining its potency and selectivity through in vitro enzyme assays.
COX-1 and COX-2 Inhibition Assay (Fluorometric)
This protocol describes a high-throughput fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2. The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Fluorometric Probe (e.g., ADHP)
-
Hemin
-
Arachidonic Acid (substrate)
-
This compound (test compound)
-
Celecoxib (selective COX-2 inhibitor control)
-
Indomethacin (non-selective COX inhibitor control)
-
DMSO (vehicle)
-
96-well black microplates
-
Fluorometric plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound and control inhibitors in COX Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Prepare the enzyme solutions (COX-1 and COX-2) in COX Assay Buffer.
-
Prepare the reaction mixture containing the fluorometric probe and hemin in COX Assay Buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions, controls, or vehicle to the wells of the 96-well plate.
-
Add the respective enzyme solution (COX-1 or COX-2) to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate solution.
-
Immediately measure the fluorescence intensity kinetically for 5-10 minutes using a plate reader (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
Expected Outcome: A potent and selective COX-2 inhibitor will exhibit a low IC50 value for COX-2 and a significantly higher IC50 value for COX-1, resulting in a high selectivity index.
Table 1: Representative Data for COX-2 Inhibitors
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | ~15 | ~0.05 | ~300 |
| Indomethacin | ~0.1 | ~0.9 | ~0.1 |
| Compound 6b [6] | 13.16 | 0.04 | 329 |
| Compound 6j [6] | 12.48 | 0.04 | 312 |
Note: The data for compounds 6b and 6j are from a study on 1,2,3-triazole derivatives and are provided for comparative purposes.[6]
Cell-Based Assay for COX-2 Activity
To confirm the activity of this compound in a cellular context, a cell-based assay measuring the inhibition of prostaglandin E2 (PGE2) production is recommended. This assay utilizes lipopolysaccharide (LPS) to induce COX-2 expression in a suitable cell line.
Inhibition of LPS-Induced PGE2 Production in Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Celecoxib
-
DMSO
-
PGE2 ELISA kit
-
24-well cell culture plates
Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM.
-
Seed the cells into 24-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or celecoxib for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production. Include a vehicle-treated, unstimulated control group.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for the PGE2 ELISA.
-
Calculate the PGE2 concentration in each sample.
-
Determine the percentage of inhibition of PGE2 production for each concentration of the test compound.
-
Calculate the IC50 value for the inhibition of PGE2 production.
-
Caption: Experimental workflow for the cell-based PGE2 inhibition assay.
In Vivo Evaluation of Anti-Inflammatory Activity
The in vivo efficacy of this compound can be assessed using animal models of inflammation. The carrageenan-induced paw edema model is a widely used and well-characterized model for evaluating the acute anti-inflammatory effects of NSAIDs and COX-2 inhibitors.
Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, into the rat hind paw induces a biphasic inflammatory response. The late phase of this response (after 3 hours) is primarily mediated by prostaglandins produced by COX-2.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (lambda, Type IV)
-
This compound
-
Celecoxib
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Plethysmometer
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats for at least one week before the experiment.
-
Randomly assign the animals to different groups (vehicle control, positive control, and test compound groups).
-
-
Compound Administration:
-
Administer this compound, celecoxib, or the vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
Determine the dose-response relationship and, if possible, the ED50 (the dose that produces 50% of the maximum effect).
-
Table 2: Representative In Vivo Anti-inflammatory Data
| Treatment | Dose (µmol/kg) | % Inhibition of Paw Edema (at 3h) |
| Celecoxib | 16.24 | ~50-60% |
| Compound 6b [6][7] | 11.74 | ~60-70% |
| Compound 6j [6][7] | 13.38 | ~55-65% |
Note: The data for compounds 6b and 6j are from a study on 1,2,3-triazole derivatives and are provided for comparative purposes.[6][7]
Formulation for In Vivo Studies
The successful in vivo evaluation of this compound will depend on an appropriate formulation that ensures adequate bioavailability. For oral administration, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution in a suitable solvent system (e.g., a mixture of polyethylene glycol and saline) can be considered. For intraperitoneal or intravenous administration, the compound should be dissolved in a sterile, biocompatible vehicle. Solubility and stability studies should be performed to determine the optimal formulation.
Conclusion and Future Directions
The 1,2,4-triazole scaffold holds significant promise for the development of selective COX-2 inhibitors. This compound is a compound of interest within this class, and the protocols outlined in these application notes provide a comprehensive framework for its evaluation. Further studies, including pharmacokinetic and toxicological assessments, will be necessary to fully characterize its therapeutic potential.
References
- 1. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mc.minia.edu.eg [mc.minia.edu.eg]
- 5. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 3-Cyclohexyl-1H-1,2,4-triazol-5-amine as a Versatile Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Cyclohexyl-1H-1,2,4-triazol-5-amine Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole, and hydrophobic interactions.[1] This five-membered heterocycle is a privileged scaffold found in a multitude of clinically approved drugs with a wide range of biological activities, such as antimicrobial, antiviral, and anticancer properties. The this compound scaffold combines the advantageous features of the triazole core with the lipophilic and conformationally rigid cyclohexyl group. This unique combination offers a compelling starting point for the design of novel therapeutics, particularly in the realm of kinase inhibitors.
The cyclohexyl moiety can effectively probe hydrophobic pockets within target proteins, while the 5-amino group provides a crucial vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Recent patent literature indicates a growing interest in this scaffold for the development of modulators of key cellular signaling pathways implicated in oncology and inflammatory diseases.
This guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of compounds derived from the this compound scaffold.
Synthetic Chemistry: A Green Approach to the Core Scaffold
The synthesis of 3-substituted-5-amino-1,2,4-triazoles can be efficiently achieved through a microwave-assisted condensation reaction between a carboxylic acid and aminoguanidine bicarbonate. This method is notable for its operational simplicity, reduced reaction times, and adherence to the principles of green chemistry.[2]
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol describes the direct condensation of cyclohexanecarboxylic acid with aminoguanidine bicarbonate under acidic catalysis, facilitated by microwave irradiation.
Materials:
-
Cyclohexanecarboxylic acid
-
Aminoguanidine bicarbonate
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Microwave synthesis vials (sealed)
-
Microwave reactor
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Procedure:
-
In a microwave synthesis vial, combine cyclohexanecarboxylic acid (1.0 eq), aminoguanidine bicarbonate (1.1 eq), and a catalytic amount of concentrated HCl.
-
Add a minimal amount of a suitable solvent, such as ethanol or water, to create a slurry.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes). The optimal conditions should be determined empirically.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.[3]
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique significantly accelerates the reaction rate by efficiently heating the polar reactants and solvent, leading to shorter reaction times and often cleaner product formation compared to conventional heating.[2]
-
Acid Catalysis: The acidic environment protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the aminoguanidine.
-
Sealed Vial: The use of a sealed vessel allows the reaction to be performed at temperatures above the boiling point of the solvent, further accelerating the reaction rate.
Application in Drug Design: Targeting Protein Kinases
The this compound scaffold is a promising platform for the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The scaffold can be strategically functionalized at the 5-amino position to introduce substituents that can interact with specific residues in the ATP-binding pocket of a target kinase.
Logical Workflow for Kinase Inhibitor Drug Discovery:
Caption: A generalized workflow for the discovery of kinase inhibitors using the this compound scaffold.
Structure-Activity Relationship (SAR) Insights
While extensive public SAR data for this specific scaffold is limited, general principles for 1,2,4-triazole-based kinase inhibitors can be applied. The following table presents hypothetical SAR data to illustrate the optimization process.
| Compound ID | R1 (Substitution at N5) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) |
| Scaffold | -H | >10,000 | >10,000 |
| Analog 1 | -Phenyl | 5,200 | 8,500 |
| Analog 2 | -4-Fluorophenyl | 1,500 | 4,200 |
| Analog 3 | -4-Methoxyphenyl | 850 | 2,100 |
| Analog 4 | -3,4-Dichlorophenyl | 250 | 980 |
| Analog 5 | -4-(Piperidin-1-yl)phenyl | 50 | 150 |
Interpretation of Hypothetical SAR Data:
-
The unsubstituted 5-amino scaffold shows no significant activity.
-
Introduction of an aryl group at the 5-amino position leads to a moderate increase in activity.
-
Electron-withdrawing and electron-donating groups on the phenyl ring can modulate potency.
-
The addition of a basic moiety, such as a piperidine ring, can significantly enhance potency, potentially through interactions with acidic residues in the kinase active site.
Experimental Protocols: In Vitro Kinase Inhibition Assay
To evaluate the inhibitory potential of compounds derived from the this compound scaffold, a robust and quantitative in vitro kinase assay is essential. The following protocol describes a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[5]
Protocol 2: Luminescence-Based In Vitro Kinase Inhibition Assay
Materials:
-
Target Kinase (e.g., a specific tyrosine or serine/threonine kinase)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of the test compounds in 100% DMSO.
-
In a white, opaque microplate, add 1 µL of each compound dilution to the respective wells. Include DMSO-only wells as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 10 µL of the 2X kinase/substrate solution to each well of the microplate containing the test compounds.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram:
Caption: A step-by-step workflow for the luminescence-based in vitro kinase inhibition assay.
Conclusion
The this compound scaffold represents a valuable and underexplored starting point for the design of novel bioactive molecules, particularly kinase inhibitors. Its synthetic accessibility via green chemistry methods, coupled with its favorable physicochemical properties, makes it an attractive scaffold for library synthesis and lead optimization campaigns. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising chemical entity in their drug discovery endeavors.
References
- 1. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 2. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note & Protocols for Bioactivity Screening of 3-cyclohexyl-1H-1,2,4-triazol-5-amine
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide spectrum of biological activities.[1][2][3] This application note presents a structured, multi-tiered experimental framework for the comprehensive bioactivity screening of a novel derivative, 3-cyclohexyl-1H-1,2,4-triazol-5-amine. The protocols provided herein are designed as a self-validating cascade, beginning with essential cytotoxicity evaluation, followed by parallel screening for primary antimicrobial, anti-inflammatory, and anticancer activities. The methodologies are grounded in established, peer-reviewed techniques to ensure data integrity and reproducibility. This guide is intended to provide researchers with both the practical steps and the scientific rationale necessary to effectively characterize the therapeutic potential of this compound.
Introduction and Scientific Rationale
Heterocyclic compounds containing the 1,2,4-triazole ring are of immense interest to medicinal chemists. This five-membered ring, with its unique arrangement of three nitrogen atoms and two carbon atoms, possesses favorable physicochemical properties, including metabolic stability, hydrogen bonding capacity, and dipole character, which facilitate strong interactions with various biological targets.[1] Consequently, 1,2,4-triazole derivatives have been successfully developed as potent antifungal, antibacterial, anticancer, anti-inflammatory, anticonvulsant, and antiviral agents.[1][4][5]
The target molecule, this compound, combines the proven 1,2,4-triazole core with a bulky, lipophilic cyclohexyl group and a reactive amine moiety. This unique combination warrants a systematic investigation into its potential bioactivities. The cyclohexyl group may enhance binding to hydrophobic pockets in target enzymes, while the amine group offers a site for further chemical modification or key hydrogen bonding interactions.
This document outlines a logical and efficient workflow to elucidate the primary pharmacological profile of this compound. The initial and most critical step is to assess its intrinsic cytotoxicity against a representative mammalian cell line. This establishes a therapeutic window and informs the concentration ranges for all subsequent bioactivity assays. Following this, a parallel screening approach is recommended to test for the most common activities associated with the triazole scaffold:
-
Antimicrobial Activity: Fungal and bacterial infections remain a major global health threat, compounded by rising drug resistance.[6] Triazoles are famously effective antifungal agents (e.g., Fluconazole), primarily by inhibiting lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[1] They have also shown significant promise as antibacterial agents.[5][6][7]
-
Anticancer Activity: Many 1,2,4-triazole derivatives exhibit potent antiproliferative effects on various cancer cell lines by targeting key enzymes like kinases, topoisomerases, or tubulin.[8][9][10]
-
Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases. Several triazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes (PTGS), which are key to prostaglandin synthesis.[11][12][13]
By following this structured approach, researchers can efficiently generate a robust preliminary bioactivity profile for this compound, paving the way for more detailed mechanistic studies.
Overall Experimental Workflow
The proposed workflow is designed to logically progress from foundational safety assessment to broad functional screening. This ensures that resources are used efficiently and that data from each stage informs the next.
Caption: High-level workflow for bioactivity characterization.
Materials and Reagents
-
Compound: this compound (Purity >98%)
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell Lines:
-
HEK293 (human embryonic kidney) or NIH/3T3 (mouse fibroblast) for general cytotoxicity.
-
RAW 264.7 (mouse macrophage) for anti-inflammatory assay.
-
MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer) for anticancer screening.
-
-
Bacterial Strains:
-
Staphylococcus aureus (Gram-positive)
-
Escherichia coli (Gram-negative)
-
-
Fungal Strain:
-
Candida albicans
-
-
Culture Media & Reagents: DMEM, RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine, Trypsin-EDTA, Mueller-Hinton Broth (MHB), Sabouraud Dextrose Broth (SDB).
-
Assay Reagents: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Lipopolysaccharide (LPS), Griess Reagent, Doxorubicin, Ciprofloxacin, Fluconazole, Diclofenac.
-
Equipment: Humidified CO2 incubator (37°C, 5% CO2), Biosafety cabinet, Microplate reader (absorbance), Inverted microscope, 96-well flat-bottom sterile microplates.
Detailed Experimental Protocols
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
-
Principle of the Assay: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Scientist's Notes: This is the most critical first step. Without knowing the concentration at which the compound kills mammalian cells, interpreting any other bioactivity is impossible. A result showing that the compound kills bacteria at 10 µg/mL is meaningless if it also kills human cells at 1 µg/mL. We use a non-cancerous cell line like HEK293 or NIH/3T3 to establish a baseline for general toxicity.
Step-by-Step Methodology:
-
Cell Seeding: Culture HEK293 cells in DMEM with 10% FBS. Trypsinize, count, and seed 5,000 cells per well (in 100 µL) into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working stock of the compound by serially diluting it in serum-free DMEM. A typical starting range is from 200 µM down to ~0.1 µM (2X final concentration).
-
Cell Treatment: After 24 hours, remove the old media from the cells and add 100 µL of the 2X compound dilutions to the respective wells.
-
Controls:
-
Vehicle Control: Cells treated with media containing the highest concentration of DMSO used for the compound (e.g., 0.5%).
-
Positive Control: Cells treated with a known cytotoxic agent like 1% Triton X-100.
-
Untreated Control: Cells in media only.
-
Blank: Media only (no cells).
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression.
Protocol 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
-
Principle of the Assay: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Scientist's Notes: It's crucial to test against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as their cell wall structures are fundamentally different and often confer different susceptibility profiles. Including a fungus like C. albicans covers another major class of pathogens for which triazoles are known to be active.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth (MHB for bacteria, SDB for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 1 x 10^4 CFU/mL (for fungi).
-
Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound (at 2X the highest desired concentration) to the first column. Perform a 2-fold serial dilution by transferring 50 µL from one well to the next across the plate.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Positive Control: Wells with microbes and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative Control (Sterility): Wells with broth only.
-
Growth Control: Wells with microbes and broth (containing DMSO vehicle).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Protocol 3: Anticancer Proliferation Assay
-
Principle of the Assay: This protocol is identical to the cytotoxicity assay (Protocol 1) but uses cancer cell lines (e.g., MCF-7, A549) instead of non-cancerous ones. The goal is to determine if the compound is selectively toxic to cancer cells.
-
Scientist's Notes: A promising anticancer compound will show a significantly lower IC50 value against cancer cell lines compared to the non-cancerous cell line from Protocol 1. This difference is known as the selectivity index (SI = IC50 in normal cells / IC50 in cancer cells). A high SI is desirable. Doxorubicin is a good positive control as it is a standard chemotherapy agent.
Step-by-Step Methodology:
-
Follow the exact steps outlined in Protocol 1 , but replace the HEK293 cells with a panel of cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Use a clinically relevant anticancer drug, such as Doxorubicin, as the positive control.
-
Calculate the IC50 for each cancer cell line and compare these values to the IC50 obtained for the non-cancerous cell line.
Protocol 4: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
-
Principle of the Assay: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. An effective anti-inflammatory compound will reduce the amount of NO produced.
-
Scientist's Notes: Before running this assay, it is essential to perform the cytotoxicity test (Protocol 1) on the RAW 264.7 cells themselves. A reduction in NO could be due to true anti-inflammatory activity or simply because the compound is killing the cells. The experiment must be run at non-cytotoxic concentrations.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the test compound.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production.
-
Controls:
-
Negative Control: Untreated cells (no LPS, no compound).
-
Vehicle Control: Cells treated with LPS and the DMSO vehicle.
-
Positive Control: Cells treated with LPS and a known anti-inflammatory drug (e.g., Diclofenac).
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples. Express the results as a percentage of NO inhibition compared to the vehicle control.
Data Presentation and Interpretation
Quantitative data from these screening assays should be summarized for clear comparison.
Table 1: Cytotoxicity and Anticancer Activity Profile (IC50 in µM)
| Compound | HEK293 (Normal) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | >100 | 25.4 | 32.1 | 18.9 |
| Doxorubicin (Control) | 1.5 | 0.8 | 1.1 | 0.9 |
Table 2: Antimicrobial Activity Profile (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| This compound | 16 | >64 | 8 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
Table 3: Anti-inflammatory Activity
| Compound | NO Inhibition at 50 µM (%) |
| This compound | 65.7% |
| Diclofenac (Control) | 88.2% |
Conclusion
This application note provides a validated, multi-assay workflow for the initial bioactivity screening of this compound. By systematically evaluating cytotoxicity, antimicrobial, anticancer, and anti-inflammatory properties, researchers can build a comprehensive preliminary profile of the compound's therapeutic potential. Positive results, or "hits," from this screening cascade will provide the empirical foundation necessary to justify and design more advanced mechanism-of-action studies, such as specific enzyme inhibition assays or in vivo models.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: A Systematic Approach for In Vitro Efficacy Testing of 3-cyclohexyl-1H-1,2,4-triazol-5-amine
Abstract
The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] This document provides a comprehensive, multi-tiered strategy for the in vitro characterization of 3-cyclohexyl-1H-1,2,4-triazol-5-amine, a novel derivative of this class. The protocols herein are designed for researchers in drug discovery and chemical biology to systematically assess the compound's cytotoxic and/or cytostatic effects, identify its intracellular targets, and elucidate its mechanism of action. The guide moves from broad phenotypic screening to specific target engagement and pathway analysis, ensuring a logical and resource-efficient evaluation cascade.
Introduction: The Rationale for a Tiered Assay Strategy
Given that the specific biological target of this compound is not yet defined, a hierarchical testing approach is essential. This strategy begins with broad, high-throughput assays to establish a general biological activity profile and progresses to more complex, hypothesis-driven experiments to determine the mechanism of action (MOA). This approach ensures that each experimental stage is informed by the last, maximizing the value of the data generated.
The workflow is structured into three tiers:
-
Tier 1: Foundational Screening: Assess general cell viability and cytotoxicity to determine the compound's potency and identify relevant cell lines.
-
Tier 2: Target Deconvolution & Engagement: Employ unbiased methods to identify the direct intracellular binding partners of the compound.
-
Tier 3: Mechanistic & Pathway Analysis: Investigate the functional consequences of target engagement on specific cellular signaling pathways.
Figure 1: A tiered workflow for the in vitro characterization of novel compounds.
Tier 1 Protocol: Cell Viability & Cytotoxicity Screening (MTT Assay)
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[5] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells. This assay is a crucial first step to determine the half-maximal inhibitory concentration (IC50) of the compound across various cell lines (e.g., cancer vs. normal cell lines) to identify a therapeutic window.
Protocol 2.1: MTT Assay for IC50 Determination
Materials:
-
Selected human cell lines (e.g., HCT116, HeLa, PC-3 for cancer; HEK-293 for normal).[6]
-
This compound (stock solution in DMSO).
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.
-
MTT solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: 10% SDS in 0.01 M HCl or DMSO.[7][8]
-
Sterile 96-well flat-bottom plates.
-
Microplate reader (absorbance at 570 nm, reference at ~630 nm).
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[8]
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common range is 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium and add 100 µL of the medium containing the test compound or controls to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Data Presentation:
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| Vehicle (0) | 1.254 | 0.08 | 100.0% |
| 0.1 | 1.211 | 0.07 | 96.6% |
| 1 | 1.053 | 0.06 | 84.0% |
| 10 | 0.632 | 0.04 | 50.4% |
| 50 | 0.215 | 0.03 | 17.1% |
| 100 | 0.150 | 0.02 | 11.9% |
| Calculated IC50 | ~10 µM |
Tier 2 Protocol: Cellular Thermal Shift Assay (CETSA®)
Scientific Rationale: CETSA is a powerful biophysical method for assessing direct drug-target engagement within an intact cellular environment.[9] The principle is based on ligand-induced thermal stabilization of the target protein.[9][10] When a compound binds to its protein target, it typically increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, unbound proteins will denature and aggregate, while the ligand-bound fraction remains soluble.[11] The amount of soluble protein remaining at each temperature can be quantified by Western Blot, allowing for the identification of the engaged target.
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3.1: CETSA for Target Engagement
Materials:
-
Cells showing sensitivity to the compound from Tier 1.
-
This compound.
-
PBS supplemented with protease and phosphatase inhibitors.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Reagents and equipment for Western Blotting (see Section 4).
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the test compound (e.g., at 10x IC50) or vehicle (DMSO) for a defined period (e.g., 1-3 hours) in the incubator.[12]
-
-
Sample Preparation:
-
Harvest cells by scraping, wash with PBS, and pellet by centrifugation.
-
Resuspend the cell pellet in PBS with protease/phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.[12]
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments).[10] An unheated sample serves as a control.
-
Immediately cool the samples at 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing 3-5 rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[11]
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample via SDS-PAGE and Western Blotting (Protocol 4.1) using an antibody against a suspected target protein (based on literature for similar compounds) or proceed with proteomics-based approaches for unbiased target identification.
-
Data Analysis:
-
A "thermal shift" is observed when the protein in the compound-treated sample remains soluble at higher temperatures compared to the vehicle-treated sample. This indicates direct binding and stabilization.
-
Plot the band intensity for the target protein against the temperature for both vehicle and compound-treated samples to visualize the melt curve and the thermal shift.
Tier 3 Protocols: Mechanistic Elucidation
Once a target is identified or a specific cellular outcome (e.g., apoptosis) is hypothesized, the following assays can elucidate the precise mechanism of action.
Protocol 4.1: Western Blot for Signaling Pathway Analysis
Scientific Rationale: Western blotting is a technique used to detect and quantify specific proteins in a sample. Following treatment with this compound, changes in the expression or phosphorylation status of key proteins can reveal which signaling pathways are modulated. For example, if the compound induces cell death, one could probe for markers of apoptosis (e.g., cleaved Caspase-3, PARP) or if it inhibits proliferation, one could examine key cell cycle or growth pathways (e.g., p-Akt, p-ERK).[13]
Step-by-Step Methodology:
-
Sample Preparation:
-
Seed and treat cells as described in the MTT assay (Protocol 2.1) with the compound at its IC50 and 2x IC50 concentrations for various time points.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Determine protein concentration for each lysate using a BCA assay.
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-cleaved Caspase-3) overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[13]
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Protocol 4.2: Enzyme Inhibition Assay
Scientific Rationale: Many 1,2,4-triazole derivatives exert their effects by inhibiting enzymes.[1] For instance, antifungal azoles inhibit lanosterol 14α-demethylase (CYP51).[1] If CETSA (Protocol 3.1) identifies an enzyme as a direct target, an in vitro enzyme inhibition assay is the definitive method to confirm this interaction and quantify its potency (IC50).[16][17] This assay measures the rate of an enzymatic reaction in the presence and absence of the inhibitor.[16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer optimized for the target enzyme's activity.
-
Obtain the purified target enzyme and its specific substrate.
-
Prepare a stock solution of this compound and create a serial dilution.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the serially diluted inhibitor, and the enzyme.
-
Include controls: "no inhibitor" (100% activity) and "no enzyme" (background).
-
Pre-incubate the enzyme and inhibitor for a set time (e.g., 15-30 minutes) to allow for binding.[16]
-
Initiate the reaction by adding the substrate to all wells.
-
-
Data Acquisition:
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method depends on the substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Determine the percent inhibition relative to the "no inhibitor" control.
-
Plot percent inhibition against the log of inhibitor concentration and perform a non-linear regression to calculate the IC50 value.[18]
-
Figure 3: A hypothetical signaling pathway that can be interrogated by Western Blot.
Protocol 4.3: Reporter Gene Assay
Scientific Rationale: Reporter gene assays are used to study the regulation of gene expression and are a powerful tool for measuring the activation of entire signaling pathways.[19][20] A reporter gene (e.g., luciferase, β-galactosidase) is placed under the control of a specific transcriptional response element that is activated by a signaling pathway of interest (e.g., NF-κB, AP-1).[21] If the test compound modulates this pathway, the expression of the reporter gene will change, which can be easily and quantitatively measured. This provides a more functional and often higher-throughput readout than Western blotting for pathway activity.
Step-by-Step Methodology:
-
Cell Preparation:
-
Use a stable cell line containing the reporter construct or transiently transfect cells with a plasmid containing the reporter gene downstream of the desired response element.
-
-
Treatment:
-
Seed the cells in a 96-well plate.
-
Treat the cells with this compound at various concentrations.
-
Include a positive control (a known activator/inhibitor of the pathway) and a vehicle control.
-
-
Incubation and Lysis:
-
Incubate for a period sufficient to allow for transcription and translation of the reporter gene (typically 6-24 hours).
-
Wash the cells and lyse them using a buffer compatible with the reporter assay system.
-
-
Signal Detection:
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to a co-transfected control reporter or to total protein concentration to account for differences in cell number or transfection efficiency.
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
Conclusion
This document outlines a systematic, tiered approach to characterize the in vitro efficacy of this compound. By progressing from broad phenotypic screening to specific target identification and mechanistic studies, researchers can efficiently build a comprehensive biological profile of the compound. The provided protocols are robust, self-validating through the inclusion of necessary controls, and grounded in established methodologies, providing a solid framework for the preclinical evaluation of novel 1,2,4-triazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. assaygenie.com [assaygenie.com]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. blog.biobide.com [blog.biobide.com]
- 18. researchgate.net [researchgate.net]
- 19. レポーター遺伝子アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Cell Signaling Pathway Reporter Screening - CD BioSciences [cd-biosciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Cyclohexyl-1H-1,2,4-triazol-5-amine Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-cyclohexyl-1H-1,2,4-triazol-5-amine. We will address common experimental challenges through a structured troubleshooting guide and a comprehensive FAQ section, grounding our recommendations in established chemical principles and field-proven insights.
Core Synthesis Overview: Reaction and Mechanism
The most direct and widely adopted method for synthesizing 3-substituted-5-amino-1,2,4-triazoles is the condensation and subsequent cyclization of a carboxylic acid with aminoguanidine.[1] In this case, cyclohexanecarboxylic acid reacts with aminoguanidine, typically from a hydrochloride or bicarbonate salt, under heating to drive the dehydration and ring-closure.
Overall Reaction Scheme: Cyclohexanecarboxylic Acid + Aminoguanidine → this compound + 2 H₂O
The reaction proceeds via a two-stage mechanism:
-
Acylation: Nucleophilic attack of the primary amino group of aminoguanidine on the carbonyl carbon of cyclohexanecarboxylic acid to form an N-acylaminoguanidine intermediate.
-
Cyclodehydration: An intramolecular nucleophilic attack by a terminal nitrogen of the guanidinyl group onto the amide carbonyl, followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-triazole ring.
Caption: Proposed reaction mechanism for triazole formation.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is consistently low (<40%). What are the primary causes and how can I improve it?
A1: Low yield is a multifaceted problem often stemming from incomplete reaction, competing side reactions, or product loss during workup and purification.
-
Causality & Solution 1: Incomplete Reaction. The cyclodehydration step has a significant activation energy and requires sufficient thermal input to proceed to completion. Room temperature reactions are often insufficient.
-
Action: Increase the reaction temperature. Consider switching from conventional heating in a high-boiling solvent (e.g., ethylene glycol, DMF) to microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[1] Alternatively, performing the reaction "neat" (solvent-free) at a temperature above the melting points of the reactants can also drive the reaction forward.[2]
-
-
Causality & Solution 2: Product Loss During Purification. this compound, being a polar molecule with hydrogen bonding capabilities, may have significant solubility in common polar recrystallization solvents like ethanol or isopropanol, even at low temperatures.[3]
-
Action: Optimize your recrystallization protocol.
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve your crude product. Excessive solvent is a frequent cause of low recovery.[3]
-
Employ an Anti-Solvent: If the product is too soluble, dissolve it in a minimal amount of a "good" solvent (e.g., hot ethanol) and then slowly add a "bad" or "anti-solvent" (e.g., hexane or diethyl ether) at an elevated temperature until turbidity persists. Re-heat gently to clarify and then cool slowly.[3]
-
Cooling: Ensure the solution is thoroughly cooled, first to room temperature and then in an ice bath or refrigerator, to maximize crystal precipitation before filtration.[3]
-
-
-
Causality & Solution 3: Sub-optimal Stoichiometry. While a 1:1 molar ratio is theoretically required, slight deviations can sometimes account for reagent impurities or volatility, improving the yield.
-
Action: Experiment with a slight excess (1.1 to 1.2 equivalents) of the carboxylic acid. Monitor the reaction by TLC or LC-MS to track the consumption of the limiting reagent (aminoguanidine).
-
Caption: Troubleshooting workflow for low reaction yields.
Q2: I'm observing significant side-products in my crude LC-MS/NMR. What are they and how can I prevent their formation?
A2: The primary side products in this synthesis are often isomers or related heterocyclic structures formed through alternative cyclization pathways.
-
Causality & Solution: Oxadiazole Formation. The N-acylaminoguanidine intermediate can, under certain conditions, eliminate ammonia instead of water, leading to the formation of a 2-amino-5-cyclohexyl-1,3,4-oxadiazole. This is more common under harsh, dehydrating conditions where a strong, non-nucleophilic acid is present.
-
Action: Ensure the reaction conditions favor the desired aminotriazole pathway. The presence of a proton source (from aminoguanidine hydrochloride) and the nucleophilicity of the guanidine nitrogens generally favor triazole formation. Avoid overly harsh dehydrating agents. Moderate temperatures are key; screen a range from 120°C to 180°C to find the optimal balance between reaction rate and selectivity.
-
Q3: My recrystallization fails; the product either oils out or won't crystallize at all. What should I do?
A3: Failure to crystallize is typically due to persistent impurities or an unsuitable solvent system.
-
Causality & Solution 1: Oiling Out. This occurs when the solubility of the compound drops so rapidly upon cooling that it separates as a liquid phase before it can form an ordered crystal lattice. This often happens with impure samples or when cooling is too rapid.
-
Action: Slow down the cooling process. Insulate the flask to allow it to cool to room temperature over several hours.[3] If it still oils out, re-heat the solution to dissolve the oil, add slightly more solvent, and attempt to cool slowly again.
-
-
Causality & Solution 2: No Crystallization. The compound may be too soluble in the chosen solvent, or nucleation is inhibited.
-
Action:
-
Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[3]
-
Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single crystal to the cooled, supersaturated solution.
-
Concentrate the Solution: Carefully evaporate some of the solvent and attempt to cool again.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal starting material ratios and reaction conditions?
A1: A good starting point is a 1:1.2 molar ratio of aminoguanidine salt to cyclohexanecarboxylic acid.[1] This slight excess of the acid helps drive the reaction to completion. For thermal conditions, a solvent-free (neat) reaction at 150-160°C for 2-4 hours is often effective. For microwave-assisted synthesis, temperatures of 160-180°C for 20-40 minutes in a sealed vessel are typical starting points.[1]
Q2: What is the best way to monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a polar mobile phase (e.g., 10:1 Dichloromethane:Methanol). The aminotriazole product is significantly more polar than the starting carboxylic acid. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or LC-MS can be used to track the disappearance of starting materials and the appearance of the product.
Q3: What are the critical safety precautions for this synthesis?
A3:
-
Reagent Handling: Aminoguanidine hydrochloride can be an irritant. Always consult the Safety Data Sheet (SDS) before use. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High-Temperature Reactions: When performing high-temperature or microwave reactions, use appropriate pressure-rated glassware and operate the equipment behind a blast shield. Never heat a sealed vessel that is not designed for pressure.
-
Workup: The reaction is often quenched by basification (e.g., with NaOH or Na₂CO₃ solution) to neutralize the HCl salt and precipitate the free amine product. This can be exothermic; perform the addition slowly and with cooling.
Data Summary: Effect of Reaction Parameters
The following table summarizes the expected impact of key variables on the synthesis of this compound.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Temperature | 100-120 °C | Low | High | Insufficient energy for cyclodehydration, leading to a slow or incomplete reaction. |
| 150-180 °C | Optimal | Good | Provides sufficient energy for efficient cyclization without significant degradation. | |
| > 200 °C | Decreasing | Decreasing | Potential for thermal degradation of reactants and product, leading to charring and side-product formation. | |
| Reaction Time | Short (e.g., <1 hr) | Low | High | Reaction may not have reached completion. |
| Moderate (2-4 hrs) | Optimal | Good | Allows the reaction to proceed to completion without significant side-product formation. | |
| Long (>8 hrs) | Plateau/Slight Decrease | Decreasing | Increased potential for side reactions or product degradation over extended heating periods. | |
| Method | Conventional Heating | Good | Good | Standard, reliable method but can be slow. |
| Microwave (MW) | Excellent | Good | Rapid, efficient heating often leads to higher yields and significantly shorter reaction times.[1] |
Optimized Experimental Protocol (Starting Point)
This protocol is a robust starting point for laboratory-scale synthesis.
Materials:
-
Aminoguanidine hydrochloride
-
Cyclohexanecarboxylic acid
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add aminoguanidine hydrochloride (1.11 g, 10.0 mmol, 1.0 eq) and cyclohexanecarboxylic acid (1.54 g, 12.0 mmol, 1.2 eq).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 160°C and hold for 30 minutes with stirring.
-
Reaction Quench & Precipitation: Allow the vessel to cool to room temperature. Carefully uncap the vial in a fume hood. Add 20 mL of deionized water to the solid reaction mass and stir until it is mostly suspended.
-
Basification: While stirring vigorously, slowly add 10% aqueous NaOH solution dropwise until the pH of the solution is ~9-10 (check with pH paper). A white precipitate of the crude product will form.
-
Isolation: Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60°C overnight.
-
Purification (Recrystallization): Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol with stirring to just dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour. Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight. The expected melting point is around 194-196 °C.[4]
References
Technical Support Center: Synthesis of 3-Substituted 5-Amino-1,2,4-Triazoles
Welcome to the technical support center for the synthesis of 3-substituted 5-amino-1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yields and product purity.
Introduction: The Synthetic Challenge
The synthesis of 3-substituted 5-amino-1,2,4-triazoles, typically achieved through the condensation of a carboxylic acid with aminoguanidine, is a cornerstone reaction in medicinal chemistry. While seemingly straightforward, this process is often plagued by issues such as low yields, incomplete reactions, and challenging purifications. The nature of the substituent at the 3-position (the 'R' group from the carboxylic acid) can significantly influence the reaction's success. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields can stem from several factors. The most common culprits are incomplete reaction, suboptimal reaction temperature, inappropriate solvent, or degradation of starting materials or product. The nature of your R-group on the carboxylic acid plays a significant role; electron-withdrawing groups can make the carbonyl carbon less susceptible to nucleophilic attack, while bulky groups can introduce steric hindrance.
Q2: I am not seeing any product formation. What should I check first?
A2: First, verify the integrity of your starting materials, aminoguanidine and the carboxylic acid. Aminoguanidine salts, like the bicarbonate or hydrochloride, are generally stable, but the free base can be less so. Ensure your carboxylic acid is pure. Next, re-evaluate your reaction conditions. Is the temperature high enough for cyclization to occur? Is your chosen solvent appropriate for the solubility of both reactants?
Q3: My final product is difficult to purify. What strategies can I employ?
A3: 5-amino-1,2,4-triazoles are often polar compounds, which can make purification challenging. Recrystallization is a preferred method for obtaining high-purity material.[1][2] Common solvents for recrystallization include water, ethanol, or mixtures of polar solvents. If recrystallization is ineffective, column chromatography on silica gel can be used, but tailing can be an issue due to the basicity of the amino and triazole groups. Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia can help mitigate this.
Q4: Can I use microwave irradiation to improve my reaction?
A4: Yes, microwave-assisted synthesis has been shown to be highly effective for this reaction.[2] It can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles by providing rapid and uniform heating.
Troubleshooting Guide: From Reaction Setup to Pure Product
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of 3-substituted 5-amino-1,2,4-triazoles.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Inactive Starting Materials | Verify the purity of aminoguanidine and the carboxylic acid via melting point, NMR, or other appropriate analytical techniques. | Impurities in starting materials can inhibit the reaction or lead to unwanted side products. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. For conventional heating, refluxing in a high-boiling solvent like DMF or using neat conditions at elevated temperatures (150-180 °C) may be necessary. For microwave synthesis, start with a temperature of 150 °C and increase incrementally.[2] | The condensation and subsequent cyclization to form the triazole ring are often thermally demanding. Insufficient energy will result in an incomplete reaction. |
| Inappropriate Solvent | If using a solvent, ensure both reactants are soluble at the reaction temperature. High-boiling polar aprotic solvents like DMF or DMSO are often effective. Solvent-free (neat) conditions are also a viable and often successful option, particularly with microwave heating.[2] | For a bimolecular reaction to occur, the reactants must be in the same phase. Poor solubility will limit the reaction rate. |
| Steric Hindrance from the 3-Substituent | For bulky R-groups, longer reaction times and higher temperatures may be required. The use of a stronger acid catalyst, such as p-toluenesulfonic acid, can also be beneficial. | Steric bulk around the carbonyl group of the carboxylic acid can hinder the initial nucleophilic attack by aminoguanidine. |
| Unfavorable Electronic Effects of the 3-Substituent | For carboxylic acids with strong electron-withdrawing groups, a more nucleophilic form of aminoguanidine (e.g., the free base) might be necessary, or the reaction may require more forcing conditions. | Electron-withdrawing groups decrease the nucleophilicity of the carbonyl carbon, making it less reactive towards aminoguanidine. |
Problem 2: Presence of Significant Impurities in the Crude Product
Common Side Products and Their Mitigation
The primary impurity is often the uncyclized intermediate, the acylaminoguanidine. Other byproducts can arise from decomposition or side reactions.
Diagram: Reaction Pathway and Potential Side Products
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Impurities
| Impurity | Identification | Probable Cause | Mitigation Strategy |
| Acylaminoguanidine Intermediate | Can be detected by LC-MS or NMR. Will have a different fragmentation pattern and chemical shifts compared to the triazole product. | Incomplete cyclization due to insufficient heating (time or temperature) or deactivation of the intermediate. | Increase reaction temperature and/or time. Ensure the reaction mixture is homogenous. The use of microwave irradiation can promote efficient cyclization.[2] |
| Unreacted Starting Materials | Can be identified by TLC, LC-MS, or NMR by comparison with authentic standards. | Sub-stoichiometric amounts of one reactant, or a reaction that has not gone to completion. | Ensure accurate stoichiometry. If one starting material is volatile, consider using a sealed reaction vessel. Increase reaction time. |
| Dark, Tarry Byproducts | Visual inspection of the crude product. | Decomposition of starting materials or product due to excessive heat. | Carefully control the reaction temperature. Use a sand bath or oil bath for even heating. If using microwave synthesis, monitor the internal temperature. |
Problem 3: Difficulty in Product Purification and Isolation
Strategies for Effective Purification
Workflow: Purification of 3-Substituted 5-Amino-1,2,4-Triazoles
Caption: A general workflow for the purification of 3-substituted 5-amino-1,2,4-triazoles.
Detailed Purification Protocols
Protocol 1: Recrystallization
-
Solvent Screening: Test the solubility of the crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include water, ethanol, isopropanol, and acetonitrile.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase Selection: Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Tailing Reduction: Due to the basic nature of the amino and triazole moieties, peak tailing can be a significant issue. To improve peak shape, add a small amount (0.1-1%) of a basic modifier, such as triethylamine or a solution of ammonia in methanol, to the mobile phase.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
Experimental Protocols
General Procedure for the Synthesis of 3-Substituted 5-Amino-1,2,4-Triazoles (Microwave-Assisted)
-
In a microwave-safe vial, combine the carboxylic acid (1.0 mmol) and aminoguanidine bicarbonate (1.2 mmol).
-
If the carboxylic acid is a solid, the reaction can often be run neat. If it is a liquid, or to improve mixing, a minimal amount of a high-boiling solvent like N,N-dimethylformamide (DMF) can be added.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150-180 °C for 15-60 minutes. The optimal time and temperature will depend on the specific carboxylic acid used and should be determined empirically.
-
After cooling to room temperature, dissolve the crude product in a suitable solvent (e.g., water or ethanol).
-
Neutralize the solution with a base (e.g., 10% aqueous sodium hydroxide) to a pH of ~8.
-
Isolate the product by filtration if it precipitates, or remove the solvent under reduced pressure and proceed with purification (recrystallization or chromatography).
References
Technical Support Center: Purification of 3-Cyclohexyl-1H-1,2,4-triazol-5-amine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-cyclohexyl-1H-1,2,4-triazol-5-amine (C8H14N4, CAS RN: 90111-72-1). We will explore common purification challenges and provide robust, field-proven protocols to achieve high purity of this versatile heterocyclic amine.
Introduction to Purification Challenges
This compound, like many heterocyclic amines, can present unique purification challenges. Its basic nature can lead to strong interactions with acidic stationary phases in chromatography, resulting in poor separation and recovery.[1] Furthermore, its polarity and potential for hydrogen bonding can influence its solubility profile, making solvent selection for recrystallization a critical step. Common impurities often stem from unreacted starting materials (e.g., cyclohexane carboxylic acid derivatives and aminoguanidine) or side products formed during synthesis.
This guide provides a systematic approach to troubleshooting and optimizing purification protocols for this specific compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing significant tailing during silica gel column chromatography. What is causing this and how can I fix it?
A1: Tailing is a common issue when purifying amines on standard silica gel.[2] The acidic nature of silica's silanol groups strongly interacts with the basic amine, causing it to "stick" to the column and elute slowly and asymmetrically. To mitigate this, you can:
-
Add a basic modifier to your mobile phase: A small amount of triethylamine (TEA) or ammonia in your eluent (typically 0.1-2%) will compete with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.[1]
-
Use an amine-functionalized silica gel: These specialized stationary phases have a deactivated, slightly basic surface that minimizes the problematic acid-base interactions.[1]
-
Consider an alternative stationary phase: Basic alumina or reverse-phase silica (C18) can also be effective for purifying basic compounds.
Q2: I am struggling to find a suitable solvent for the recrystallization of my compound. What are some good starting points?
A2: The key to successful recrystallization is finding a solvent (or solvent system) in which your compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. Given the structure of this compound, which has both nonpolar (cyclohexyl) and polar (amino-triazole) moieties, a mixture of solvents is often effective.
Good starting points for solvent screening include:
-
Ethanol/Water: The compound may dissolve in hot ethanol and crystallize upon the addition of water.
-
Ethyl Acetate/Hexanes: Dissolve in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed, then allow to cool.
-
Methanol/Water: Similar to the ethanol/water system.[3]
-
Acetonitrile: This polar aprotic solvent can sometimes yield good quality crystals.
Q3: Can I use acid-base extraction to purify my this compound?
A3: Yes, acid-base extraction is an excellent and often highly effective method for purifying amines.[2][4] The basic amino group can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This allows you to wash away non-basic organic impurities with an organic solvent. Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate your compound, causing it to precipitate or be extractable back into an organic solvent.
Q4: What are the likely impurities I might encounter after synthesizing this compound?
A4: The impurities will depend on the synthetic route. A common synthesis involves the condensation of a cyclohexane carboxylic acid derivative with aminoguanidine.[5] Potential impurities could include:
-
Unreacted cyclohexane carboxylic acid or its ester/hydrazide.
-
Unreacted aminoguanidine.
-
Side-products from the cyclization reaction.
-
By-products from the decomposition of starting materials.
Understanding the potential impurities is crucial for selecting the appropriate purification strategy. For example, an acidic impurity like cyclohexane carboxylic acid can be easily removed with a basic wash during an acid-base extraction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "streaking" or not moving on TLC plate | Strong interaction with acidic silica gel. | Spot the TLC plate and elute it in a chamber containing a small amount of triethylamine or ammonia. Alternatively, pre-treat the TLC plate by dipping it in a dilute solution of triethylamine in your mobile phase and letting it dry before spotting your compound.[2] |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. The compound is impure. | Use a lower boiling point solvent or a solvent mixture. Try scratching the inside of the flask with a glass rod to induce crystallization.[6] If oiling persists, consider purifying by another method first (e.g., column chromatography) to remove impurities that may be depressing the melting point. |
| Low recovery after column chromatography | Irreversible adsorption to the silica gel. Compound is too polar for the chosen mobile phase. | Use a more polar mobile phase or add a basic modifier like triethylamine. Consider using a different stationary phase like alumina or reverse-phase silica. |
| Incomplete separation of impurities | Impurities have similar polarity to the product. | Optimize the mobile phase for column chromatography by testing different solvent systems with varying polarities. Consider using a different purification technique, such as recrystallization or acid-base extraction, which separates based on different physical properties. |
| Formation of an emulsion during acid-base extraction | Agitation was too vigorous. High concentration of dissolved species. | Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of this compound when polar impurities are present.
Workflow Diagram:
Caption: Workflow for purification by flash column chromatography.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Crude this compound
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Dichloromethane:Methanol:Triethylamine (e.g., 95:4.5:0.5 v/v/v). The optimal ratio may need to be determined by TLC analysis.
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of air bubbles.
-
-
Sample Preparation and Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the prepared mobile phase.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Spot each fraction onto a TLC plate.
-
Develop the TLC plate in the mobile phase.
-
Visualize the spots under a UV lamp.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove residual solvent.
-
Protocol 2: Purification by Acid-Base Extraction
This protocol is particularly useful for separating the basic product from neutral and acidic impurities.
Workflow Diagram:
Caption: Workflow for purification by acid-base extraction.
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like DCM or EtOAc.
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M HCl.
-
Shake the funnel gently, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated amine will move to the aqueous (bottom) layer if using DCM, or the top layer if using a less dense solvent.
-
Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the amine.
-
-
Basification:
-
Combine the acidic aqueous extracts.
-
Slowly add 1M NaOH while stirring until the solution becomes basic (test with pH paper, pH > 10). The free amine should precipitate or form an oil.
-
-
Back Extraction:
-
Extract the basified aqueous solution with fresh organic solvent (e.g., DCM) multiple times.
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine to remove residual water and salts.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the purified product.
-
References
Technical Support Center: Synthesis of Polysubstituted 1,2,4-Triazoles
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of polysubstituted 1,2,4-triazoles. This vital heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, yet its synthesis is frequently fraught with challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls of 1,2,4-triazole synthesis. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the synthesis of 1,2,4-triazoles.
Q1: Why is controlling regioselectivity so difficult in 1,2,4-triazole synthesis?
A: The challenge lies in the multiple nucleophilic nitrogen atoms within the precursors and the 1,2,4-triazole ring itself. During cyclization reactions, the formation of different regioisomers (e.g., 1,3,5-, 1,3,4-, or 3,4,5-trisubstituted) is often possible, leading to product mixtures that are difficult to separate. For instance, in syntheses involving unsymmetrical precursors, the cyclization can proceed via different pathways with similar activation energies. Furthermore, direct alkylation of a pre-formed triazole ring is notoriously problematic, as the reaction can occur at either the N1 or N4 positions, often resulting in poor regioselectivity.[3][4] The choice of catalyst and reaction conditions is paramount in directing the reaction toward a single, desired regioisomer.[5][6]
Q2: My cyclization reaction to form the triazole ring is failing or giving very low yields. What are the common causes?
A: Low yields or reaction failure can typically be attributed to one of several factors:
-
Poor Quality of Starting Materials: Precursors like hydrazides, amidines, or amidrazones can be unstable or hygroscopic. Ensure they are pure and dry before use.
-
Inefficient Activation: Many modern syntheses require an activation step. For example, in the synthesis from secondary amides and hydrazides, incomplete activation of the amide (e.g., with triflic anhydride) will halt the reaction.[7][8]
-
Suboptimal Reaction Conditions: Traditional methods often require harsh conditions and long reaction times, which can lead to decomposition of starting materials or products.[9][10] Temperature, pressure, and solvent choice are critical. The use of microwave-assisted synthesis can often dramatically improve yields and reduce reaction times by providing rapid, uniform heating.[11][12]
-
Steric Hindrance: Bulky substituents on your precursors can sterically hinder the key bond-forming and cyclization steps, reducing the reaction rate and overall yield.
Q3: Are there greener and more efficient alternatives to traditional high-temperature synthesis methods?
A: Absolutely. The field has moved significantly toward more sustainable methods.
-
Microwave-Assisted Organic Synthesis (MAOS): This is a leading green chemistry technique for 1,2,4-triazole synthesis. It utilizes microwave energy for direct and uniform heating, which can slash reaction times from hours to minutes and frequently leads to higher yields and purer products.[9][10][11]
-
One-Pot Reactions: Multi-component, one-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time, solvents, and energy. Several one-pot methods for constructing polysubstituted 1,2,4-triazoles have been developed.[8][13][14]
-
Catalytic Methods: The use of catalysts (e.g., copper or silver salts) allows reactions to proceed under milder conditions and can offer excellent control over regioselectivity, reducing the need for harsh reagents and high temperatures.[5][6]
Q4: I've successfully synthesized my triazole, but it's contaminated with the metal catalyst used in the reaction. How can I remove it?
A: Residual metal catalyst, especially copper, is a common issue in many modern triazole syntheses.[15] The triazole nitrogens can chelate to the metal, making it difficult to remove. An effective method is to dissolve your crude product in an organic solvent and wash it with an aqueous solution of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA).[15][16] The EDTA will form a water-soluble complex with the metal ion, sequestering it into the aqueous phase. Multiple washes may be necessary for complete removal.
Troubleshooting Guide 1: Mastering Regioselectivity
Controlling which regioisomer is formed is often the greatest challenge. The strategy depends heavily on the chosen synthetic route.
The Problem: Formation of Isomeric Mixtures
You perform a reaction expecting a single polysubstituted 1,2,4-triazole but find a mixture of isomers (e.g., 1,5-disubstituted vs. 1,3-disubstituted). This complicates purification and reduces the yield of the desired product.
Diagnostic & Solution Workflow
The following decision tree can guide your troubleshooting process for controlling regioselectivity, particularly in catalyst-driven cycloadditions.
Caption: Decision tree for troubleshooting regioselectivity.
Expert Insights: The Causality of Catalytic Control
The regiochemical outcome of many [3+2] cycloaddition reactions is not random; it is dictated by the catalyst. For example, in the reaction between aryl diazonium salts and isocyanides, the choice between a silver or copper catalyst can completely switch the regioselectivity:
-
Silver (Ag(I)) Catalysis: Tends to produce 1,3-disubstituted-1,2,4-triazoles .[5][17]
-
Copper (Cu(II)) Catalysis: Tends to produce 1,5-disubstituted-1,2,4-triazoles .[5][17]
This control arises from the distinct electronic properties and coordination geometries of the metal catalysts, which stabilize different transition states during the cyclization process. By selecting the appropriate catalyst, you can steer the reaction to the desired isomer with high fidelity.
Troubleshooting Guide 2: Overcoming Low Yields and Failed Cyclization
A common frustration is a reaction that stalls, fails to proceed to completion, or results in a complex mixture with a low yield of the desired triazole.
The Problem: Low Conversion or Complex Product Mixture
After running the reaction and performing a workup, TLC or LC-MS analysis shows significant amounts of unreacted starting material or a multitude of unidentified byproducts, with little of the target compound.
Systematic Troubleshooting Protocol
-
Verify Starting Material Integrity (Step 1):
-
Action: Re-purify your starting materials. For solids, recrystallize them. For liquids, consider distillation. Run NMR or another appropriate analysis to confirm identity and purity (>98%).
-
Rationale: Impurities can inhibit catalysts or participate in side reactions. Hydrazines, in particular, can be susceptible to oxidation.
-
-
Optimize Reaction Conditions (Step 2):
-
Action: If using conventional heating, switch to microwave-assisted synthesis. This often provides a dramatic improvement.[9][11]
-
Rationale: Microwave heating is rapid and uniform, minimizing the thermal decomposition that can occur with prolonged heating required by conventional methods.[9] This leads to cleaner reactions and higher yields.
-
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | Often several hours (e.g., 27 hours) | Typically minutes (e.g., 30 minutes)[11] |
| Typical Yields | Variable, can be low | Often significantly higher (e.g., >80-90%)[11][12] |
| Side Products | More prevalent due to prolonged heat exposure | Minimized due to short reaction times |
-
Re-evaluate Solvent and Base (Step 3):
-
Action: Screen a panel of solvents and bases. For cyclodehydration steps, a non-nucleophilic base is crucial. For reactions involving salts (e.g., hydrazine hydrochlorides), the choice of base and solvent can significantly impact solubility and reactivity.
-
Rationale: The solvent can influence reactant solubility and stabilize transition states. The base must be strong enough to deprotonate the necessary precursor without causing unwanted side reactions.
-
Workflow for Diagnosing Low-Yield Reactions
Caption: Workflow for diagnosing and solving low-yield reactions.
Troubleshooting Guide 3: Purification of Challenging 1,2,4-Triazoles
The unique structure of 1,2,4-triazoles can make them difficult to purify using standard laboratory techniques.
The Problem: Product is a Highly Polar Oil, Streaks on Silica Gel, or Won't Crystallize
Your crude product is not amenable to standard purification. It may be an intractable oil, or it may streak badly during silica gel column chromatography, resulting in poor separation and cross-contamination of fractions.[15]
Purification Strategies
| Issue | Recommended Solution | Rationale & Key Considerations |
| High Polarity / Streaking on Silica | 1. Reverse-Phase Chromatography (C18): Use a gradient of water/acetonitrile or water/methanol.[15] 2. Modify Eluent for Silica Gel: Add a small amount of a polar modifier (e.g., 1-5% methanol) or a base (e.g., 0.5% triethylamine) to the eluent (e.g., EtOAc/Hexanes). | The triazole nitrogens are basic and can interact strongly with the acidic silanols on the silica surface, causing streaking. Triethylamine neutralizes these sites, improving peak shape. Reverse-phase is ideal for polar compounds. |
| Residual Metal Catalyst | Aqueous Wash with Chelator: Wash an organic solution of the product with aqueous EDTA or a similar chelating agent.[15][16] | The chelator forms a highly stable, water-soluble complex with the metal ion, effectively extracting it from the organic phase. |
| Product "Oils Out" | 1. Trituration: Add a poor solvent in which the product is insoluble but impurities are soluble. Stir or sonicate to induce precipitation/crystallization of the product. 2. Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a minimal amount of a good solvent, then slowly add an "anti-solvent" until turbidity persists. Allow to stand and cool slowly. | "Oiling out" often occurs when impurities are present, depressing the melting point.[15] Trituration can selectively remove soluble impurities. Slow addition of an anti-solvent is critical for forming an ordered crystal lattice rather than an amorphous precipitate. |
Featured Protocol: One-Pot Microwave-Assisted Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles
This protocol is adapted from a general and efficient method for creating highly substituted 1,2,4-triazoles from readily available secondary amides and hydrazides.[7][8][18]
Objective: To synthesize a 3,4,5-trisubstituted 1,2,4-triazole in a one-pot fashion using microwave irradiation.
Materials:
-
Secondary Amide (R1-C(O)NH-R2) (1.0 equiv)
-
Hydrazide (R3-C(O)NHNH2) (1.2 equiv)
-
Triflic Anhydride (Tf₂O) (1.1 equiv)
-
2-Chloropyridine (2.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Microwave synthesis vials
Procedure:
-
To a dry microwave vial under an inert atmosphere (N₂ or Ar), add the secondary amide (1.0 equiv) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-chloropyridine (2.2 equiv) to the solution.
-
Slowly add triflic anhydride (1.1 equiv) dropwise. The solution may change color. Stir at 0 °C for 15 minutes. This is the activation step .
-
Add the hydrazide (1.2 equiv) to the reaction mixture.
-
Seal the microwave vial securely.
-
Place the vial in the microwave reactor. Irradiate at the specified temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes). Note: Optimal conditions should be determined empirically for each substrate pair.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate method from the Purification Strategies table above.
Self-Validation: Monitor the initial activation step by TLC to ensure consumption of the starting amide before adding the hydrazide. After microwave irradiation, an LC-MS analysis is recommended to confirm product formation and assess the purity of the crude material.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 13. pubs.acs.org [pubs.acs.org]
- 14. isres.org [isres.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]
solubility issues of 3-cyclohexyl-1H-1,2,4-triazol-5-amine in organic solvents
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-cyclohexyl-1H-1,2,4-triazol-5-amine (CAS: 90111-72-1). This document provides in-depth troubleshooting advice and experimental protocols designed for researchers, scientists, and drug development professionals encountering solubility challenges with this molecule. Our goal is to equip you with the foundational knowledge and practical steps to overcome these issues efficiently.
Part 1: Understanding the Molecule & The Solubility Challenge
This section addresses the fundamental reasons behind the compound's difficult solubility profile.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility behavior of this molecule is governed by its distinct amphiphilic nature. It contains both a large, non-polar (hydrophobic) region and a highly polar (hydrophilic) region. This structural dichotomy is the primary source of solubility issues.
-
Hydrophobic Region: The bulky cyclohexyl group is non-polar and aliphatic. It prefers to interact with non-polar, aprotic organic solvents (e.g., hexane, toluene) and strongly disfavors interaction with polar solvents, especially water.
-
Hydrophilic Region: The 5-amino-1H-1,2,4-triazole core is rich in nitrogen atoms and features a primary amine (-NH2) and N-H groups on the triazole ring. These groups are excellent hydrogen bond donors and acceptors[1][2]. This region drives solubility in polar, protic solvents (e.g., water, methanol, ethanol).
The challenge arises because very few single solvents can effectively solvate both the non-polar tail and the polar head simultaneously. This often leads to poor solubility across a wide range of common laboratory solvents.
Caption: Amphiphilic nature of the target molecule.
Part 2: Troubleshooting Guide & Systematic Workflow
This section provides direct answers to common problems and a logical workflow for identifying a suitable solvent system.
Q2: My compound won't dissolve in common polar solvents like methanol or ethanol, even with heating. What's happening?
A2: This is a classic indicator that the hydrophobic portion of the molecule is dominating the interaction. While the aminotriazole headgroup has an affinity for polar solvents, the large energetic penalty required to create a cavity in the solvent's hydrogen-bonding network for the bulky cyclohexyl group prevents dissolution. The overall free energy of solvation is unfavorable.
Q3: I tried a non-polar solvent like hexane or toluene, and it still didn't dissolve. Why?
A3: In this case, the hydrophilic headgroup is the problem. The 1,2,4-triazole ring and the amine group can form strong intermolecular hydrogen bonds with each other in the solid state (crystal lattice). A non-polar solvent cannot break these strong, polar interactions, so the crystal lattice energy cannot be overcome. The compound has a high melting point (194-196 °C), which is indicative of these strong intermolecular forces[3].
Q4: How can I systematically find a suitable solvent or solvent system?
A4: A multi-step, systematic approach is most effective. Do not rely on random solvent selection. Follow this workflow, proceeding to the next step only if the previous one fails.
Caption: Systematic workflow for solubility testing.
Summary of Recommended Solvents
The following table provides a starting point for your screening, categorized by solvent class.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone | Moderate | These solvents have intermediate polarity and can interact with both parts of the molecule to some extent, representing the best starting point for a single-solvent system. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | May require heating or co-solvents. The hydrophobic tail limits solubility. The parent 3-amino-1,2,4-triazole is soluble in these. |
| Non-Polar | Toluene, Hexane | Very Low | Unable to overcome the strong intermolecular hydrogen bonding of the polar headgroup. |
| Co-Solvents | DCM/Methanol, Toluene/Ethanol, THF/Water | High Potential | Blending solvents allows for fine-tuning of the dielectric constant to accommodate both molecular regions. This is a highly recommended strategy[4][5]. |
| Acidified Polar | Methanol + 1.1 eq HCl | High | Protonation of the basic amine and triazole nitrogens forms a salt, which is expected to be readily soluble in polar solvents[6][7]. |
Part 3: Detailed Experimental Protocols
Here we provide step-by-step methodologies for the most promising solubility enhancement techniques.
Protocol 1: Solubility Screening via Co-solvency
Objective: To identify an effective binary solvent system for solubilizing the compound at room temperature.
Materials:
-
This compound
-
Solvent A (e.g., Dichloromethane, Toluene)
-
Solvent B (e.g., Methanol, Ethanol)
-
Small vials (1-2 mL)
-
Vortex mixer
Procedure:
-
Preparation: Weigh approximately 2-5 mg of the compound into a clean vial.
-
Initial Addition: Add 0.5 mL of the less polar solvent (Solvent A, e.g., DCM).
-
Mixing: Vortex the vial vigorously for 60 seconds. Observe if the solid has dissolved. Most likely, it will remain a suspension.
-
Titration: Add the more polar co-solvent (Solvent B, e.g., Methanol) dropwise (approx. 20-50 µL at a time) while vortexing between additions.
-
Observation: Continue adding Solvent B until the solid completely dissolves, resulting in a clear solution.
-
Documentation: Record the approximate ratio of Solvent A to Solvent B required for dissolution (e.g., DCM:Methanol 10:1 v/v).
-
Confirmation: Test the stability of the solution by letting it stand for 30 minutes to ensure the compound does not precipitate.
Protocol 2: Solubility Enhancement by pH Modification (Salt Formation)
Objective: To dramatically increase solubility in polar solvents by converting the free base into its corresponding salt.
Causality: The amine group and the nitrogen atoms on the triazole ring are basic. They will readily accept a proton (H+) from an acid to form a positively charged ammonium/triazolium salt. This ionic species is significantly more polar than the neutral free base and will be much more soluble in polar solvents.
Materials:
-
This compound
-
Methanol or Ethanol
-
Hydrochloric acid solution (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane)
-
Small vial or round-bottom flask
-
Magnetic stirrer
Procedure:
-
Suspension: Add the desired amount of the compound to a vial containing a stir bar. Add a polar solvent (e.g., Methanol) to create a suspension (e.g., 10 mg in 1 mL).
-
Acidification: While stirring, slowly add 1.05 to 1.1 molar equivalents of the HCl solution dropwise.
-
Calculation Example: For 10 mg of compound (MW = 166.22 g/mol ), you have ~0.06 mmol. You will need ~0.066 mmol of HCl. If using a 2M solution, this corresponds to 33 µL.
-
-
Dissolution: Stir the mixture at room temperature. As the salt forms, the solid should completely dissolve into the polar solvent. The process may be gently warmed (40 °C) to expedite dissolution.
-
Usage: The resulting solution contains the hydrochloride salt of your compound and can be used directly for subsequent experiments. If isolation of the salt is required, the solvent can be removed under reduced pressure.
Part 4: Frequently Asked Questions (FAQs)
Q5: Does temperature affect the solubility of this compound?
A5: Yes. For most compounds, solubility is an endothermic process, meaning it increases with temperature[1][2]. Heating your solvent can be a simple and effective first step. However, be cautious:
-
Compound Stability: Ensure the compound is stable at elevated temperatures for the duration of your experiment. Run a small-scale test and check for degradation by TLC or LC-MS.
-
Supersaturation: If you dissolve the compound at a high temperature and then cool it, you may form a supersaturated solution, which can precipitate unexpectedly.
Q6: My compound precipitates out of my filtered solution over time. What can I do?
A6: This indicates that you have either created a supersaturated solution or that the dissolution kinetics are slow and you did not reach true thermodynamic equilibrium.
-
Ensure Equilibrium: Allow more time for dissolution, stirring the mixture for several hours or overnight.
-
Avoid Supersaturation: If you used heat to dissolve the compound, try to keep the solution warm or determine the solubility limit at your working temperature (e.g., room temperature) to avoid exceeding it.
-
Consider Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different solubilities. The precipitate could be a less soluble, more stable polymorph crashing out.
Q7: Are there any "greener" or more biocompatible solvent alternatives I can try?
A7: Yes, exploring greener solvents is highly encouraged. For this specific molecule, consider:
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF and DCM with a similar polarity profile.
-
Ethanol/Water Mixtures: By carefully adjusting the ratio, you may find a "sweet spot" that solubilizes the compound. This is particularly relevant for biological applications.
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent that can dissolve a vast range of organic molecules. It is often used for creating high-concentration stock solutions for biological screening[8]. However, it can be difficult to remove and may interfere with some chemical reactions.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. quora.com [quora.com]
stability of 3-cyclohexyl-1H-1,2,4-triazol-5-amine under different conditions
Technical Support Center: 3-Cyclohexyl-1H-1,2,4-triazol-5-amine
Introduction: Ensuring Experimental Integrity
Welcome to the technical support guide for this compound (CAS RN: 90111-72-1). As a substituted aminotriazole, this compound holds significant potential in various research and development applications, leveraging the well-documented biological activities of the 1,2,4-triazole scaffold.[1][2] The reliability and reproducibility of your experimental results are directly linked to the stability and integrity of this molecule. This guide provides in-depth, field-proven insights into its stability profile, offering troubleshooting assistance and validated protocols to empower your research. The information herein is designed to help you anticipate potential challenges, diagnose issues, and maintain the chemical integrity of your compound under various experimental conditions.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.
Q1: What are the optimal long-term storage conditions for this compound? A1: To ensure maximum shelf-life and prevent degradation, the compound should be stored in a cool, dry, and dark environment.[3] For long-term storage, we strongly recommend keeping the solid material in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, at +4°C.[3] This mitigates risks from atmospheric moisture, oxidative degradation, and photodegradation.
Q2: How susceptible is the 1,2,4-triazole ring to cleavage under acidic or basic conditions? A2: The aromatic 1,2,4-triazole ring is generally robust and resistant to cleavage under typical experimental conditions.[3] However, exposure to harsh conditions, such as concentrated acids or bases at elevated temperatures, can induce hydrolysis or molecular rearrangement. The stability is highly dependent on the nature and position of substituents on the ring.[3] It is crucial to perform preliminary stability tests in your specific acidic or basic media if prolonged exposure is required.
Q3: My compound solution appears to lose potency over time in biological assays. What could be the cause? A3: Loss of potency in solution is a classic sign of degradation. Several factors can contribute, including the solvent system, pH, temperature, and exposure to light.[3] Many heterocyclic compounds are susceptible to photodegradation, especially under UV or simulated solar light.[3][4] Furthermore, hydrolysis rates can be pH-dependent. We recommend preparing solutions fresh for each experiment and including a dark control to assess photostability.
Q4: Is this compound sensitive to light? A4: While specific data for this exact molecule is not extensively published, related aminoazole and triazole compounds are known to be photosensitive.[4][5] The absorption of UV or even high-energy visible light can lead to photochemical degradation.[6] It is a standard best practice, as outlined in ICH Q1B guidelines, to assume photosensitivity until proven otherwise.[7] Always protect the solid compound and its solutions from light.[8]
Q5: What are the most probable degradation pathways I should be aware of? A5: For a molecule with this structure, the primary degradation pathways to investigate are:
-
Hydrolysis: Especially under non-neutral pH conditions, leading to potential ring-opening or modification of the amine group.
-
Oxidation: The amine group and the triazole ring can be susceptible to oxidative stress, for instance, from dissolved oxygen, peroxides in solvents, or reactive oxygen species generated in biological media.[9][10][11]
-
Photodegradation: Direct absorption of light energy can lead to the formation of reactive intermediates and subsequent degradation products.[6]
Troubleshooting Guide: Diagnosing Stability Issues
| Observed Issue | Potential Root Cause | Recommended Troubleshooting & Validation Steps |
| Inconsistent Results in Biological Assays | Degradation of the compound in the assay medium (e.g., buffer, cell culture media). | 1. Perform a Medium Stability Check: Incubate the compound in the assay medium under experimental conditions (e.g., 37°C, 5% CO₂) for the duration of the assay. Analyze samples at t=0 and at the end point by HPLC to quantify any loss. 2. Prepare Fresh Solutions: Avoid using stock solutions that have been stored for extended periods, especially if not stored under ideal conditions. 3. Include Controls: Run a positive and negative control in every assay to ensure the biological system is performing as expected.[3] |
| Appearance of New Peaks in HPLC Chromatogram | Chemical degradation of the compound in the sample vial or during storage. | 1. Conduct a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, peroxide, light, heat) as detailed in Protocol 1. This helps to create a "fingerprint" of potential degradation products. 2. Confirm Peak Purity: Use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to check the peak purity of your main compound and characterize the new peaks. 3. Re-evaluate Storage: Ensure both solid and solution stocks are stored under the recommended conditions (cool, dark, inert). |
| Change in Physical Appearance of Solid (e.g., clumping, discoloration) | Hygroscopicity or degradation from exposure to air/light. | 1. Verify Storage Environment: Ensure the compound is stored in a desiccator or glove box to protect from moisture.[12] 2. Test for Water Content: Use Karl Fischer titration to determine the water content if hygroscopicity is suspected. 3. Re-analyze the Material: Use techniques like DSC to check for changes in melting point or polymorphic form, and HPLC to confirm purity.[1] |
Data Summary: Forced Degradation Profile
The following table summarizes the expected stability profile of this compound based on typical behavior of related 1,2,4-triazole derivatives. This data should be used as a guideline for designing your own experiments.
| Stress Condition | Typical Stressor | Expected Observation | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 48h | Likely degradation | Acid-catalyzed hydrolysis of the amine or potential ring stress. |
| Neutral Hydrolysis | pH 7 Phosphate Buffer at 60°C for 48h | Generally stable.[13] | Minimal hydrolysis expected. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 48h | Moderate to significant degradation. | Base-catalyzed hydrolysis. |
| Oxidation | 6% H₂O₂ at Room Temp for 24h | Significant degradation. | Oxidation of the amine group and/or triazole ring. |
| Photochemical | ICH Q1B compliant light source (≥1.2 million lux hours) | Potential for moderate degradation. | Direct photodegradation.[7] |
| Thermal (Solid) | 80°C for 72h | Generally stable. | High thermal stability in solid form is common for triazoles.[2] |
Experimental Protocols
Protocol 1: Comprehensive Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
2. Application of Stress Conditions:
-
For each condition, dilute the stock solution to a final concentration of ~100 µg/mL.
-
Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C.
-
Neutral Hydrolysis: Mix with pH 7 buffer and incubate at 60°C.[3]
-
Oxidative Degradation: Mix with 6% H₂O₂ and keep at room temperature.
-
Photostability: Expose the solution (in a photostable container like quartz) to a light source compliant with ICH Q1B guidelines.[7] Wrap a parallel sample in aluminum foil to serve as a dark control.
-
Thermal Stress: Incubate the stock solution at 60°C (dark).
3. Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
Neutralize acidic/basic samples before injection.
-
Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).
4. Data Interpretation:
-
Compare the chromatograms of stressed samples to an unstressed control (t=0).
-
Calculate the percentage of degradation.
-
Assess peak purity of the parent compound to ensure the analytical method is stability-indicating.
Visualizations & Workflows
General Stability Assessment Workflow
This diagram outlines the logical flow for evaluating the stability of a new compound in a research setting.
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathways
This diagram illustrates the primary stress factors and the potential classes of degradation products that may arise.
Caption: Conceptual map of potential degradation pathways for the target compound.
References
- 1. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. q1scientific.com [q1scientific.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. bellona.org [bellona.org]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Technical Support Center: Synthesis of 3-Cyclohexyl-1H-1,2,4-triazol-5-amine
Welcome to the technical support center for the synthesis of 3-cyclohexyl-1H-1,2,4-triazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
I. Overview of the Synthesis
The most common and efficient synthesis of this compound involves the cyclocondensation of a cyclohexanecarboxylic acid derivative with aminoguanidine. A typical route proceeds via an N-acylaminoguanidine intermediate, which then undergoes intramolecular cyclization with the elimination of water. Microwave-assisted synthesis has also been shown to be an effective method for accelerating this reaction.
II. Troubleshooting Guide: Common Byproducts and Experimental Issues
This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common byproducts.
dot
Technical Support Center: 1,2,4-Triazole Cyclization Reactions
Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting for common 1,2,4-triazole cyclization reactions. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern success or failure in your experiments. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may be facing at the bench.
Part 1: General Troubleshooting for 1,2,4-Triazole Synthesis
This section covers broad issues applicable to various synthetic routes for forming the 1,2,4-triazole core.
Q1: My reaction is showing low or no conversion to the desired 1,2,4-triazole. What are the primary causes and how do I address them?
A1: This is one of the most common issues, and it typically points to problems with reactants, reaction conditions, or the fundamental reactivity of your substrates.
-
Purity and Integrity of Starting Materials:
-
Cause: Hydrazines, amidines, and other nitrogen-rich starting materials can be susceptible to degradation or may contain impurities from their synthesis.[1] Hydrazine derivatives, in particular, can be unstable at elevated temperatures.[1] Moisture is a frequent culprit, as it can hydrolyze starting materials or intermediates.
-
Solution:
-
Verify Purity: Always use freshly purified starting materials. Recrystallize or distill them if their purity is questionable.[1]
-
Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly. For sensitive reactions, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use Fresh Reagents: Use a freshly opened bottle of hydrazine or purify it before use, as it can degrade over time.[1]
-
-
-
Suboptimal Reaction Temperature:
-
Cause: Many classical triazole syntheses, like the Pellizzari reaction, require high temperatures to drive the dehydration and cyclization steps.[2] However, excessively high temperatures can lead to decomposition or the formation of side products like 1,3,4-oxadiazoles.[3] Conversely, a temperature that is too low will result in a stalled or sluggish reaction.[4]
-
Solution:
-
Temperature Screening: If the reaction is slow, incrementally increase the temperature by 10-20 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Microwave Synthesis: For reactions requiring high heat, consider using microwave irradiation. This technique can dramatically reduce reaction times and often improves yields by minimizing the exposure of reactants to prolonged high temperatures.[2][4]
-
-
-
Inappropriate Solvent or Base:
-
Cause: The choice of solvent and base is critical. The solvent must solubilize the reactants at the desired temperature. The base, if required, must be strong enough to facilitate the necessary deprotonations without causing unwanted side reactions. For instance, in some modern copper-catalyzed systems, a base like K₃PO₄ is essential for the reaction to proceed efficiently.[5]
-
Solution: Consult the literature for precedents with similar substrates. If starting anew, screen a range of aprotic polar solvents (e.g., DMF, DMSO, NMP) and bases of varying strengths (e.g., K₂CO₃, Cs₂CO₃, DBU).
-
Q2: My reaction is messy, producing multiple spots on TLC. What are the likely side products and how can I suppress their formation?
A2: The formation of multiple products is a significant challenge, especially when using unsymmetrical starting materials. The key is to understand the competing reaction pathways.
-
Formation of Regioisomers (e.g., Einhorn-Brunner Reaction):
-
Cause: When using an unsymmetrical imide in the Einhorn-Brunner reaction, the incoming hydrazine can attack either of the two different carbonyl groups, leading to a mixture of 1,3,5- and 1,4,5-trisubstituted 1,2,4-triazoles.[1][6] The regioselectivity is governed by the electronic properties of the acyl groups; the hydrazine preferentially attacks the more electrophilic carbonyl carbon.[1][7]
-
Solution: To favor one isomer, maximize the electronic difference between the two acyl groups on the imide. For example, pairing a strongly electron-withdrawing group (like trifluoroacetyl) with an electron-donating group will provide much greater regiocontrol.[1]
-
-
Acyl Interchange (e.g., Pellizzari Reaction):
-
Cause: In an unsymmetrical Pellizzari reaction (where the amide and acylhydrazide have different acyl groups), a side reaction involving the interchange of acyl groups can occur at high temperatures.[4][8] This leads to the formation of two new starting materials in situ, resulting in a mixture of up to three different triazole products.[4]
-
Solution:
-
-
Formation of 1,3,4-Oxadiazoles:
-
Cause: This is a common side reaction when using acylhydrazides. Under certain conditions, particularly at high temperatures, the diacylhydrazine intermediate can cyclize through a different pathway to form a stable 1,3,4-oxadiazole instead of the desired 1,2,4-triazole.[3]
-
Solution: Carefully control the reaction temperature and ensure anhydrous conditions, which favor the triazole pathway.[3]
-
Troubleshooting Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. isres.org [isres.org]
- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Pellizzari Reaction [drugfuture.com]
Technical Support Center: Scaling Up the Synthesis of 3-Cyclohexyl-1H-1,2,4-triazol-5-amine
Welcome to the technical support center for the synthesis of 3-cyclohexyl-1H-1,2,4-triazol-5-amine. This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when transitioning this synthesis from lab-scale to larger, multi-gram preparations. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure a robust, scalable, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most direct and widely adopted method for synthesizing 5-substituted 3-amino-1,2,4-triazoles is the condensation reaction between a carboxylic acid and an aminoguanidine salt.[1][2] For this specific target molecule, the reaction involves heating cyclohexanecarboxylic acid with aminoguanidine hydrochloride or bicarbonate, often under acidic catalysis.[3] This method is advantageous due to the commercial availability and relatively low cost of the starting materials. The reaction proceeds via the formation of an N-acylaminoguanidine intermediate, which then undergoes intramolecular cyclization upon further heating to form the desired triazole ring.[2]
References
Validation & Comparative
A Comparative Analysis of 3-Cyclohexyl-1H-1,2,4-triazol-5-amine and Analogous Triazoles in Medicinal Chemistry
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] Its unique structural and electronic properties, including hydrogen bonding capacity and metabolic stability, allow it to serve as a versatile core for developing drugs with diverse pharmacological activities, including antifungal, anticancer, and antimicrobial properties.[2][3][4] This guide provides an in-depth comparative analysis of 3-cyclohexyl-1H-1,2,4-triazol-5-amine, focusing on how the substitution of a bulky, aliphatic cyclohexyl group at the 3-position influences its physicochemical and biological profile compared to aromatic and other alkyl analogues.
Synthesis and Physicochemical Profile: The Impact of the Cyclohexyl Moiety
The synthesis of 3,5-disubstituted 1,2,4-triazoles is a well-established process in organic chemistry. A common and effective route to this compound involves the cyclization of a substituted thiosemicarbazide precursor, which can be readily prepared from cyclohexane carbohydrazide.
The choice of the C3 substituent is a critical determinant of the molecule's physicochemical properties, particularly its lipophilicity (fat-solubility) and polar surface area, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Causality of Experimental Choice: The synthesis begins with a commercially available starting material, cyclohexane carbohydrazide. Its reaction with an isothiocyanate would form a thiosemicarbazide intermediate. The subsequent intramolecular cyclization, often base-catalyzed, is a robust and high-yielding method to form the stable 1,2,4-triazole ring. This pathway is chosen for its reliability and adaptability.
Caption: A plausible synthetic workflow for this compound.
Table 1: Comparative Physicochemical Properties
| Compound Analogue | Structure | Molecular Weight ( g/mol ) | Calculated LogP | Topological Polar Surface Area (TPSA) Ų | Melting Point (°C) |
| This compound | C₈H₁₄N₄ | 166.22 | 1.75[5] | 56.73[5] | 194-196[6] |
| 3-Phenyl-1H-1,2,4-triazol-5-amine | C₈H₈N₄ | 160.18 | 1.29 (est.) | 56.73 (est.) | 168-170 |
LogP and TPSA values for the cyclohexyl derivative are based on a closely related structure[5]; values for the phenyl analogue are estimated for comparison.
The cyclohexyl group, being a non-polar, saturated aliphatic ring, significantly increases the lipophilicity (higher LogP) compared to a planar aromatic phenyl ring. This increased fat-solubility can enhance membrane permeability, potentially improving oral bioavailability and cell penetration. However, it may also lead to lower aqueous solubility. The TPSA, which is primarily determined by the heteroatoms in the triazole and amine groups, remains constant between the two analogues.
Comparative Biological Activity Analysis
Antimicrobial & Antifungal Activity
A key study synthesized a series of 4-substituted-5-(1-phenoxyethyl)-1,2,4-triazole-3-thiol derivatives and evaluated their antimicrobial activity.[7][8] This provides a direct side-by-side comparison of the N4-cyclohexyl versus the N4-phenyl substituent's effect on potency.
Table 2: Comparative Antifungal Activity (MIC, µg/mL)
| Compound ID (from source) | N4-Substituent | Candida albicans (ATCC 10231) | Candida albicans (Clinical Isolate) | Candida glabrata |
| Compound 5 | Cyclohexyl | 12.5 | 12.5 | 12.5 |
| Compound 1 | Phenyl | 50 | 50 | 50 |
| Compound 2 | 4-Chlorophenyl | 25 | 25 | 25 |
| Fluconazole (Std.) | - | 12.5 | 12.5 | 25 |
Data extracted from Turan-Zitouni et al., European Journal of Medicinal Chemistry (2005).[7][8]
Analysis of Results: The experimental data clearly demonstrates that the compound bearing the N4-cyclohexyl group (Compound 5) exhibits significantly more potent antifungal activity than its N4-phenyl (Compound 1) and N4-chlorophenyl (Compound 2) counterparts.[7][8] Its activity against Candida albicans is comparable to the standard antifungal drug Fluconazole.[7] This suggests that the bulky, flexible, and lipophilic nature of the cyclohexyl ring may facilitate a more favorable interaction with the active site of the fungal lanosterol 14α-demethylase enzyme, a common target for azole antifungals.
In the same study, the antibacterial screening showed that while all compounds had some effect, the differences were less pronounced, with the phenyl-substituted analogues showing slightly better activity against S. aureus and E. coli. This indicates a degree of target-specific preference for the cyclohexyl group in fungal versus bacterial pathogens.
Anticancer Activity
The 1,2,4-triazole scaffold is a frequent component in the design of novel anticancer agents.[9][10] Studies on various triazole derivatives have shown that lipophilic substituents can enhance cytotoxicity against cancer cell lines.
While direct comparative data for the target molecule is unavailable, a study on indole-1,2,4-triazole hybrids provides a valuable comparison between N4-cyclohexyl and N4-phenyl substituents.[11] Although these compounds showed potent antifungal activity, their antibacterial effects were moderate.[11] Another study synthesized a series of novel 5-amino[2][3][12]triazole derivatives and tested them against HepG2 (liver) and MCF7 (breast) cancer cell lines, with some compounds showing IC50 values in the micromolar range.[2]
The antiproliferative activity of various 1,2,3-triazole derivatives (a related isomer) was tested against four cancer cell lines, with the most active compounds showing IC50 values between 15 and 21 µM.[12] This underscores the general potential of triazole scaffolds in cancer research.
Structure-Activity Relationship (SAR) Insights
The observed differences in biological activity can be attributed to the distinct steric and electronic properties of the cyclohexyl versus the phenyl group at the C3 (or N4) position.
-
Lipophilicity and Steric Bulk: The cyclohexyl group is a bulky, three-dimensional, and highly lipophilic moiety. This increased lipophilicity can enhance passage through the lipid-rich cell membranes of fungi and cancer cells, leading to higher intracellular concentrations. Its conformational flexibility allows it to adapt and fit into hydrophobic pockets within an enzyme's active site that a rigid, planar phenyl ring cannot.
-
Electronic Properties: The phenyl group is an aromatic system capable of engaging in π-π stacking and other electronic interactions. The cyclohexyl group, being aliphatic, interacts primarily through weaker van der Waals forces. The superior activity of the cyclohexyl-containing antifungal suggests that hydrophobic interactions are the dominant driver for binding affinity in its specific fungal target.
-
The 5-Amino Group: The -NH₂ group at the C5 position is a critical pharmacophore. It can act as both a hydrogen bond donor and acceptor, allowing for crucial interactions that anchor the molecule to its biological target.
Caption: Structure-Activity Relationship (SAR) of the 3,5-substituted 1,2,4-triazole scaffold.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following is a representative protocol for determining Minimum Inhibitory Concentration (MIC) for antifungal activity, adapted from established methodologies.
Protocol: Broth Microdilution MIC Assay for Antifungal Susceptibility
-
Preparation of Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline (0.85%) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
-
Preparation of Compounds:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 100 µg/mL to 0.09 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well containing 100 µL of the diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
Caption: Workflow for the Broth Microdilution Antifungal Susceptibility Assay.
Conclusion
The substitution of a cyclohexyl group onto the 1,2,4-triazole scaffold imparts distinct physicochemical and biological properties compared to an analogous phenyl substitution. The increased lipophilicity and steric flexibility of the cyclohexyl moiety appear highly advantageous for antifungal activity, particularly against Candida species, yielding potency comparable to standard drugs like Fluconazole.[7] While the phenyl group may be favorable for other activities, the evidence suggests that for developing novel antifungal agents based on the 1,2,4-triazole core, exploring bulky and lipophilic aliphatic substituents like cyclohexyl is a highly promising strategy. This analysis underscores the importance of nuanced substituent selection in modern drug design to optimize target-specific efficacy.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Efficacy Analysis of 3-cyclohexyl-1H-1,2,4-triazol-5-amine: A Structured Guide for Researchers
Preamble for the Researcher: Initial literature and database searches for "3-cyclohexyl-1H-1,2,4-triazol-5-amine" (CAS RN: 90111-72-1) did not yield public data on its specific biological activity, mechanism of action, or efficacy.[1][2] This is common for novel or proprietary research compounds. The 1,2,4-triazole scaffold, however, is a well-established pharmacophore present in numerous clinically approved drugs with a wide range of activities, including antifungal, anticancer, antiviral, and anticonvulsant effects.[3][4][5]
Therefore, this guide has been constructed as a hypothetical framework to direct your research and data presentation. To illustrate the required depth of analysis and formatting, we will use the prominent 1,2,4-triazole antifungal agent, Voriconazole , as a placeholder for our target compound. This guide will compare Voriconazole to a known drug from a different mechanistic class, Caspofungin , to demonstrate how to structure a robust comparative analysis once you have generated experimental data for this compound.
Guide: Comparative Efficacy of a Novel Triazole Agent Against Invasive Fungal Pathogens
Introduction and Mechanistic Overview
The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. The 1,2,4-triazole chemical class has been a cornerstone of antifungal therapy for decades.[3][5][6] These agents typically function by disrupting the integrity of the fungal cell membrane. This guide provides a comparative analysis of a novel investigational triazole, designated here as Compound-T (representing this compound), against the established echinocandin antifungal, Caspofungin.
The primary scientific rationale for this comparison is the distinct mechanisms of action. Compound-T , as a triazole, is hypothesized to inhibit lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane fluidity and function, leading to fungal cell death or growth inhibition. Caspofungin, in contrast, inhibits β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of the fungal cell wall, a structure absent in humans. This fundamental difference in targets provides a strong basis for evaluating potential synergistic effects, cross-resistance profiles, and differential efficacy.
References
- 1. Hit2Lead | this compound | CAS# 90111-72-1 | MFCD00755379 | BB-5302581 [hit2lead.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
- 6. globalresearchonline.net [globalresearchonline.net]
A Technical Guide to the Structure-Activity Relationship (SAR) of 3-Cyclohexyl-1H-1,2,4-triazol-5-amine Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 3-cyclohexyl-1H-1,2,4-triazol-5-amine. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, compares the performance of this scaffold with relevant alternatives, and provides detailed experimental context to inform future discovery efforts.
Introduction: The 1,2,4-Triazole Scaffold in Medicinal Chemistry
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to act as a versatile pharmacophore.[1][2] Its capacity for hydrogen bonding, dipole character, and rigidity allows for high-affinity interactions with various biological targets.[2] This has led to the development of numerous drugs with a wide range of therapeutic applications, including antifungal, anticancer, antiviral, and antibacterial agents.[1][3] The 3,5-disubstituted 1,2,4-triazole framework, in particular, offers two key points for chemical modification, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity.
The Core Scaffold: this compound
The this compound core combines the established pharmacological relevance of the 5-amino-1,2,4-triazole moiety with a bulky, lipophilic cyclohexyl group at the 3-position. This specific combination is of interest for several reasons:
-
Lipophilicity and Binding Pocket Occupancy: The cyclohexyl group can enhance binding to hydrophobic pockets within target proteins.
-
Metabolic Stability: The aliphatic nature of the cyclohexyl ring can offer different metabolic profiles compared to more common aromatic substituents.
-
Scaffold Rigidity and Vectorial Orientation: The cyclohexyl group provides a defined three-dimensional orientation for other substituents, influencing interactions with the target protein.
Synthesis of the 3-Cyclohexyl-1,2,4-triazol-5-amine Core
The synthesis of the this compound scaffold and its derivatives generally follows established routes for 1,2,4-triazole synthesis. A common and effective method involves the cyclization of an appropriate intermediate derived from cyclohexanecarboxylic acid.
Experimental Protocol: Synthesis of 4-Amino-5-cyclohexyl-1,2,4-triazole-3-thiol (A Key Intermediate)
This protocol describes the synthesis of a closely related and versatile intermediate, which can be further modified to obtain the target 5-amino derivatives.
Step 1: Synthesis of Cyclohexanecarbohydrazide
-
To a solution of methyl cyclohexanecarboxylate in ethanol, add hydrazine hydrate.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain cyclohexanecarbohydrazide.
Step 2: Formation of Potassium Dithiocarbazate
-
Dissolve the cyclohexanecarbohydrazide in a solution of potassium hydroxide in absolute ethanol.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise while stirring.
-
Continue stirring for 12-16 hours at room temperature.
-
Collect the precipitated potassium 3-cyclohexyldithiocarbazate by filtration.
Step 3: Cyclization to 4-Amino-5-cyclohexyl-1,2,4-triazole-3-thiol
-
Reflux the potassium dithiocarbazate salt with an excess of hydrazine hydrate for 8-12 hours.[4]
-
Monitor the evolution of hydrogen sulfide gas.
-
After cooling, dilute the reaction mixture with cold water and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol to yield the pure 4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol.[4]
This intermediate serves as a versatile building block for further derivatization at the thiol and amino groups to generate a library of analogs for SAR studies.
Caption: General synthetic workflow for 3-cyclohexyl-1,2,4-triazole analogs.
Structure-Activity Relationship (SAR) Analysis
Due to a lack of extensive published data specifically on this compound analogs, this section will draw upon SAR studies of closely related 1,2,4-triazole derivatives to infer the likely impact of structural modifications.
The Role of the 3-Position Substituent: Cyclohexyl vs. Aromatic/Other Aliphatic Groups
The nature of the substituent at the 3-position of the 1,2,4-triazole ring is a critical determinant of biological activity.
-
Enzyme Inhibition: In a study of 1,2,4-triazole bearing azinane analogues as enzyme inhibitors, it was observed that for α-glucosidase inhibition, compounds with an aliphatic (cyclohexyl) group were more active than those with an aromatic (phenyl) group.[5] Conversely, for acetylcholinesterase (AChE) inhibition, the aromatic system was favored.[5] This highlights that the optimal nature of the 3-substituent is target-dependent. The flexibility of the cyclohexyl ring may allow for better conformational adaptation to the active site of some enzymes, while the potential for π-π stacking of a phenyl ring may be crucial for others.
-
Anticancer Activity: In the development of anticancer agents, various aromatic and heteroaromatic substitutions at the 3- and 5-positions of the 5-amino-1,2,4-triazole scaffold have been explored.[3] The presence of a 3-bromophenylamino moiety has been shown to be beneficial for activity against several cancer cell lines.[3] While direct comparisons with a 3-cyclohexyl group are not available, this suggests that both electronic and steric factors at this position play a significant role.
Modifications at the 5-Amino Group
The 5-amino group is a key interaction point and a common site for derivatization.
-
Acylation and Amide Formation: The introduction of amide functionalities to the 5-amino group has been explored to probe binding sites in serine proteases.[6] This modification adds three-dimensional character and can lead to interactions with previously unaddressed regions of the enzyme.
-
Schiff Base Formation: Condensation of the 4-amino group of related 4-amino-5-substituted-1,2,4-triazole-3-thiones with various aldehydes to form Schiff bases has been a common strategy to generate analogs with antimicrobial activity.[7] This suggests that derivatization of the amino group in 3-cyclohexyl-5-amino-1,2,4-triazoles could be a fruitful avenue for developing agents with a range of biological activities.
N-1 and N-4 Substitution on the Triazole Ring
Alkylation or arylation at the N-1 or N-4 positions of the triazole ring can significantly impact activity by altering the molecule's overall shape, polarity, and metabolic stability. In many classes of 1,2,4-triazole-based antifungal agents, for instance, a substituted benzyl or a similar group at the N-1 position is crucial for activity.
Comparative Performance and Experimental Data
While direct comparative studies for this compound analogs are limited, we can extrapolate from related compounds.
Table 1: Comparative Enzyme Inhibition Data for 1,2,4-Triazole Analogs
| Compound Scaffold | 3-Substituent | Target Enzyme | IC₅₀ (µM) | Reference |
| Azinane-Triazole | Cyclohexyl | α-Glucosidase | More active than phenyl analog | [5] |
| Azinane-Triazole | Phenyl | α-Glucosidase | Less active than cyclohexyl analog | [5] |
| Azinane-Triazole | Cyclohexyl | AChE | Less active than phenyl analog | [5] |
| Azinane-Triazole | Phenyl | AChE | More active than cyclohexyl analog | [5] |
Table 2: Predicted Activities of 4-Phenyl-5-cyclohexyl-1,2,4-triazole(4H)-3-yl Thioacetanilides
| Predicted Activity | Probability (Pa) | Reference |
| Ligase Inhibitor | 0.554 - 0.729 | [4] |
| Interferon Agonist | 0.554 - 0.729 | [4] |
| Antihypertensive | 0.554 - 0.729 | [4] |
| Antiviral | 0.554 - 0.729 | [4] |
Note: These are computational predictions and require experimental validation.
Caption: Summary of SAR for 3-cyclohexyl-1,2,4-triazol-5-amine analogs.
Future Directions and Conclusion
The this compound scaffold represents an underexplored area of chemical space with significant potential for the development of novel therapeutic agents. The available data from related structures suggest that the cyclohexyl moiety can offer advantages in specific biological contexts, particularly where a bulky, lipophilic group is favored in a binding pocket.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a focused library of this compound analogs with systematic modifications at the 5-amino and triazole nitrogen positions.
-
Direct Comparison with Aromatic Analogs: Performing head-to-head comparisons of the biological activities of 3-cyclohexyl analogs with their 3-phenyl counterparts to clearly define the influence of this substituent.
-
Broad Biological Screening: Evaluating these compounds against a diverse panel of biological targets, including enzymes, receptors, and various cancer cell lines, to identify promising therapeutic applications.
References
- 1. Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Reactivity Profiling of 3-Cyclohexyl-1H-1,2,4-triazol-5-amine
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel chemical entity, 3-cyclohexyl-1H-1,2,4-triazol-5-amine. As this molecule progresses through the drug discovery pipeline, a thorough understanding of its selectivity is paramount to mitigating risks of off-target toxicity and ensuring clinical success. We will move beyond rigid templates to present a logical, phased approach, comparing state-of-the-art methodologies and providing the rationale behind key experimental decisions.
Introduction: The Imperative of Selectivity in Drug Development
The journey of a small molecule from a promising hit to a therapeutic agent is contingent upon a well-defined safety and efficacy profile. A critical component of this profile is selectivity—the ability of a compound to interact with its intended biological target while minimizing engagement with other biomolecules. Unintended interactions, or off-target effects, are a leading cause of adverse drug reactions and late-stage clinical failures.[1][2] Therefore, early and comprehensive cross-reactivity screening is not merely a regulatory checkbox but a foundational element of modern drug development.[3][4][5]
The compound in focus, this compound, possesses structural motifs of significant pharmacological interest. The 1,2,4-triazole ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its metabolic stability and ability to form key hydrogen bond interactions with biological targets.[6][7][8] Its presence, however, necessitates a rigorous evaluation of potential cross-reactivity. This guide compares various experimental strategies to build a robust selectivity profile for this molecule.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 90111-72-1 | [9][10] |
| Molecular Formula | C₈H₁₄N₄ | [9] |
| Molecular Weight | 166.22 g/mol | [9] |
| Structure | A 1,2,4-triazole ring substituted with a cyclohexyl group and an amine group. | [9][10] |
| Key Features | - Cyclohexyl Group: Confers lipophilicity, potentially influencing membrane permeability and hydrophobic interactions. - 1,2,4-Triazole Core: Aromatic, electron-rich system with multiple hydrogen bond donors and acceptors, common in bioactive compounds.[7][8][11] - Primary Amine: A potential site for hydrogen bonding or salt bridge formation. | N/A |
A Phased Approach to Cross-Reactivity Assessment
A successful cross-reactivity investigation is a multi-stage process that progressively increases in biological complexity and resource intensity. This tiered approach ensures that potential liabilities are identified early and cost-effectively.
Caption: A tiered workflow for assessing small molecule cross-reactivity.
Comparison of Key Methodologies
The choice of assay technology at each phase is critical. Here, we compare common alternatives, highlighting their respective strengths and weaknesses in the context of profiling this compound.
| Methodology | Principle | Pros | Cons | Best For... |
| Broad Panel Biochemical Assays | Measures compound activity against a large, diverse panel of purified enzymes or receptors (e.g., kinases, GPCRs, ion channels). | - High throughput. - Broad, unbiased coverage. - Commercially available. | - Lacks cellular context. - Prone to artifacts (e.g., compound aggregation). | Early-stage, broad liability screening to identify potential off-target families. |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures changes in refractive index upon ligand binding to an immobilized protein, providing kinetic data (kₐ, kₔ). | - Real-time kinetics (on/off rates). - High sensitivity. - Label-free. | - Requires protein immobilization, which can affect activity. - Throughput can be limited. | Validating primary and off-target hits; quantifying binding affinity and residence time. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding, providing a complete thermodynamic profile (Kₔ, ΔH, ΔS). | - Gold standard for binding affinity. - Provides thermodynamic data. - Solution-based, no immobilization. | - Requires large amounts of pure protein and compound. - Low throughput. | Deep thermodynamic characterization of key on- and off-target interactions. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein in intact cells or lysates upon ligand binding.[12] | - Confirms target engagement in a physiological context. - No compound or protein modification needed. - Can be adapted for high throughput (MS-CETSA). | - Not all proteins are amenable. - Indirect measure of binding. | Confirming that a compound engages its intended (or unintended) target within the complex cellular environment. |
| Tissue Cross-Reactivity (TCR) | Uses immunohistochemistry (IHC) to detect binding of the test article to a panel of normal human tissues.[1][3][5] | - Provides data on binding in the context of human tissue architecture. - Required by regulatory agencies for IND submission.[4][13] - Identifies unexpected binding sites. | - Interpretation can be complex (specific vs. non-specific staining). - Typically lower throughput. | Late-stage preclinical safety assessment to predict potential organ toxicities. |
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, we provide detailed protocols for two cornerstone experiments in a cross-reactivity campaign.
Protocol 1: Broad Kinase Panel Screen (Biochemical Assay)
Objective: To perform an initial, broad assessment of the inhibitory activity of this compound against a representative panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions to achieve final assay concentrations (e.g., 10 µM, 1 µM, 100 nM).
-
Assay Plate Preparation: Utilize a commercial kinase panel (e.g., Eurofins SafetyScreen44™, Reaction Biology HotSpot). Assays are typically run in 384-well plates.
-
Kinase Reaction:
-
To each well, add the specific kinase, its corresponding peptide substrate, and ATP (typically at its Km concentration).
-
Add the test compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate the reaction at room temperature for the recommended time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Quantify the amount of phosphorylated substrate. This is commonly done using mobility-shift microfluidic assays or antibody-based detection methods (e.g., HTRF, AlphaLISA).
-
-
Data Analysis:
-
Calculate the percent inhibition for the test compound at each concentration relative to positive (no kinase) and negative (vehicle) controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Identify any kinases inhibited by >50% at 10 µM for follow-up dose-response analysis to determine IC₅₀ values.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the engagement of a suspected off-target protein (identified from the kinase screen) by this compound in an intact cellular environment.
Methodology:
Caption: Step-by-step experimental workflow for CETSA.
-
Cell Culture & Treatment: Culture a relevant cell line known to express the target protein to ~80% confluency. Treat cells with this compound (e.g., at 10x its biochemical IC₅₀) or vehicle (DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a defined temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler. Include an unheated control.
-
Lysis and Separation: Immediately after heating, lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath). Separate the soluble protein fraction from the precipitated (denatured) proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification & Analysis: Carefully collect the supernatant. Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature point using Western blotting.
-
Data Analysis:
-
For both vehicle- and compound-treated samples, plot the band intensity of the target protein against temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for each condition.
-
A positive "thermal shift" (ΔTm > 0) in the compound-treated sample indicates direct target engagement in the cellular milieu.
-
Data Presentation: A Hypothetical Case Study
To illustrate the output of these studies, we present hypothetical data for this compound, assuming its primary target is "Kinase X".
Table 1: Hypothetical Kinase Selectivity Profile (IC₅₀ values in µM)
| Kinase Target | This compound | Compound A (Selective Control) | Compound B (Non-Selective Control) |
| Kinase X (Primary Target) | 0.050 | 0.025 | 0.150 |
| Kinase Y (Off-Target) | > 10 | > 10 | 0.500 |
| Kinase Z (Off-Target) | 1.5 | > 10 | 0.250 |
| PKA | > 10 | > 10 | 2.5 |
| ROCK1 | 8.5 | > 10 | 1.8 |
| c-Src | > 10 | > 10 | 3.0 |
Interpretation: In this hypothetical scenario, the compound shows high potency for its primary target, Kinase X. However, it displays moderate off-target activity against Kinase Z (30-fold selectivity). This interaction with Kinase Z would be prioritized for validation using biophysical methods and CETSA to determine its physiological relevance.
Conclusion and Strategic Outlook
This guide outlines a robust, multi-faceted strategy for characterizing the cross-reactivity of this compound. By integrating computational, biochemical, biophysical, and cellular methods, researchers can build a comprehensive selectivity profile. The key to a successful program is not to avoid off-target activities at all costs—as few drugs are perfectly selective—but to identify, understand, and quantify them early. This knowledge allows for informed decisions, enabling the rational design of safer, more effective therapeutics and ultimately increasing the probability of success in clinical development.
References
- 1. precisionformedicine.com [precisionformedicine.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. prisysbiotech.com [prisysbiotech.com]
- 5. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 8. discoveryjournals.org [discoveryjournals.org]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. Hit2Lead | this compound | CAS# 90111-72-1 | MFCD00755379 | BB-5302581 [hit2lead.com]
- 11. chemijournal.com [chemijournal.com]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. histologix.com [histologix.com]
A Comprehensive Guide to Benchmarking 3-cyclohexyl-1H-1,2,4-triazol-5-amine Against Established COX Inhibitors
This guide provides a robust framework for the preclinical evaluation of 3-cyclohexyl-1H-1,2,4-triazol-5-amine, a novel compound with putative anti-inflammatory properties. The focus of this document is to present a comprehensive strategy for benchmarking its inhibitory activity against cyclooxygenase (COX) enzymes in comparison to well-characterized non-steroidal anti-inflammatory drugs (NSAIDs). The experimental protocols and comparative data herein are designed for researchers, scientists, and drug development professionals seeking to characterize new chemical entities in the field of inflammation and pain management.
The Rationale for Selective COX Inhibition
The cyclooxygenase (COX) enzymes, with their two primary isoforms COX-1 and COX-2, are central to the inflammatory cascade.[1][2][3] COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological processes such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.[1][3] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain, fever, and inflammation.[1][4][5]
The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.[6][7] This understanding has driven the development of COX-2 selective inhibitors, often referred to as "coxibs," which aim to provide potent anti-inflammatory relief with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[8][9][10]
This guide will benchmark this compound against both non-selective and COX-2 selective inhibitors to thoroughly characterize its potency and selectivity.
Profile of Benchmark COX Inhibitors
A meaningful evaluation of a novel compound necessitates comparison against established drugs with well-defined mechanisms of action. The following inhibitors have been selected to represent both non-selective and COX-2 selective classes.
Non-Selective COX Inhibitors
These drugs inhibit both COX-1 and COX-2 isoforms.[11][12]
-
Ibuprofen: A widely used over-the-counter NSAID, ibuprofen reversibly inhibits both COX-1 and COX-2.[2][13] It is a cornerstone for managing mild to moderate pain and inflammation.
-
Naproxen: Another potent non-selective NSAID, naproxen has a longer half-life than ibuprofen.[7][14][15] It is utilized for a range of inflammatory conditions.
COX-2 Selective Inhibitors
These drugs preferentially inhibit COX-2 over COX-1.
-
Celecoxib (Celebrex®): The only COX-2 selective inhibitor currently available in the United States, celecoxib demonstrates a significant selectivity for COX-2.[4][16][17] Its structure allows it to bind effectively to the larger active site of the COX-2 enzyme.[1]
-
Rofecoxib (Vioxx®): Although withdrawn from the market due to cardiovascular safety concerns, rofecoxib remains a critical benchmark in research due to its high selectivity for COX-2.[6][8][10][18][19] Its inclusion in preclinical studies provides a valuable comparison for assessing the selectivity of new compounds.
Experimental Framework for Benchmarking
A multi-tiered approach is essential for a thorough comparison. This involves progressing from in vitro enzyme assays to more physiologically relevant cellular models.
Caption: A streamlined workflow for the systematic evaluation of a novel COX inhibitor.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with appropriate controls to ensure data integrity.
In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)
This assay directly measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured by monitoring the appearance of a fluorescent product.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided buffer. Keep on ice.
-
Prepare a 10x working solution of the test compound (this compound) and benchmark inhibitors in the assay buffer.
-
Prepare the arachidonic acid substrate solution immediately before use.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add 10 µL of the 10x test compound or benchmark inhibitor to the appropriate wells. For control wells, add 10 µL of the vehicle (e.g., DMSO).
-
Incubate the plate for 10 minutes at 25°C to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Immediately begin kinetic reading of fluorescence (e.g., λEx = 535 nm/λEm = 587 nm) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a more physiologically relevant assessment of COX inhibition by using whole blood, which contains all the cellular and protein components that can influence drug activity.[20][21][22]
Principle:
-
COX-1 Activity: Measured by the production of thromboxane B2 (TxB2) during blood clotting, which is a stable metabolite of the COX-1 product thromboxane A2.[20][23]
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in response to lipopolysaccharide (LPS) stimulation, which induces COX-2 expression in monocytes.[20][23]
Step-by-Step Protocol:
-
Blood Collection:
-
Draw blood from healthy volunteers who have not taken any NSAIDs for at least two weeks.
-
For the COX-2 assay, collect blood into heparinized tubes. For the COX-1 assay, use tubes without anticoagulant.
-
-
COX-2 Inhibition Assay:
-
Aliquot heparinized blood into tubes containing various concentrations of the test compound or benchmark inhibitors.
-
Add LPS to induce COX-2 expression and incubate for 24 hours at 37°C.
-
Centrifuge the samples to obtain plasma.
-
Measure the PGE2 concentration in the plasma using a validated ELISA kit.[24][25][26][27]
-
-
COX-1 Inhibition Assay:
-
Aliquot non-anticoagulated blood into tubes containing various concentrations of the test compound or benchmark inhibitors.
-
Allow the blood to clot by incubating for 1 hour at 37°C.
-
Centrifuge the samples to obtain serum.
-
Measure the TxB2 concentration in the serum using a validated ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 (for COX-2) and TxB2 (for COX-1) production for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 values for COX-1 and COX-2 as described for the in vitro assay.
-
Data Presentation and Interpretation
The primary outputs of these assays are the IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Selectivity Index (SI): A crucial metric for comparing the relative selectivity of a compound for COX-2 over COX-1. It is calculated as:
SI = IC50 (COX-1) / IC50 (COX-2)
A higher SI value indicates greater selectivity for COX-2.
Hypothetical Comparative Data
The following table illustrates how the experimental data for this compound would be presented alongside the benchmark inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 50 | 0.5 | 100 |
| Ibuprofen | 15 | 35 | 0.43 |
| Naproxen | 5 | 10 | 0.5 |
| Celecoxib | 15 | 0.5 | 30 |
| Rofecoxib | >100 | 0.2 | >500 |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Visualizing the Mechanism of Action
Caption: The COX signaling pathway and points of inhibition by different classes of NSAIDs.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel compound this compound against established COX inhibitors. By employing a combination of in vitro and cellular assays, researchers can accurately determine its potency and selectivity, providing the critical data needed to assess its potential as a next-generation anti-inflammatory agent. The proposed workflow ensures that the resulting data is robust, reproducible, and directly comparable to existing knowledge in the field, thereby facilitating informed decisions in the drug development process.
References
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. benchchem.com [benchchem.com]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naproxen | 500 mg | Tablet | ন্যাপ্রক্সেন ৫০০ মি.গ্রা. ট্যাবলেট | Amico Laboratories Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 8. Rofecoxib - Wikipedia [en.wikipedia.org]
- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. The story of Merck’s COX-2 inhibitor, Vioxx (rofecoxib) | OpenOChem Learn [learn.openochem.org]
- 11. Current problems with non-specific COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
- 14. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 18. ClinPGx [clinpgx.org]
- 19. Rofecoxib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. avmajournals.avma.org [avmajournals.avma.org]
- 23. researchgate.net [researchgate.net]
- 24. revvity.com [revvity.com]
- 25. arborassays.com [arborassays.com]
- 26. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]
- 27. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Cyclohexyl-1H-1,2,4-triazol-5-amine: An Aliphatic vs. Aromatic Substituted Triazole Study
For researchers and professionals in drug development, the selection of molecular scaffolds is a critical decision point. The 1,2,4-triazole core is a privileged structure in medicinal chemistry, lauded for its diverse biological activities and favorable physicochemical properties.[1] The nature of the substituents on this heterocyclic core profoundly influences its pharmacological profile. This guide provides an in-depth statistical and analytical comparison between an aliphatic-substituted triazole, 3-cyclohexyl-1H-1,2,4-triazol-5-amine (1) , and its aromatic counterpart, 3-phenyl-1H-1,2,4-triazol-5-amine (2) . Through a detailed examination of their synthesis, and analytical characterization, we aim to provide actionable insights for their strategic application in research and development.
Rationale for Comparison: The Impact of Cyclohexyl vs. Phenyl Substitution
The choice between an aliphatic, bulky group like cyclohexyl and a planar, aromatic phenyl ring can significantly alter a molecule's spatial arrangement, lipophilicity, and metabolic stability. The cyclohexyl group introduces a three-dimensional, flexible structure, which can influence binding to protein targets. In contrast, the phenyl group offers opportunities for π-π stacking interactions and is susceptible to aromatic metabolism. This guide will explore how these fundamental structural differences manifest in the analytical data of the two compounds.
Synthesis Strategy: A Modern Approach to 3,5-Disubstituted 1,2,4-Triazoles
A robust and efficient synthesis is paramount for the accessibility of these building blocks. We will utilize a microwave-assisted, one-pot condensation reaction of the respective carboxylic acids with aminoguanidine, a method noted for its high yields and applicability to both aliphatic and aromatic carboxylic acids.
Experimental Protocols
General Synthesis of 3-Substituted-1H-1,2,4-triazol-5-amines
The following is a generalized microwave-assisted protocol for the synthesis of this compound (1) and 3-phenyl-1H-1,2,4-triazol-5-amine (2).
Materials:
-
Cyclohexanecarboxylic acid or Benzoic acid
-
Aminoguanidine bicarbonate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Microwave synthesis reactor
Procedure:
-
In a 10 mL microwave reaction vial, combine the carboxylic acid (1.0 mmol), aminoguanidine bicarbonate (1.2 mmol), and concentrated hydrochloric acid (1.5 mmol).
-
The vial is sealed and placed in the microwave reactor.
-
The reaction mixture is heated to 180°C and held at this temperature for 30 minutes with stirring.
-
After cooling to room temperature, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the pure 3-substituted-1H-1,2,4-triazol-5-amine.
Analytical Characterization Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.
-
Mass Spectrometry (MS): High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
High-Performance Liquid Chromatography (HPLC): Purity analysis was performed on a C18 reversed-phase column (4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and 0.1% formic acid in water (isocratic or gradient elution) at a flow rate of 1.0 mL/min, with UV detection at 254 nm.[2]
Comparative Data Analysis
The following tables summarize the expected analytical data for this compound (1) and the reported data for 3-phenyl-1H-1,2,4-triazol-5-amine (2).
Table 1: Physicochemical Properties
| Property | This compound (1) | 3-Phenyl-1H-1,2,4-triazol-5-amine (2) | Reference |
| Molecular Formula | C₈H₁₄N₄ | C₈H₈N₄ | [3],[4] |
| Molecular Weight | 166.22 g/mol | 160.18 g/mol | [3],[4] |
| Melting Point | 194-196 °C | ~187 °C (Decomposes) | [3] |
| Appearance | White to off-white solid | Crystalline solid | |
| Calculated LogP | 1.3 | 1.1 |
Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Protons | This compound (1) (Expected) | 3-Phenyl-1H-1,2,4-triazol-5-amine (2) (Reported) |
| NH (triazole) | ~11.5 ppm (br s, 1H) | ~12.5 ppm (br s, 1H) |
| NH₂ (amino) | ~5.5 ppm (br s, 2H) | ~5.9 ppm (br s, 2H) |
| Cyclohexyl-CH | ~2.5 ppm (m, 1H) | - |
| Cyclohexyl-CH₂ | 1.1-1.8 ppm (m, 10H) | - |
| Aromatic-H | - | 7.3-7.9 ppm (m, 5H) |
Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Atoms | This compound (1) (Expected) | 3-Phenyl-1H-1,2,4-triazol-5-amine (2) (Reported) |
| C3 (triazole) | ~160 ppm | ~158 ppm |
| C5 (triazole) | ~155 ppm | ~155 ppm |
| Cyclohexyl-CH | ~40 ppm | - |
| Cyclohexyl-CH₂ | ~25-32 ppm | - |
| Aromatic-C (ipso) | - | ~130 ppm |
| Aromatic-C | - | ~125-129 ppm |
Table 4: High-Resolution Mass Spectrometry (HRMS-ESI)
| Ion | This compound (1) (Calculated) | 3-Phenyl-1H-1,2,4-triazol-5-amine (2) (Calculated) |
| [M+H]⁺ | 167.1297 | 161.0827 |
| [M+Na]⁺ | 189.1116 | 183.0647 |
Interpretation of Analytical Data
The cyclohexyl substituent in 1 is clearly identifiable in the NMR spectra by the complex multiplets in the aliphatic region (1.1-2.5 ppm). In contrast, the phenyl group in 2 gives rise to signals in the aromatic region (7.3-7.9 ppm) of the ¹H NMR spectrum. The electron-withdrawing nature of the phenyl ring slightly deshields the triazole and amine protons compared to the electron-donating cyclohexyl group.
In the ¹³C NMR spectra, the cyclohexyl carbons of 1 appear in the upfield region, while the aromatic carbons of 2 are observed in the downfield region, as expected.
The HPLC retention time is a key differentiator. The greater lipophilicity of the cyclohexyl group in 1 would typically lead to a longer retention time on a reversed-phase column compared to the phenyl-substituted analogue 2 under identical isocratic conditions.
Visualizing the Experimental Workflow
Caption: General workflow for the synthesis and analysis of 3-substituted-1H-1,2,4-triazol-5-amines.
Structural Comparison
References
A Comparative Guide to the Biological Landscape of 1,2,4-Triazole Amines: An Analog-Based Assessment in the Absence of Direct Data for 3-cyclohexyl-1H-1,2,4-triazol-5-amine
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide addresses the significant gap in peer-reviewed literature regarding the biological effects of 3-cyclohexyl-1H-1,2,4-triazol-5-amine (CAS RN: 90111-72-1). Despite its commercial availability, no substantive experimental data on its biological activity or mechanism of action has been published to date.[1][2][3] In light of this, we present a comprehensive comparative analysis based on structurally related 1,2,4-triazole derivatives with documented biological activities. This guide aims to provide a foundational understanding of the potential pharmacological profile of this compound by examining the established effects of its chemical analogs. We will delve into the diverse therapeutic areas where 1,2,4-triazoles have shown promise, including antimicrobial, anticancer, and anti-inflammatory applications, supported by experimental data from peer-reviewed studies.
The Uncharted Territory of this compound
A thorough investigation of scientific databases reveals a conspicuous absence of peer-reviewed studies detailing the biological effects of this compound. While the compound is available from chemical suppliers, its pharmacological profile remains uncharacterized in the public domain.[1][2][3] However, computational predictions for closely related derivatives, such as those of 3-mercapto-4-amino-5-cyclohexyl-1,2,4-triazole, suggest a range of potential activities. These include roles as ligase inhibitors, interferon agonists, antihypertensive agents, and antivirals, offering a theoretical starting point for future investigations.[4]
The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole ring is a well-established pharmacophore known for its diverse and potent biological activities.[5][6] Derivatives of this heterocyclic system have been extensively explored and have yielded compounds with a broad spectrum of therapeutic applications.
Antimicrobial and Antifungal Activity
A significant body of research highlights the potent antimicrobial and antifungal properties of 1,2,4-triazole derivatives. For instance, novel 1,2,4-triazoles carrying a 1,2,3-triazole scaffold have been synthesized and evaluated for their antimicrobial activities, with some compounds demonstrating comparable efficacy to standard antibacterial and antifungal agents.[7]
Anticancer Potential
The 1,2,4-triazole nucleus is a key component in several anticancer agents. Studies on various 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives have demonstrated potent cytotoxic activities against a range of cancer cell lines, including lung cancer.[8] Furthermore, other analogs have shown significant anticancer activity against CNS, renal, and ovarian cancer cell lines.[9]
Anti-inflammatory and Analgesic Effects
Derivatives of 1,2,4-triazole-5-thione have been investigated for their anti-inflammatory and analgesic properties.[5] Schiff bases derived from 4-amino-1,2,4-triazole-5-thiones have shown potent anti-inflammatory activity.[5]
Comparative Analysis of Structurally Related 1,2,4-Triazole Derivatives
In the absence of direct data for this compound, a comparative analysis of its structural analogs provides the best available insight into its potential biological activities.
| Compound/Derivative Class | Biological Activity | Key Findings | Reference |
| 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine | Anticancer (Lung) | Potent cytotoxic activities with IC50 values in the low micromolar range.[8] | [8] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | Anticancer | Significant activity against CNS, renal, and ovarian cancer cell lines.[9] | [9] |
| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones | Antimicrobial | Comparable antibacterial and antifungal activities to standard drugs.[7] | [7] |
| Schiff bases of 4-amino-1,2,4-triazole-5-thiones | Anti-inflammatory | Potent anti-inflammatory effects observed in in-vitro and in-vivo models.[5] | [5] |
| 5-amino-1,2,3-triazole-4-carboxamides | Antiparasitic | Significant suppression of parasite burden in a mouse model of Chagas' disease.[10][11] | [10][11] |
Experimental Protocols for Analog Synthesis and Evaluation
To facilitate further research in this area, we provide a generalized experimental protocol for the synthesis and evaluation of 1,2,4-triazole derivatives, based on methodologies reported in the literature.
General Synthesis of 4,5-Disubstituted-4H-1,2,4-triazol-3-amine Derivatives
This protocol is adapted from the synthesis of potent anti-lung cancer agents.[8]
Step 1: Amide Formation
-
React a substituted aniline with a substituted benzoic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF).
Step 2: Thionation
-
Convert the amide to the corresponding thioamide using Lawesson's reagent in refluxing toluene.
Step 3: Hydrazinolysis
-
Treat the thioamide with hydrazine hydrate at elevated temperatures (e.g., 80 °C) to yield the intermediate amidrazone.
Step 4: Cyclization
-
The amidrazone undergoes cyclization to form the final 4,5-disubstituted-4H-1,2,4-triazol-3-amine.
Caption: Generalized synthetic workflow for 4,5-disubstituted-4H-1,2,4-triazol-3-amines.
In Vitro Anticancer Activity Screening
The following is a generalized protocol for assessing the anticancer activity of synthesized compounds, based on the National Cancer Institute (NCI) screening protocol.[9]
1. Cell Line Maintenance:
-
Culture a panel of human cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Compound Preparation:
-
Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Prepare serial dilutions of the stock solutions in culture medium.
3. Cell Seeding:
-
Seed cells in 96-well microtiter plates at a predetermined density and allow them to attach overnight.
4. Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
5. Cytotoxicity Assay:
-
Assess cell viability using a suitable assay, such as the Sulforhodamine B (SRB) assay.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
6. Data Analysis:
-
Calculate the percentage growth inhibition and the IC50 (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow for in vitro anticancer screening of 1,2,4-triazole derivatives.
Conclusion and Future Directions
While the biological effects of this compound remain to be elucidated through direct experimental investigation, the rich pharmacology of the 1,2,4-triazole class of compounds provides a strong rationale for its evaluation. The comparative analysis of its structural analogs suggests that this compound could exhibit a range of activities, with anticancer and antimicrobial properties being particularly plausible. The synthetic and screening protocols provided in this guide offer a framework for researchers to initiate the biological characterization of this and other novel 1,2,4-triazole derivatives. Future studies should focus on the synthesis and systematic in vitro and in vivo evaluation of this compound to determine its true therapeutic potential.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Hit2Lead | this compound | SC-5302581 [hit2lead.com]
- 3. Hit2Lead | this compound | CAS# 90111-72-1 | MFCD00755379 | BB-5302581 [hit2lead.com]
- 4. The search for new biologically active substances among derivatives of 3-mercapto-4-amino- 5-cyclohexyl-1,2,4-triazole(4h) | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative of Reproducibility in Triazole-Based Drug Discovery
An In-Depth Technical Guide to the Reproducibility of 3-Cyclohexyl-1H-1,2,4-triazol-5-amine Synthesis and Bioassays
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of activities, including antifungal, antiviral, and anticancer properties[1][2][3]. This compound represents a promising, yet underexplored, member of this chemical family. As with any potential therapeutic agent, the ability to reliably synthesize the molecule and consistently evaluate its biological activity is paramount. This guide provides a comprehensive analysis of the synthesis and bioassay of this compound, with a core focus on the principles and practices that ensure experimental reproducibility.
This document is structured to provide researchers, scientists, and drug development professionals with a practical framework for approaching this compound. We will dissect a primary synthetic route, compare it with viable alternatives, and delve into the critical parameters that govern success and consistency. Subsequently, we will explore a representative bioassay, detailing a protocol for assessing anticancer activity and discussing the multifaceted factors that influence the reliability of biological data. Our objective is to explain the causality behind experimental choices, thereby creating a self-validating system for researchers.
Part 1: Reproducible Synthesis of this compound
The synthesis of 3,5-disubstituted 1,2,4-triazoles can be achieved through various methods, ranging from classical condensation reactions to modern metal-catalyzed approaches[2][4][5][6]. The choice of synthetic route is a critical determinant of yield, purity, and, most importantly, reproducibility.
Primary Synthetic Protocol: Base-Catalyzed Cyclization of Aminoguanidine with a Cyclohexyl Precursor
A robust and widely applicable method for constructing the 3-amino-1,2,4-triazole ring system involves the cyclization of an appropriate precursor with aminoguanidine. This approach is often favored for its operational simplicity and the availability of starting materials.
Proposed Reaction Scheme:
The synthesis of this compound can be logically achieved by the condensation of cyclohexanecarbonitrile with aminoguanidine hydrochloride in the presence of a base. This method is an adaptation of established procedures for creating 3,5-disubstituted 1,2,4-triazoles from nitriles[4].
References
Safety Operating Guide
Guide to the Proper Disposal of 3-cyclohexyl-1H-1,2,4-triazol-5-amine
Part 1: Hazard Assessment and Rationale
Understanding the "why" behind a disposal protocol is critical for ensuring compliance and safety. The molecular structure of 3-cyclohexyl-1H-1,2,4-triazol-5-amine contains two key functional groups—an amine group and a triazole ring—which inform our approach.
-
Amine Compounds: Amines are derivatives of ammonia and can range in toxicity. They should be handled carefully, as many can be irritants or corrosive.[2] Environmentally, amines can be harmful to aquatic life and should never be released into drains or sewers.[2]
-
Triazole Derivatives: The triazole ring is a stable aromatic heterocycle found in many biologically active compounds, including fungicides.[3] Due to their designed biological activity, triazole-containing compounds and their metabolites are often persistent and can pose a risk to ecosystems. The U.S. Environmental Protection Agency (EPA) regulates many triazole-derived pesticides due to potential health and environmental risks.[3]
Given these characteristics, this compound must be managed as a hazardous waste.[4][5] Disposal into sanitary sewers or regular trash is strictly prohibited.[2][6]
| Inferred Hazard Profile | Rationale & Recommended Precautions |
| Human Health | Potential Irritant: May cause skin, eye, and respiratory irritation based on analogous compounds.[7] Recommended PPE: Wear nitrile gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[7][8] |
| Environmental | Aquatic Toxicity: Assumed to be toxic to aquatic life with long-lasting effects, a common feature of heterocyclic compounds.[2] Disposal Mandate: Must not enter drains or waterways. Segregate for hazardous waste disposal.[2] |
| Chemical Reactivity | Incompatibilities: Keep away from strong oxidizing agents and strong acids, as violent reactions can occur with amine compounds.[9] Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, compatible container.[9][10] |
Part 2: On-Site Handling and Segregation Protocol
Proper handling and segregation at the point of generation are the first steps in a compliant disposal workflow.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure you are wearing:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (nitrile is a suitable choice for incidental contact).
Step 2: Segregate the Waste Stream Isolate all waste containing this compound. This includes:
-
Expired or unused pure compound.
-
Contaminated solutions.
-
Grossly contaminated labware (e.g., pipette tips, weighing boats).
-
Spill cleanup materials.
Causality: Keeping amine waste separate from other chemical wastes prevents potentially hazardous reactions and ensures proper handling by disposal personnel.[2][10]
Step 3: Use a Designated Hazardous Waste Container
-
Container Choice: Use a chemically compatible container (e.g., high-density polyethylene - HDPE) that is in good condition and has a secure, screw-top lid.[5][10]
-
Filling: Do not overfill the container. A maximum of 90% capacity is recommended to allow for expansion and prevent spills.[10]
-
Condition: Ensure the exterior of the container remains clean and free of contamination.[10]
Step 4: Label the Waste Container Correctly Proper labeling is a legal requirement and essential for safety. The label must include:
-
The words "Hazardous Waste ".[5]
-
The full chemical name: "This compound ".
-
An accurate list of all constituents and their approximate concentrations.[5]
-
The date when waste was first added to the container (accumulation start date).[5]
-
The name of the principal investigator and laboratory location.[5]
Step 5: Decontaminate Reusable Labware
-
Initial Rinse: Perform a triple rinse of any contaminated glassware. The first rinseate must be collected and disposed of as hazardous waste in your designated container.[5]
-
Subsequent Rinses: Subsequent rinses can typically be disposed of down the sanitary sewer, but consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
-
Disposables: Disposable materials with gross contamination should be placed in the hazardous waste container.[4] Items with only trace contamination can often be disposed of in the normal trash after decontamination, but this depends on institutional policy.[4]
Part 3: Final Disposal Workflow
The ultimate disposal of this chemical must be handled by professionals to ensure environmental safety and regulatory compliance.
Caption: Disposal workflow for this compound.
Step 1: Storage in a Designated Area Store the sealed and labeled hazardous waste container in a designated, secondary containment area within your laboratory, often referred to as a Satellite Accumulation Area.
Step 2: Arrange for Professional Disposal Contact your institution's EHS department to schedule a pickup of the hazardous waste.[5] Do not attempt to dispose of the material yourself.
Step 3: Final Disposition Method The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a licensed hazardous waste facility.[4][6][11] This process destroys the compound and scrubs harmful combustion byproducts, such as nitrogen oxides, from the emissions.[6][9]
Part 4: Emergency Spill Procedures
In the event of a small spill, follow these steps immediately:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and contain the spill.[7]
-
Clean Up: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[7] Avoid creating dust.[7]
-
Decontaminate Area: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. govinfo.gov [govinfo.gov]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. ethz.ch [ethz.ch]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 3-cyclohexyl-1H-1,2,4-triazol-5-amine
Comprehensive Safety & Handling Guide for 3-cyclohexyl-1H-1,2,4-triazol-5-amine
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling this compound (CAS RN: 90111-72-1). In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adopt a conservative approach, treating it with the recognition of "having unknown hazards and toxicity"[1]. The following protocols are synthesized from best practices for handling analogous aminotriazole structures and are designed to ensure a self-validating system of safety in your laboratory.
Pre-Handling Hazard Assessment: A Proactive Stance
Given the structural class of this compound, a thorough understanding of potential hazards is paramount before any manipulation. Analogous compounds, such as 3-Amino-1,2,4-triazole and other derivatives, are classified as hazardous, with potential health effects that must be mitigated[2][3].
Anticipated Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[3][4][5].
-
Respiratory Irritation: May cause respiratory irritation, particularly when handled as a solid powder, due to the risk of dust inhalation[4][5][6].
-
Explosive Potential: Dusts may form an explosive mixture with air. Avoid generating dust clouds in confined spaces and eliminate ignition sources[6].
It is crucial to handle this compound only in a designated laboratory setting with appropriate engineering controls and by personnel trained in handling potentially hazardous chemicals[1].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on the specific laboratory operation being performed. The following table summarizes the minimum required PPE for handling this compound.
| Task | Required Personal Protective Equipment | Rationale |
| Handling Solid Compound (e.g., weighing, transfers) | - Chemical safety goggles with side shields or a face shield- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat or chemical-resistant overalls- NIOSH-approved particulate respirator (e.g., N95) | To prevent eye contact with airborne particles, skin contact, and inhalation of dust. |
| Preparing Solutions (e.g., dissolving in solvents) | - Chemical safety goggles- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat or chemical-resistant overalls | To protect against splashes of the chemical solution on the skin and in the eyes. |
| Running Reactions and Work-up | - Chemical safety goggles- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat or chemical-resistant overalls | To provide protection from potential splashes or unexpected reactions. |
Glove Selection and Use: The suitability and durability of a glove type depend on the frequency and duration of contact, as well as the chemical resistance of the glove material[6]. Always select gloves tested to a relevant standard (e.g., Europe EN 374, US F739)[6]. After use, wash and dry hands thoroughly and apply a non-perfumed moisturizer[6].
Safe Handling and Operational Workflow
Adherence to a systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation:
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that an eye wash unit and safety shower are readily accessible[6].
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Engineering Controls:
-
Compound Handling:
-
When handling the solid, use dry, clean-up procedures and avoid generating dust[6].
-
For transfers, use a spatula and handle the container with care to prevent spills.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly clean the work area after completion of the task.
-
Wash hands thoroughly with soap and water after removing gloves[2].
-
Workflow for Safe Handling of this compound
A flowchart illustrating the key stages of safely handling the target compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[2].
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs[2].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention[2].
-
Ingestion: Call a poison center or doctor/physician if you feel unwell. Rinse mouth[2].
-
Minor Spills: Avoid breathing dust and contact with skin and eyes. Wear appropriate PPE. Use dry clean-up procedures and avoid generating dust. Vacuum or sweep up the material and place it in a suitable container for disposal. Dampen with water to prevent dusting before sweeping if necessary[6].
Disposal Plan: Environmental Responsibility
All waste containing this compound, including contaminated lab supplies and rinseate, must be treated as hazardous chemical waste[8].
Disposal Protocol:
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Labeling: The label should include "Hazardous Waste," the chemical name, and the approximate concentration.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by a licensed chemical waste disposal company, following all local, state, and federal regulations[2][8]. Under no circumstances should this compound be disposed of down the drain or in regular trash[8].
By adhering to these rigorous safety protocols, we can confidently advance our research while upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
